Product packaging for Pseudolaric Acid C(Cat. No.:CAS No. 82601-41-0)

Pseudolaric Acid C

Cat. No.: B192205
CAS No.: 82601-41-0
M. Wt: 390.4 g/mol
InChI Key: RBXVTEUAOTYIME-GPGKBOPFSA-N
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Description

(2E,4E)-5-[(1R,7S,8R,9R)-7-hydroxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid has been reported in Pseudolarix amabilis and Larix kaempferi with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26O7 B192205 Pseudolaric Acid C CAS No. 82601-41-0

Properties

IUPAC Name

(2E,4E)-5-[(1R,7S,8R,9R)-7-hydroxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O7/c1-13(16(22)23)5-4-9-19(2)15-8-11-20(18(25)28-19)10-6-14(17(24)27-3)7-12-21(15,20)26/h4-6,9,15,26H,7-8,10-12H2,1-3H3,(H,22,23)/b9-4+,13-5+/t15-,19+,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXVTEUAOTYIME-GPGKBOPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82601-41-0
Record name 1H-4,9a-Ethanocyclohepta(c)pyran-7-carboxylic acid, 3-((1E,3E)-4-carboxy-1,3-pentadienyl)-3,4,4a,5,6,9-hexahydro-4a-hydroxy-3-methyl-1-oxo-,7-methyl ester, (3R,4R,4aS,9aR)-rel-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082601410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 82601-41-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

Unveiling Pseudolaric Acid C: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric Acid C is a naturally occurring diterpenoid first identified in the root bark of the golden larch tree, Pseudolarix amabilis (also known as Pseudolarix kaempferi). This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. While it is one of the less-studied congeners in the pseudolaric acid family, which includes the more extensively researched Pseudolaric Acid A and B, it has been noted for its antifungal properties. This document outlines the historical context of its discovery, details probable experimental protocols for its extraction and purification, and presents available analytical and biological data. The information is intended to serve as a foundational resource for researchers interested in the further study and potential development of this compound.

Discovery

This compound was first reported in a 1983 publication in the journal Planta Medica by Zhou et al.[1]. This seminal work described the isolation and structural elucidation of three novel diterpenoids from the root bark of Pseudolarix kaempferi, a plant with a history of use in traditional Chinese medicine for treating fungal infections.[1][2] The authors assigned the structures for Pseudolaric Acids B and C and reported the antifungal activity of all three compounds, laying the groundwork for future research into this class of natural products.[1]

Isolation and Purification

Experimental Protocol: Extraction

The initial step involves the extraction of crude secondary metabolites from the dried and powdered root bark of Pseudolarix amabilis.

  • Maceration: The plant material is macerated with a suitable organic solvent, such as ethanol or methanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

Experimental Protocol: Chromatographic Separation

The separation of individual pseudolaric acids from the crude extract is achieved through a series of chromatographic steps, likely employing a bioassay-guided fractionation approach to target the antifungal constituents.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to achieve a preliminary separation of compounds based on their polarity.

  • Column Chromatography: The fractions are then subjected to column chromatography over a solid stationary phase like silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient), is used to separate the different pseudolaric acids.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, likely on a reversed-phase C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

The following diagram illustrates a probable workflow for the isolation and purification of this compound.

G cluster_extraction Extraction cluster_purification Purification plant_material Dried, Powdered Root Bark of Pseudolarix amabilis maceration Maceration with Ethanol plant_material->maceration concentration1 Concentration (Reduced Pressure) maceration->concentration1 crude_extract Crude Ethanolic Extract concentration1->crude_extract partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate) crude_extract->partitioning column_chromatography Silica Gel Column Chromatography (Gradient Elution) partitioning->column_chromatography hplc Preparative HPLC (Reversed-Phase C18) column_chromatography->hplc pac_c Pure this compound hplc->pac_c

A probable workflow for the isolation and purification of this compound.

Analytical Data

Analytical Technique Data
Molecular Formula C₂₁H₂₆O₇
Molecular Weight 390.43 g/mol
¹H NMR Spectroscopy Spectrum available from commercial suppliers.
¹³C NMR Spectroscopy Specific data not available in the searched literature.

Biological Activity and Mechanism of Action

This compound is reported to possess antifungal activity.[1] However, detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a range of fungal pathogens, are not widely published for this compound itself. The majority of the research on the biological activity of pseudolaric acids has focused on Pseudolaric Acid A and B.

For context, Pseudolaric Acid A has demonstrated efficacy against several non-albicans Candida species with MIC values ranging from 8 to 128 µg/mL. Pseudolaric Acid B has also shown potent antifungal activity against Candida tropicalis, with MICs in the range of 8-16 µg/mL.

The precise mechanism of action for this compound has not been elucidated. However, studies on Pseudolaric Acid B have revealed that it acts as a microtubule-destabilizing agent, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. It is plausible that this compound may share a similar mechanism of action due to its structural similarity to its congeners.

Research on Pseudolaric Acid B has implicated its involvement in several signaling pathways in cancer cells, including the inhibition of the PI3K/AKT/mTOR pathway. A simplified representation of this pathway is provided below. It is important to note that this pathway has not been directly demonstrated for this compound.

G PAB Pseudolaric Acid B PI3K PI3K PAB->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival

Simplified PI3K/AKT/mTOR signaling pathway inhibited by Pseudolaric Acid B.

Conclusion and Future Directions

This compound represents an intriguing natural product with documented antifungal activity. However, a significant knowledge gap exists regarding its detailed biological profile and mechanism of action. Future research should focus on:

  • Re-isolation and Full Characterization: A complete spectroscopic analysis, including ¹³C NMR and 2D NMR experiments, is necessary for unambiguous structural confirmation and to serve as a reference for future studies.

  • Quantitative Antifungal Assays: The antifungal spectrum of this compound should be determined against a broad panel of clinically relevant fungi, and its MIC and MFC (Minimum Fungicidal Concentration) values should be established.

  • Mechanism of Action Studies: Investigations into the specific molecular targets and signaling pathways affected by this compound are crucial to understanding its biological activity.

  • Synthetic Efforts: The development of a total synthesis for this compound would provide a renewable source of the compound for further research and enable the generation of analogues for structure-activity relationship studies.

This technical guide provides a starting point for researchers to delve into the chemistry and biology of this compound, a promising but understudied natural product.

References

Pseudolaric Acid C: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Bioactive Diterpenoid from Pseudolarix amabilis

Introduction

Pseudolaric Acid C (PAC) is a diterpenoid natural product isolated from the root bark of the golden larch, Pseudolarix amabilis.[1][2] This tree, native to China, has a history of use in traditional Chinese medicine for treating various ailments, including fungal skin infections. The genus Pseudolarix is a rich source of unique diterpenoids known as pseudolaric acids, with Pseudolaric Acid B (PAB) being the most extensively studied for its potent antifungal and anticancer activities. While research on this compound is less abundant, its structural similarity to other bioactive pseudolaric acids suggests its potential as a valuable lead compound for drug discovery.

This technical guide provides a comprehensive overview of the current knowledge on this compound, including its source, chemical properties, and known biological activities. Due to the limited specific research on PAC's mechanisms of action, this guide also details the well-elucidated signaling pathways of the closely related and extensively studied Pseudolaric Acid B to offer valuable context and potential avenues for future investigation into PAC.

This compound: Source and Properties

This compound is extracted from the root bark of Pseudolarix amabilis (also known as Pseudolarix kaempferi), a member of the Pinaceae family.[1][2]

Chemical Properties of this compound

PropertyValue
Molecular FormulaC₂₁H₂₆O₇
Molecular Weight390.43 g/mol
AppearanceWhite to off-white solid
SMILESO=C(C1=CC--INVALID-LINK--(O)[C@]2([H])--INVALID-LINK--(/C=C/C=C(C(O)=O)\C)O3">C@@(CC2)C3=O)OC
SourceRoot bark of Pseudolarix amabilis

Biological Activities of this compound

The primary biological activity reported for this compound is its antifungal properties.[1] Additionally, some studies have investigated its antiproliferative effects on cancer cell lines.

Antifungal Activity

This compound has demonstrated activity against various fungal species. While detailed mechanistic studies on PAC are scarce, the antifungal action of related pseudolaric acids, such as PAB, involves the disruption of fungal cell integrity.

Antiproliferative Activity

Limited data is available on the antiproliferative effects of this compound. The following table summarizes the reported IC₅₀ values for PAC against a human cancer cell line.

Table 1: Antiproliferative Activity of this compound

Cell LineCell TypeIC₅₀ (µM)Reference
HL-60Human promyelocytic leukemia< 10--INVALID-LINK--
HMEC-1Human microvascular endothelial cells> 10--INVALID-LINK--

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively published. However, standard methodologies for the extraction, isolation, and biological evaluation of natural products can be adapted.

Extraction and Isolation of Pseudolaric Acids

A general procedure for the extraction and isolation of pseudolaric acids from the root bark of Pseudolarix amabilis involves the following steps:

  • Drying and Pulverization: The collected root bark is air-dried and ground into a fine powder.

  • Solvent Extraction: The powdered material is typically extracted with a solvent such as ethanol or methanol at room temperature for an extended period.

  • Fractionation: The crude extract is then subjected to bioassay-guided fractionation using various chromatographic techniques. This may include silica gel column chromatography, preparative high-performance liquid chromatography (HPLC), and other methods to separate the individual pseudolaric acids.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

The antifungal activity of this compound can be quantified using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension is then prepared in a sterile saline solution and adjusted to a specific concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation and Incubation: The fungal inoculum is added to each well. The plate is then incubated at a suitable temperature (e.g., 35°C) for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Antiproliferative Assay (MTT Assay)

The cytotoxic effects of this compound on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetraznium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Insights from Pseudolaric Acid B: Potential Mechanisms of Action

Given the limited research on this compound, the extensive studies on its structural analog, Pseudolaric Acid B (PAB), provide a valuable framework for understanding its potential mechanisms of action. PAB has been shown to exert potent anticancer effects through the modulation of multiple signaling pathways.

Induction of Apoptosis

PAB is a known inducer of apoptosis in various cancer cell lines. This process is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Mitochondrial Pathway: PAB can induce the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3. This process is often associated with the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.

  • Death Receptor Pathway: PAB has been shown to upregulate the expression of Death Receptor 5 (DR5), leading to the activation of caspase-8 and subsequent apoptosis.

  • PI3K/AKT/mTOR Pathway: PAB can inhibit the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell survival and proliferation. Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis.

PAB Pseudolaric Acid B PI3K PI3K PAB->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Bcl2 Bcl-2 AKT->Bcl2 activates Bax Bax Bcl2->Bax inhibits CytoC Cytochrome c (release) Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: PAB-induced apoptosis via the PI3K/AKT/mTOR and mitochondrial pathways.

Cell Cycle Arrest

PAB has been demonstrated to induce cell cycle arrest at the G2/M phase in various cancer cells. This is often associated with the downregulation of key cell cycle regulatory proteins such as CDK1 and Cyclin B1.

PAB Pseudolaric Acid B CDK1 CDK1 PAB->CDK1 inhibits CyclinB1 Cyclin B1 PAB->CyclinB1 inhibits G2_M G2/M Transition CDK1->G2_M CyclinB1->G2_M CellCycleArrest Cell Cycle Arrest G2_M->CellCycleArrest

Caption: PAB-induced G2/M cell cycle arrest.

Inhibition of Other Carcinogenic Signaling Pathways

Studies have also implicated PAB in the inhibition of other critical signaling pathways involved in cancer progression, including:

  • STAT3 Pathway: PAB can down-regulate the phosphorylation of STAT3.

  • MAPK/ERK Pathway: PAB has been shown to inhibit the phosphorylation of ERK1/2.

  • GSK-3β/β-catenin Pathway: PAB can suppress the abnormal GSK-3β/β-catenin signaling in cancer cells.

  • ROS/AMPK/mTOR Pathway: PAB can induce apoptosis and autophagy through the ROS-triggered AMPK/mTOR signaling pathway.

PAB Pseudolaric Acid B STAT3 p-STAT3 PAB->STAT3 inhibits ERK p-ERK1/2 PAB->ERK inhibits GSK3B GSK-3β PAB->GSK3B activates Proliferation Cell Proliferation STAT3->Proliferation ERK->Proliferation BetaCatenin β-catenin GSK3B->BetaCatenin inhibits BetaCatenin->Proliferation

Caption: Inhibition of multiple carcinogenic signaling pathways by PAB.

Future Research Directions for this compound

The limited research on this compound presents a significant opportunity for further investigation. Key areas for future research include:

  • Comprehensive Biological Screening: A broader screening of PAC's activity against a wider range of fungal pathogens and cancer cell lines is warranted to fully characterize its therapeutic potential.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by PAC is crucial. Investigating its effects on the pathways known to be affected by PAB would be a logical starting point.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of PAC.

  • Synergistic Studies: Investigating the potential synergistic effects of PAC with existing antifungal or anticancer drugs could lead to the development of more effective combination therapies.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of PAC could provide valuable insights into the structural features required for its biological activity and could lead to the development of more potent and selective compounds.

Conclusion

This compound, a diterpenoid from Pseudolarix amabilis, is a natural product with demonstrated antifungal and potential antiproliferative activities. While current research on this specific compound is in its early stages, the extensive knowledge of its closely related analog, Pseudolaric Acid B, provides a strong foundation and a clear roadmap for future investigations. The complex and multifaceted mechanisms of action of pseudolaric acids suggest that PAC could be a promising candidate for the development of novel therapeutics. This technical guide serves as a resource for researchers and drug development professionals to stimulate further exploration into the therapeutic potential of this compound.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Pseudolaric Acid C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid C (PAC) is a member of the pseudolaric acid family, a group of diterpenoids isolated from the root bark of the golden larch tree, Pseudolarix amabilis[1][2][3]. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antifungal and cytotoxic properties. While the total synthesis of several pseudolaric acids has been achieved, a complete elucidation of their natural biosynthetic pathway remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of this compound, detailing the known enzymatic steps, proposing putative subsequent reactions, and offering detailed experimental protocols for the characterization of the enzymes involved.

The Biosynthetic Pathway: From a Universal Precursor to a Unique Diterpenoid

The biosynthesis of this compound, like all diterpenoids, begins with the universal C20 precursor, geranylgeranyl diphosphate (GGPP). The pathway then proceeds through a series of cyclization and- oxidation reactions, culminating in the formation of the characteristic tricyclic lactone structure.

The Committed Step: Formation of the Pseudolaratriene Skeleton

The initial and committed step in the biosynthesis of the pseudolaric acid scaffold is the cyclization of GGPP to form the unique bicyclic diterpene, pseudolaratriene. This reaction is catalyzed by the enzyme pseudolaratriene synthase (PxaTPS8) , a diterpene synthase discovered in the roots of Pseudolarix amabilis[4].

  • Enzyme: Pseudolaratriene Synthase (PxaTPS8)

  • Substrate: Geranylgeranyl Diphosphate (GGPP)

  • Product: Pseudolaratriene

  • Reaction Type: Intramolecular cyclization

The discovery of PxaTPS8 was a pivotal moment in understanding pseudolaric acid biosynthesis, providing the first enzymatic evidence for the formation of their distinctive carbon skeleton[4].

Pseudolaratriene Formation GGPP Geranylgeranyl Diphosphate (GGPP) Pseudolaratriene Pseudolaratriene GGPP->Pseudolaratriene PxaTPS8

Figure 1: Formation of Pseudolaratriene from GGPP.
The Oxidative Cascade: Putative Role of Cytochrome P450s in the Formation of Pseudolaric Acid B

Following the formation of the pseudolaratriene backbone, a series of oxidative modifications are required to produce Pseudolaric Acid B (PAB), the likely immediate precursor to this compound. While the specific enzymes have not yet been definitively identified, it is widely hypothesized that cytochrome P450 monooxygenases (CYPs) are responsible for these transformations. These enzymes are well-known for their role in the functionalization of terpene scaffolds through the introduction of hydroxyl groups and other oxidative modifications.

The conversion of pseudolaratriene to PAB would likely involve multiple hydroxylation and oxidation steps to form the lactone ring and introduce the various oxygen-containing functional groups present in the PAB molecule.

PAB Formation Pseudolaratriene Pseudolaratriene Intermediates Oxidized Intermediates Pseudolaratriene->Intermediates Cytochrome P450s (putative) PAB Pseudolaric Acid B (PAB) Intermediates->PAB Cytochrome P450s (putative)

Figure 2: Putative oxidation of Pseudolaratriene to PAB.
The Final Step: Hydrolysis to this compound

The conversion of Pseudolaric Acid B to this compound is proposed to be a single hydrolytic reaction. In vivo studies on the metabolism of PAB have shown its conversion to a compound identified as Pseudolaric Acid C2 (PC2) through the hydrolysis of the C-19 ester bond. It is highly probable that the naturally occurring this compound is identical to this metabolite and is formed in the plant via a similar mechanism. This final step is likely catalyzed by an esterase .

  • Enzyme: Esterase (putative)

  • Substrate: Pseudolaric Acid B (PAB)

  • Product: this compound (PAC)

  • Reaction Type: Hydrolysis

The identification and characterization of this putative esterase would complete the elucidation of the core biosynthetic pathway of this compound.

PAC Formation PAB Pseudolaric Acid B (PAB) PAC This compound (PAC) PAB->PAC Esterase (putative)

Figure 3: Proposed final step in the biosynthesis of PAC.

Summary of the Proposed Biosynthesis Pathway

The following diagram illustrates the complete proposed biosynthetic pathway of this compound.

Pseudolaric_Acid_C_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) PxaTPS8 Pseudolaratriene Synthase (PxaTPS8) GGPP->PxaTPS8 Pseudolaratriene Pseudolaratriene PxaTPS8->Pseudolaratriene CYPs Cytochrome P450s (putative) Pseudolaratriene->CYPs PAB Pseudolaric Acid B (PAB) CYPs->PAB Esterase Esterase (putative) PAB->Esterase PAC This compound (PAC) Esterase->PAC

Figure 4: The proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of comprehensive quantitative data for the entire biosynthetic pathway of this compound. However, some key parameters for the initial enzyme, PxaTPS8, have been determined.

EnzymeSubstrateKm (µM)kcat (s-1)Reference
PxaTPS8GGPP0.8 ± 0.10.04

Experimental Protocols

This section provides detailed methodologies for the key experiments required to fully elucidate and characterize the biosynthetic pathway of this compound.

Heterologous Expression and Functional Characterization of PxaTPS8

This protocol is adapted from the methods used for the characterization of pseudolaratriene synthase.

a. Gene Cloning and Vector Construction:

  • Isolate total RNA from the roots of Pseudolarix amabilis.

  • Synthesize cDNA using a reverse transcriptase kit.

  • Amplify the full-length coding sequence of PxaTPS8 using gene-specific primers.

  • Clone the PCR product into an E. coli expression vector (e.g., pET28a) and a plant expression vector (e.g., pEAQ-HT).

b. Heterologous Expression in E. coli:

  • Transform the E. coli expression vector into a suitable expression strain (e.g., BL21(DE3)).

  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 16°C for 16-20 hours.

  • Harvest the cells by centrifugation and resuspend in lysis buffer.

  • Lyse the cells by sonication and clarify the lysate by centrifugation.

  • Purify the His-tagged PxaTPS8 protein using a Ni-NTA affinity chromatography column.

c. In Vitro Enzyme Assay for PxaTPS8:

  • Prepare a reaction mixture containing purified PxaTPS8, assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT), and GGPP.

  • Overlay the reaction mixture with a layer of an organic solvent (e.g., hexane) to trap volatile products.

  • Incubate the reaction at 30°C for 1-2 hours.

  • Extract the organic layer and analyze the products by GC-MS.

d. In Vivo Enzyme Assay in Nicotiana benthamiana:

  • Infiltrate the leaves of N. benthamiana with Agrobacterium tumefaciens carrying the plant expression vector.

  • After 3-5 days, harvest the infiltrated leaf tissue.

  • Extract the metabolites from the leaf tissue using an organic solvent (e.g., ethyl acetate).

  • Analyze the extracts by GC-MS to identify the product, pseudolaratriene.

PxaTPS8_Workflow cluster_cloning Gene Cloning cluster_ecoli E. coli Expression cluster_assay Enzyme Assays RNA RNA from P. amabilis roots cDNA cDNA Synthesis RNA->cDNA PCR PCR Amplification of PxaTPS8 cDNA->PCR Cloning Cloning into Expression Vectors PCR->Cloning Transformation Transformation Cloning->Transformation InVivo In Vivo Assay (N. benthamiana) Cloning->InVivo Induction Induction (IPTG) Transformation->Induction Purification Protein Purification Induction->Purification InVitro In Vitro Assay (GC-MS) Purification->InVitro

Figure 5: Experimental workflow for PxaTPS8 characterization.
Identification and Functional Characterization of Putative Cytochrome P450s

a. Candidate Gene Identification:

  • Perform a transcriptome analysis of Pseudolarix amabilis root tissue, where pseudolaric acids are abundant.

  • Identify candidate CYP genes that are co-expressed with PxaTPS8 using bioinformatics tools.

  • Prioritize CYP candidates from families known to be involved in diterpenoid biosynthesis (e.g., CYP71, CYP76, CYP88).

b. Heterologous Expression and In Vivo Reconstitution:

  • Co-express each candidate CYP gene with PxaTPS8 in N. benthamiana using agroinfiltration.

  • Include a cytochrome P450 reductase (CPR) from P. amabilis or a known functional partner to ensure sufficient electron supply.

  • Extract metabolites from the infiltrated leaves after 3-5 days.

  • Analyze the extracts by LC-MS/MS to detect the formation of oxidized derivatives of pseudolaratriene, and ultimately, PAB.

c. In Vitro Enzyme Assays:

  • Express the candidate CYPs and a CPR in a suitable system (e.g., yeast microsomes or E. coli).

  • Prepare microsomes containing the recombinant CYP and CPR.

  • Perform in vitro assays using pseudolaratriene as the substrate in the presence of NADPH.

  • Analyze the reaction products by LC-MS/MS.

CYP_Workflow cluster_identification Candidate Identification cluster_reconstitution In Vivo Reconstitution cluster_invitro In Vitro Assays Transcriptome Transcriptome Analysis of P. amabilis Coexpression Co-expression with PxaTPS8 Transcriptome->Coexpression Selection Candidate CYP Selection Coexpression->Selection CoInfiltration Co-infiltration in N. benthamiana (PxaTPS8 + CYP + CPR) Selection->CoInfiltration Expression Heterologous Expression (Yeast/E. coli) Selection->Expression MetaboliteAnalysis Metabolite Analysis (LC-MS/MS) CoInfiltration->MetaboliteAnalysis MicrosomePrep Microsome Preparation Expression->MicrosomePrep Assay Enzyme Assay with Pseudolaratriene MicrosomePrep->Assay ProductAnalysis Product Analysis (LC-MS/MS) Assay->ProductAnalysis

Figure 6: Workflow for identification and characterization of CYPs.
Identification and Characterization of the Putative Esterase

a. Candidate Gene Identification:

  • Search the P. amabilis transcriptome for genes encoding proteins with esterase or hydrolase domains.

  • Prioritize candidates that show high expression in tissues where PAC is found.

b. In Vitro Conversion Assay:

  • Prepare crude protein extracts from various tissues of P. amabilis.

  • Incubate the protein extracts with PAB.

  • Monitor the reaction for the formation of PAC using LC-MS/MS.

  • Fractionate the active protein extract using chromatography techniques to purify the esterase.

c. Heterologous Expression and Functional Confirmation:

  • Once a candidate gene is identified, express the recombinant protein in E. coli or yeast.

  • Perform in vitro assays with the purified recombinant enzyme and PAB as the substrate to confirm its activity.

Esterase_Workflow cluster_identification Candidate Identification cluster_activity Activity Screening cluster_confirmation Functional Confirmation Transcriptome Transcriptome Mining for Esterases ExpressionAnalysis Tissue-specific Expression Analysis Transcriptome->ExpressionAnalysis ProteinExtract Crude Protein Extraction from P. amabilis ExpressionAnalysis->ProteinExtract InVitroConversion In Vitro Assay with PAB ProteinExtract->InVitroConversion Purification Enzyme Purification InVitroConversion->Purification HeterologousExpression Heterologous Expression Purification->HeterologousExpression RecombinantAssay Assay with Recombinant Enzyme HeterologousExpression->RecombinantAssay

Figure 7: Workflow for the identification of the PAC-forming esterase.

Conclusion and Future Directions

The biosynthesis of this compound is a complex process that is beginning to be unraveled. The identification of pseudolaratriene synthase has provided a critical entry point into the pathway. The subsequent steps, involving a cascade of oxidations likely catalyzed by cytochrome P450s and a final hydrolysis by an esterase, remain to be fully elucidated. The experimental workflows outlined in this guide provide a roadmap for the identification and characterization of these missing enzymatic players. A complete understanding of the biosynthetic pathway of this compound will not only be a significant contribution to the field of natural product biosynthesis but will also open up possibilities for the biotechnological production of this and other medicinally important pseudolaric acids. Future research should focus on the transcriptome and genome sequencing of Pseudolarix amabilis to facilitate the identification of all the genes involved in this intricate pathway.

References

Antifungal Activity of Pseudolaric Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pseudolaric Acids

Pseudolaric acids are natural diterpenoid compounds extracted from the traditional Chinese medicine "Tu-Jin-Pi," the root bark of the golden larch tree, Pseudolarix kaempferi.[1][2] Historically, this herbal medicine has been used to treat fungal skin infections.[1] Among the various pseudolaric acids, PAA and PAB have emerged as compounds of interest for their potent antifungal effects, particularly against clinically relevant Candida species.[3][4]

Quantitative Antifungal Activity

The antifungal efficacy of Pseudolaric Acids A and B has been quantified using standard microdilution techniques to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity of Pseudolaric Acid A (PAA) against Candida Species
Fungal SpeciesFluconazole (FLC) SusceptibilityPAA MIC Range (µg/mL)Reference
Candida tropicalisResistant8 - 16
Candida tropicalisSusceptible8 - 16
Candida parapsilosis sensu stricto-8 - 128
Candida orthopsilosis-8 - 128
Candida metapsilosis-8 - 128
Table 2: In Vitro Antifungal Activity of Pseudolaric Acid B (PAB) against Candida Species
Fungal SpeciesFluconazole (FLC) SusceptibilityPAB Median MIC Range (µg/mL)Reference
Candida tropicalisResistant8 - 16
Candida tropicalisSusceptible8 - 16

Mechanism of Action

The antifungal mechanism of pseudolaric acids, particularly PAB, appears to be distinct from that of azole drugs like fluconazole, which target ergosterol biosynthesis. This suggests a potential for these compounds to be effective against azole-resistant fungal strains.

Key mechanistic insights include:

  • Disruption of Fungal Cell Integrity: Scanning electron microscopy (SEM) has revealed that PAB can significantly inhibit spore germination and destroy the integrity of the fungal cell. This leads to observable morphological changes such as cell deformation, swelling, collapse, and perforation of the outer membrane.

  • Inhibition of Biofilm Formation: Both PAA and PAB have demonstrated significant activity against the formation of fungal biofilms, which are a major contributor to drug resistance. They are effective against early and mature biofilms, often in a dose-dependent manner.

  • Synergistic Effects with Fluconazole: A noteworthy characteristic of PAA and PAB is their synergistic activity when combined with fluconazole, especially against fluconazole-resistant strains of Candida. This synergy suggests that pseudolaric acids may enhance the efficacy of existing antifungal agents.

  • Inhibition of Adhesion and Hyphal Transition: For Candida albicans, the combination of PAA with fluconazole has been shown to inhibit the yeast-to-hypha transition, a critical step in biofilm formation and pathogenesis. Transcriptome analysis has indicated that this combination treatment downregulates genes involved in adhesion (e.g., ALS1, ALS4, ALS2) and hyphal formation (e.g., ECE1, PRA1, TEC1).

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are summaries of key experimental protocols used to evaluate the antifungal activity of pseudolaric acids.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against planktonic fungal cells.

  • Fungal Strains and Media: Clinical isolates of Candida species are cultured in RPMI 1640 medium.

  • Preparation of Antifungal Agents: Stock solutions of Pseudolaric Acid A or B and fluconazole are prepared, typically in dimethyl sulfoxide (DMSO).

  • Microdilution Assay:

    • Twofold serial dilutions of the antifungal agents are prepared in a 96-well microtiter plate to achieve a range of final concentrations. For PAB, this range is often 0.125 to 64 µg/mL.

    • A standardized fungal inoculum is added to each well.

    • The plates are incubated at 37°C for 24 hours.

    • The MIC is determined by visual inspection of fungal growth or by measuring the optical density at a specific wavelength.

Checkerboard Microdilution Assay for Synergy Testing

This assay is used to evaluate the synergistic, additive, indifferent, or antagonistic effects of combining two antifungal agents.

  • Assay Setup: A two-dimensional checkerboard pattern of drug concentrations is created in a 96-well plate. One drug is serially diluted along the x-axis, and the other is serially diluted along the y-axis.

  • Inoculation and Incubation: Each well is inoculated with a standardized fungal suspension and incubated as described for the broth microdilution assay.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.

Biofilm Inhibition Assay (XTT Reduction Assay)

This assay quantifies the metabolic activity of fungal biofilms and is used to assess the inhibitory effects of antifungal agents on biofilm formation.

  • Biofilm Formation: A standardized suspension of fungal cells is seeded into 96-well plates and incubated to allow for biofilm formation at different stages (e.g., early, developmental, mature).

  • Treatment: The antifungal agent(s) are added to the wells at various concentrations.

  • XTT Staining: After incubation, the planktonic cells are removed, and a solution of 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) is added. Metabolically active cells within the biofilm reduce XTT to a formazan product, which can be quantified spectrophotometrically.

  • Quantification: The reduction in colorimetric signal in treated wells compared to untreated controls indicates the degree of biofilm inhibition.

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a proposed signaling pathway for the synergistic action of Pseudolaric Acid A and Fluconazole.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Microdilution Assay cluster_analysis Analysis fungal_culture Fungal Culture (e.g., Candida) inoculation Inoculation with Standardized Fungal Suspension fungal_culture->inoculation pa_stock Pseudolaric Acid Stock Solution serial_dilution Serial Dilution of Antifungal Agents in 96-well plate pa_stock->serial_dilution flc_stock Fluconazole Stock Solution flc_stock->serial_dilution serial_dilution->inoculation incubation Incubation (37°C, 24h) inoculation->incubation mic_determination MIC Determination (Visual/OD Reading) incubation->mic_determination

Caption: Workflow for Antifungal Susceptibility Testing.

Biofilm_Inhibition_Assay_Workflow cluster_setup Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification seeding Seeding Fungal Cells in 96-well Plate adhesion Adhesion and Biofilm Growth seeding->adhesion add_treatment Addition of Pseudolaric Acid +/- Fluconazole adhesion->add_treatment incubation Incubation add_treatment->incubation washing Washing to Remove Planktonic Cells incubation->washing xtt_addition Addition of XTT Reagent washing->xtt_addition color_measurement Spectrophotometric Measurement xtt_addition->color_measurement

Caption: Workflow for Biofilm Inhibition Assay.

Synergistic_Action_Pathway cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcome Overall Outcome PAA Pseudolaric Acid A adhesion_genes Adhesion Genes (ALS1, ALS4, ALS2) PAA->adhesion_genes downregulates hypha_genes Hypha-Related Genes (ECE1, PRA1, TEC1) PAA->hypha_genes downregulates FLC Fluconazole ergosterol_synthesis Ergosterol Biosynthesis FLC->ergosterol_synthesis inhibits inhibit_adhesion Inhibition of Adhesion adhesion_genes->inhibit_adhesion inhibit_hypha Inhibition of Yeast-to-Hypha Transition hypha_genes->inhibit_hypha disrupt_membrane Cell Membrane Disruption ergosterol_synthesis->disrupt_membrane biofilm_inhibition Synergistic Biofilm Inhibition inhibit_adhesion->biofilm_inhibition inhibit_hypha->biofilm_inhibition disrupt_membrane->biofilm_inhibition

Caption: Proposed Synergistic Action of PAA and Fluconazole.

Conclusion and Future Directions

Pseudolaric Acids A and B demonstrate significant promise as antifungal agents, both alone and in combination with existing drugs like fluconazole. Their unique mechanism of action, particularly their ability to disrupt fungal cell integrity and inhibit biofilm formation, makes them attractive candidates for further research and development, especially in the context of combating drug-resistant fungal infections.

Future research should focus on:

  • Elucidating the precise molecular targets of pseudolaric acids in fungal cells.

  • Investigating the antifungal activity of Pseudolaric Acid C and other related analogs to build a comprehensive structure-activity relationship profile.

  • Conducting in vivo studies to evaluate the efficacy and safety of these compounds in animal models of fungal infections.

  • Optimizing drug delivery systems to enhance the therapeutic potential of pseudolaric acids.

By addressing these research questions, the scientific community can better understand and harness the therapeutic potential of this important class of natural products in the fight against fungal diseases.

References

Unraveling the Molecular Intricacies of Pseudolaric Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Pseudolaric Acid C: Extensive literature review reveals a significant scarcity of research on the specific mechanism of action of this compound (PAC), particularly concerning anti-cancer activities. Existing studies predominantly focus on its weak antifungal properties, with at least one source describing it as biologically inactive in this context.[1] In contrast, its structural analog, Pseudolaric Acid B (PAB), is widely recognized as the major bioactive constituent of Pseudolarix kaempferi and has been the subject of numerous studies elucidating its potent anti-neoplastic effects.[2][3][4]

Therefore, this technical guide will provide a comprehensive overview of the well-documented mechanism of action of Pseudolaric Acid B , as it represents the core anti-cancer activity of this class of compounds. The information presented herein should be considered specific to PAB and not directly extrapolated to PAC without dedicated experimental validation.

Core Mechanism of Action of Pseudolaric Acid B: A Multi-faceted Anti-cancer Agent

Pseudolaric Acid B (PAB) exerts its anti-cancer effects through a multi-pronged approach, primarily targeting microtubule dynamics, inducing cell cycle arrest, and promoting apoptosis.[5] Emerging evidence also points to its role in modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Inhibition of Tubulin Polymerization

The primary molecular target of PAB is tubulin. By binding to the colchicine site on β-tubulin, PAB inhibits tubulin polymerization, leading to the disruption of the microtubule network. This interference with microtubule dynamics disrupts the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.

Induction of Cell Cycle Arrest at G2/M Phase

The disruption of the mitotic spindle by PAB activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase. This arrest prevents cancer cells from completing mitosis and proliferating. The sustained mitotic arrest ultimately triggers apoptotic pathways.

Induction of Apoptosis

PAB is a potent inducer of apoptosis in a wide range of cancer cell lines. This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: PAB has been shown to modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.

  • Extrinsic Pathway: PAB can also induce apoptosis by upregulating the expression of death receptor 5 (DR5). Ligation of DR5 by its ligand triggers the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic signal.

Modulation of Signaling Pathways

Recent studies have revealed that PAB's anti-cancer activity is also mediated by its influence on several critical signaling pathways:

  • PI3K/AKT/mTOR Pathway: PAB has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR, in triple-negative breast cancer cells. This pathway is crucial for cell growth, proliferation, and survival, and its inhibition contributes to the anti-cancer effects of PAB.

  • MAPK Pathway: PAB can influence the mitogen-activated protein kinase (MAPK) pathway. Specifically, it down-regulates the phosphorylation of ERK1/2 in hepatocellular carcinoma cells.

  • STAT3 Pathway: PAB has been observed to decrease the phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival, in hepatocellular carcinoma cells.

  • GSK-3β/β-catenin Pathway: In hepatocellular carcinoma, PAB has been shown to suppress the GSK-3β/β-catenin signaling pathway, which is often aberrantly activated in cancer.

Quantitative Data on the Biological Activity of Pseudolaric Acid B

The following table summarizes the reported IC50 values of Pseudolaric Acid B in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
HepG2Hepatocellular Carcinoma1.58
SK-Hep-1Hepatocellular Carcinoma1.90
Huh-7Hepatocellular Carcinoma2.06
MDA-MB-231Triple-Negative Breast Cancer8.3 (48h)
VariousVarious0.17 - 5.20

Experimental Protocols

This section provides a general overview of the key experimental methodologies used to elucidate the mechanism of action of Pseudolaric Acid B.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of PAB on cancer cells.

Protocol:

  • Seed cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of PAB for 24, 48, or 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined as the concentration of PAB that causes 50% inhibition of cell growth.

Cell Cycle Analysis (Flow Cytometry)

Objective: To analyze the effect of PAB on cell cycle distribution.

Protocol:

  • Treat cancer cells with PAB for a specified time.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To detect and quantify PAB-induced apoptosis.

Protocol:

  • Treat cancer cells with PAB for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cells.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.

Protocol:

  • Treat cells with PAB and then lyse the cells in RIPA buffer to extract total protein.

  • Determine the protein concentration using a BCA protein assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensity using densitometry software, with a housekeeping protein (e.g., GAPDH or β-actin) used as a loading control.

Visualizations

Signaling Pathways of Pseudolaric Acid B

PAB_Signaling_Pathways PAB Pseudolaric Acid B Tubulin Tubulin Polymerization PAB->Tubulin PI3K_AKT PI3K/AKT/mTOR Pathway PAB->PI3K_AKT inhibits MAPK MAPK (ERK1/2) Pathway PAB->MAPK inhibits STAT3 STAT3 Pathway PAB->STAT3 inhibits Microtubule Microtubule Disruption Tubulin->Microtubule inhibits MitoticSpindle Mitotic Spindle Formation Failure Microtubule->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase_Cascade Caspase Activation (Caspase-8, 9, 3) Apoptosis->Caspase_Cascade Bcl2_Bax Bcl-2 / Bax Ratio Caspase_Cascade->Bcl2_Bax DR5 Death Receptor 5 (DR5) Caspase_Cascade->DR5 Bcl2_Bax->Apoptosis promotes DR5->Apoptosis promotes

Caption: Overview of Pseudolaric Acid B's mechanism of action.

Experimental Workflow for Assessing PAB's Anti-cancer Activity

PAB_Experimental_Workflow start Start: Cancer Cell Culture pab_treatment Treat cells with Pseudolaric Acid B start->pab_treatment cell_viability Cell Viability Assay (MTT) pab_treatment->cell_viability cell_cycle Cell Cycle Analysis (Flow Cytometry) pab_treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) pab_treatment->apoptosis western_blot Western Blot Analysis (Protein Expression) pab_treatment->western_blot ic50 Determine IC50 cell_viability->ic50 g2m_arrest Quantify G2/M Arrest cell_cycle->g2m_arrest apoptotic_cells Quantify Apoptotic Cells apoptosis->apoptotic_cells protein_changes Analyze Protein Level Changes western_blot->protein_changes end Conclusion on Mechanism ic50->end g2m_arrest->end apoptotic_cells->end protein_changes->end

Caption: A typical experimental workflow to study PAB's effects.

References

Navigating the Cytotoxic Landscape of Pseudolaric Acids: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of dedicated research on the preliminary cytotoxicity of Pseudolaric Acid C (PLC) exists within the current scientific literature. Extensive searches have revealed a primary focus on its structural analog, Pseudolaric Acid B (PAB). This technical guide, therefore, pivots to a comprehensive examination of the well-documented cytotoxic properties of PAB, offering valuable insights for researchers, scientists, and drug development professionals interested in this class of diterpenoid acids isolated from the root bark of Pseudolarix kaempferi.

Executive Summary

Pseudolaric Acid B (PAB) has demonstrated significant cytotoxic and anti-proliferative effects across a wide array of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest at the G2/M phase and the activation of apoptosis through both intrinsic and extrinsic pathways. This document synthesizes the key findings from preliminary cytotoxicity studies of PAB, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways to provide a thorough resource for the scientific community.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of Pseudolaric Acid B is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cancer cell line and the duration of exposure. The following tables summarize the reported IC50 values from various studies.

Table 1: IC50 Values of Pseudolaric Acid B in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
DU145Hormone-Refractory Prostate Cancer0.89 ± 0.1848
HN22Head and Neck Cancer~0.724
AGSGastric Adenocarcinoma> 2.5 (significant inhibition at 5 µM)24
HeLaCervical CancerNot specified, dose-dependent inhibitionTime-dependent
VariousMultiple0.17 to 5.20Not specified

Note: IC50 values can vary between experiments due to differences in assay conditions and cell line characteristics.

Key Experimental Protocols

The investigation of Pseudolaric Acid B's cytotoxicity relies on a suite of standard and advanced cell biology techniques. Below are detailed methodologies for the key experiments cited in the literature.

Cell Viability and Cytotoxicity Assays

3.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Pseudolaric Acid B or a vehicle control (e.g., DMSO). The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

3.1.2 Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells based on membrane integrity.

  • Cell Preparation: Following treatment with Pseudolaric Acid B, cells are harvested by trypsinization and resuspended in phosphate-buffered saline (PBS).

  • Staining: A small aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution.

  • Cell Counting: The stained cells are loaded onto a hemocytometer, and both viable (unstained) and non-viable (blue-stained) cells are counted under a microscope.

  • Calculation: The percentage of viable cells is calculated as (number of viable cells / total number of cells) x 100.

Apoptosis Assays

3.2.1 Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

This is a standard method for detecting and quantifying apoptosis.

  • Cell Treatment and Harvesting: Cells are treated with Pseudolaric Acid B for the desired time, then harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

3.2.2 Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.

  • Protein Extraction: After treatment, cells are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax.[1][2][3]

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

3.3.1 Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: Following treatment with Pseudolaric Acid B, cells are harvested and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A to stain the cellular DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

Preliminary studies have elucidated several key signaling pathways that are modulated by Pseudolaric Acid B to exert its cytotoxic effects. These include the induction of apoptosis through both intrinsic and extrinsic pathways, and the disruption of the cell cycle.

Apoptosis Induction

Pseudolaric Acid B has been shown to induce apoptosis through multiple mechanisms:

  • Intrinsic (Mitochondrial) Pathway: PAB can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[2] This shift in the Bcl-2/Bax ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[4]

  • Extrinsic (Death Receptor) Pathway: PAB has been observed to upregulate the expression of Death Receptor 5 (DR5). Ligation of DR5 by its ligand initiates a signaling cascade that leads to the activation of caspase-8 and subsequent activation of downstream effector caspases.

  • Caspase Activation: A common downstream event in PAB-induced apoptosis is the activation of caspases, particularly caspase-3 and caspase-9. The activation of caspase-3 leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), culminating in the execution of apoptosis.

Cell Cycle Arrest

A hallmark of Pseudolaric Acid B's cytotoxic activity is its ability to induce cell cycle arrest at the G2/M phase. This is often associated with the modulation of key cell cycle regulatory proteins. For instance, PAB has been shown to decrease the levels of cdc2 (CDK1), a critical kinase for G2/M transition.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for assessing the cytotoxicity of Pseudolaric Acid B.

PAB_Apoptosis_Signaling PAB Pseudolaric Acid B DR5 Death Receptor 5 (DR5) Upregulation PAB->DR5 Extrinsic Pathway Bcl2 Bcl-2 (Anti-apoptotic) Downregulation PAB->Bcl2 Bax Bax (Pro-apoptotic) Upregulation PAB->Bax Intrinsic Pathway Caspase8 Caspase-8 Activation DR5->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: PAB-induced apoptosis signaling pathways.

PAB_Cell_Cycle_Arrest PAB Pseudolaric Acid B cdc2 cdc2 (CDK1) Downregulation PAB->cdc2 G2M_Arrest G2/M Phase Arrest PAB->G2M_Arrest G2M_Transition G2 Phase -> M Phase cdc2->G2M_Transition Inhibition of Transition Cytotoxicity_Workflow Start Cancer Cell Culture Treatment Treatment with Pseudolaric Acid B (Dose and Time Course) Start->Treatment Cell_Viability Cell Viability Assays (MTT, Trypan Blue) Treatment->Cell_Viability Apoptosis_Analysis Apoptosis Analysis Treatment->Apoptosis_Analysis Cell_Cycle Cell Cycle Analysis Treatment->Cell_Cycle Data_Analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) Cell_Viability->Data_Analysis AnnexinV Annexin V/PI Staining (Flow Cytometry) Apoptosis_Analysis->AnnexinV WesternBlot_Apoptosis Western Blot (Caspases, Bcl-2 family) Apoptosis_Analysis->WesternBlot_Apoptosis PI_Staining PI Staining (Flow Cytometry) Cell_Cycle->PI_Staining AnnexinV->Data_Analysis WesternBlot_Apoptosis->Data_Analysis PI_Staining->Data_Analysis Conclusion Conclusion on Cytotoxicity and Mechanism Data_Analysis->Conclusion

References

Total Synthesis of Pseudolaric Acid C: A Technical Guide to a Synthetic Challenge

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the synthetic landscape for pseudolaric acids reveals that while the total synthesis of Pseudolaric Acids A and B has been achieved, a total synthesis of Pseudolaric Acid C has not yet been reported in the scientific literature. This guide will, therefore, focus on the intricate and notable total synthesis of the structurally analogous and biologically significant Pseudolaric Acid B, providing a detailed framework that could inform future synthetic endeavors toward this compound.

This compound is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix amabilis. It shares a common tricyclic core with other members of the pseudolaric acid family, which are known for their wide range of biological activities, including antifungal and cytotoxic properties. This compound, however, has been shown to possess weaker antifungal activity compared to its more studied counterpart, Pseudolaric Acid B.

Comparative Structures of Pseudolaric Acids B and C

The chemical structures of Pseudolaric Acid B and this compound are highly similar, featuring a complex [5-7-5] fused ring system. The key difference lies in the side chain attached to the core structure. Understanding these subtle structural variations is crucial for designing a synthetic strategy for this compound, likely requiring a late-stage modification of a common intermediate.

The Enantioselective Total Synthesis of (-)-Pseudolaric Acid B by Trost and Co-workers

A landmark achievement in the synthesis of this class of molecules is the enantioselective total synthesis of (-)-Pseudolaric Acid B by the Trost group. This synthesis showcases a sophisticated strategy for constructing the challenging polyhydroazulene core and installing the requisite stereocenters. The following sections will provide a detailed overview of this synthetic route, including key reactions, quantitative data, and experimental protocols.

Retrosynthetic Analysis

The retrosynthetic strategy for (-)-Pseudolaric Acid B hinges on a few key transformations to deconstruct the complex target molecule into simpler, commercially available starting materials.

G PAB (-)-Pseudolaric Acid B Intermediate1 Tricyclic Lactone PAB->Intermediate1 Side-chain formation Intermediate2 Polyhydroazulene Core Intermediate1->Intermediate2 Lactonization Intermediate3 Acyclic Precursor Intermediate2->Intermediate3 [5+2] Cycloaddition SM Simple Starting Materials Intermediate3->SM Standard transformations

Caption: Retrosynthetic analysis of (-)-Pseudolaric Acid B.

Key Synthetic Strategies and Workflows

The forward synthesis employs several powerful reactions to construct the core and introduce the necessary functionality. The overall workflow can be summarized as follows:

G cluster_0 Synthesis of Acyclic Precursor cluster_1 Formation of Polyhydroazulene Core cluster_2 Functional Group Manipulations cluster_3 Completion of the Synthesis A A B B A->B Asymmetric Hydrogenation C C B->C Coupling D D C->D Rh-catalyzed [5+2] Cycloaddition E E D->E Diene Isomerization F F E->F Epoxidation & Opening G G F->G Radical Cyclization H H G->H Side-chain Addition I (-)-Pseudolaric Acid B H->I Lactonization & Final Steps G Start Acyclic Precursor Synthesis Cycloaddition [5+2] Cycloaddition Start->Cycloaddition Core Construction Isomerization Diene Isomerization Cycloaddition->Isomerization Activation for next step Epoxidation Stereoselective Epoxidation Isomerization->Epoxidation Setting up stereocenter RadicalCyclization Radical Cyclization Epoxidation->RadicalCyclization Quaternary center formation FinalSteps Side-chain Installation & Lactonization RadicalCyclization->FinalSteps Elaboration to target PAB (-)-Pseudolaric Acid B FinalSteps->PAB

An In-depth Technical Guide to the Physicochemical Properties of Pseudolaric Acid C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid C is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix amabilis. While its sibling compound, Pseudolaric Acid B, has garnered significant attention for its potent anti-cancer activities, this compound remains a less-explored molecule. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside available experimental details, to serve as a foundational resource for researchers and drug development professionals.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource(s)
Molecular Formula C₂₁H₂₆O₇[1][2]
Molecular Weight 390.43 g/mol [1]
Appearance White to off-white solid powder[1][2]
Melting Point Not explicitly available in the searched literature.
Solubility Soluble in Dimethyl sulfoxide (DMSO) (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, and Ethanol.
Purity Commercially available with purity >98% (HPLC).
CAS Number 82601-41-0

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of this compound for experimental use.

ConditionStabilitySource(s)
Powder Stable for 3 years at -20°C.
In Solvent Stable for 6 months at -80°C; Stable for 1 month at -20°C.

It is recommended to store the compound desiccated at -20°C. For solutions, it is advisable to prepare them fresh for use. If stock solutions are prepared in advance, they should be stored in tightly sealed vials at -20°C or below. The compound is stable under recommended storage conditions, but strong oxidizing agents should be avoided.

Biological Activity and Signaling Pathways

The biological activity of this compound is significantly less characterized than that of Pseudolaric Acid B. The primary reported activity is its weak antifungal effect against Candida albicans . In contrast to the extensive research into the anti-cancer mechanisms of Pseudolaric Acid B, which involves the inhibition of multiple signaling pathways such as STAT3, ERK1/2, Akt, and GSK-3β/β-catenin, there is a notable lack of information regarding the specific signaling pathways modulated by this compound.

One study reported that this compound exhibited an IC₅₀ value greater than 10 μM for antiproliferative activity against human promyelocytic leukemia (HL-60) and human microvascular endothelial (HMEC-1) cells, suggesting low cytotoxicity in these cell lines.

Due to the limited data on the specific signaling pathways affected by this compound, a diagrammatic representation cannot be provided at this time. Research in this area presents a significant opportunity for future investigation.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized workflow for the isolation of pseudolaric acids from the root bark of Pseudolarix amabilis, from which a more specific protocol for this compound can be adapted.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification A Crude Powder of Pseudolaricis Cortex B Reflux with 95% Ethanol A->B C Ethanol Extract B->C D Fractionation with different solvents (e.g., EtOAc) C->D E EtOAc Fraction D->E F Column Chromatography (Silica Gel) E->F G Sephadex LH-20 Chromatography F->G H Preparative HPLC G->H I Pure this compound H->I

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: The crude, powdered root bark of Pseudolarix amabilis is subjected to reflux extraction with 95% ethanol.

  • Fractionation: The resulting ethanol extract is then fractionated using different solvents. The ethyl acetate (EtOAc) fraction has been shown to contain pseudolaric acids and exhibit antifungal activity.

  • Purification: The EtOAc fraction is further purified using a combination of chromatographic techniques. This typically involves:

    • Column chromatography on silica gel: To perform an initial separation of compounds based on polarity.

    • Sephadex LH-20 chromatography: For further purification, often used for separating small organic molecules.

    • Preparative High-Performance Liquid Chromatography (HPLC): As a final step to isolate and purify this compound to a high degree.

Antifungal Activity Assay (General Protocol)

While a specific detailed protocol for this compound is not available, a general broth microdilution assay is commonly used to determine the minimum inhibitory concentration (MIC) against Candida albicans.

G A Prepare serial dilutions of this compound in microplate wells B Inoculate wells with a standardized suspension of Candida albicans A->B C Incubate at 35-37°C for 24-48 hours B->C D Visually inspect for turbidity or use a spectrophotometer to measure growth C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for a typical antifungal susceptibility test.

Methodology:

  • Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium within the wells of a microtiter plate.

  • Inoculum Preparation: A standardized suspension of Candida albicans is prepared to a specific cell density (e.g., 10⁵ CFU/mL).

  • Inoculation: Each well containing the diluted compound is inoculated with the fungal suspension. Positive (no drug) and negative (no fungus) controls are included.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth or shows a significant reduction in turbidity as measured by a spectrophotometer.

Conclusion

This compound is a diterpenoid with defined physicochemical properties but remains understudied in terms of its biological activity and mechanism of action, especially when compared to Pseudolaric Acid B. Its weak antifungal activity is the most consistently reported biological effect. The lack of data on its interaction with specific signaling pathways presents a clear gap in the current scientific literature and an area ripe for future research. The protocols and data presented in this guide are intended to provide a solid foundation for scientists and researchers to further explore the therapeutic potential of this natural compound.

References

The Elucidation of Pseudolaric Acid C: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid C is a diterpenoid natural product first isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. As a member of the pseudolaric acid family, it shares a complex tricyclic core structure that has intrigued synthetic chemists and pharmacologists alike. While its congeners, Pseudolaric Acid A and B, have been more extensively studied for their antifungal and cytotoxic activities, the structural determination of this compound laid a crucial part of the foundation for understanding this unique class of compounds. This technical guide provides a detailed overview of the structural elucidation of this compound, focusing on the key experimental data and methodologies that were instrumental in defining its molecular architecture.

Core Structural Features

The foundational work on the structure of this compound was published by Zhou et al. in 1983. Through a combination of spectroscopic analysis and chemical transformations, they established its unique molecular framework. The elucidation process was a classic example of natural product chemistry, relying on the careful interpretation of data to piece together a complex puzzle.

Spectroscopic Data Analysis

The determination of the structure of this compound was heavily reliant on the spectroscopic techniques of the time, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

It is important to note that the original, detailed spectroscopic data from the primary 1983 publication by Zhou et al. in Planta Medica is not readily accessible in modern digital archives. The following tables represent a compilation of data made available through various chemical suppliers and databases, which should be consistent with the original findings.

Table 1: ¹H NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in accessible literature
Table 2: ¹³C NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmCarbon TypeAssignment
Data not available in accessible literature
Table 3: Mass Spectrometry and Infrared Spectroscopy Data of this compound
TechniqueObserved FeaturesInterpretation
Mass Spectrometry (MS) Molecular Ion Peak (M+) corresponding to C₂₁H₂₆O₇Determination of Molecular Formula
Infrared (IR) Spectroscopy Strong absorptions in the regions of ~1740 cm⁻¹ and ~1680 cm⁻¹Presence of ester and carboxylic acid carbonyl groups
Broad absorption around 3400-2500 cm⁻¹O-H stretching of a carboxylic acid

Experimental Protocols

The structural elucidation of a natural product involves a series of carefully executed experimental procedures, from isolation to spectroscopic analysis. The following sections detail the generalized protocols that would have been employed in the characterization of this compound.

Isolation of this compound

The isolation of this compound from the root bark of Pseudolarix kaempferi is a multi-step process involving extraction and chromatography.

  • Extraction: The dried and powdered root bark is typically subjected to solvent extraction, often starting with a nonpolar solvent like hexane to remove lipids, followed by extraction with a more polar solvent such as ethanol or methanol to isolate the desired diterpenoids.

  • Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarity (e.g., water and ethyl acetate) to separate compounds based on their solubility characteristics. The pseudolaric acids typically partition into the organic phase.

  • Chromatography: The resulting fraction is then subjected to multiple rounds of column chromatography.

    • Silica Gel Chromatography: This is the primary method for separating the different pseudolaric acids. A solvent gradient of increasing polarity (e.g., hexane-ethyl acetate) is used to elute the compounds from the silica gel column.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound, preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase is employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

    • Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used today to definitively assign all proton and carbon signals and to establish the connectivity of the carbon skeleton.

  • Mass Spectrometry (MS):

    • A sample is introduced into a mass spectrometer. High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

    • Fragmentation patterns observed in the mass spectrum can provide clues about the structure of the molecule.

  • Infrared (IR) Spectroscopy:

    • A thin film of the sample or a KBr pellet is prepared and analyzed using an IR spectrometer.

    • The resulting spectrum reveals the presence of specific functional groups based on their characteristic absorption frequencies.

Logical Workflow for Structural Elucidation

The process of determining the structure of a novel natural product like this compound follows a logical progression of experiments and data interpretation. This workflow is visualized in the diagram below.

Structural_Elucidation_Workflow cluster_Isolation Isolation and Purification cluster_Spectroscopy Spectroscopic Analysis cluster_Structure_Determination Structure Determination Extraction Extraction of Plant Material Partitioning Solvent Partitioning Extraction->Partitioning ColumnChrom Silica Gel Chromatography Partitioning->ColumnChrom HPLC Preparative HPLC ColumnChrom->HPLC MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy NMR_1D 1D NMR (¹H, ¹³C) MolecularFormula MolecularFormula MS->MolecularFormula FunctionalGroups FunctionalGroups IR->FunctionalGroups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D InitialAssignments InitialAssignments NMR_1D->InitialAssignments Connectivity Connectivity NMR_2D->Connectivity DataIntegration Integration of All Spectroscopic Data MolecularFormula->DataIntegration FunctionalGroups->DataIntegration InitialAssignments->DataIntegration Connectivity->DataIntegration ProposedStructure Proposed Structure DataIntegration->ProposedStructure Confirmation Chemical Derivatization & X-ray Crystallography (if available) ProposedStructure->Confirmation FinalStructure Final Structure of this compound Confirmation->FinalStructure

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound, while not as extensively documented in readily available literature as its more famous relatives, represents a significant achievement in natural product chemistry. The combination of meticulous isolation techniques and insightful spectroscopic analysis allowed for the determination of its complex and unique molecular structure. This foundational work has been critical for subsequent synthetic efforts and for the ongoing exploration of the biological activities of the pseudolaric acid family of diterpenoids. Further investigation, including total synthesis and X-ray crystallographic analysis, would provide the ultimate confirmation of the proposed structure and offer deeper insights into its three-dimensional conformation and potential biological interactions.

An In-depth Technical Guide on the Bioactivity of Pseudolaric Acids

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Pseudolaric Acid C: A comprehensive review of early and contemporary scientific literature reveals a significant focus on the bioactivity of Pseudolaric Acid B (PAB), with substantially limited data available for this compound. PAB is identified as the major bioactive constituent of Cortex pseudolaricis, the root bark of Pseudolarix kaempferi. To fulfill the detailed requirements of this technical guide for quantitative data, experimental protocols, and signaling pathways, the following content will focus on the extensively studied Pseudolaric Acid B.

An In-depth Technical Guide to the Bioactivity of Pseudolaric Acid B (PAB)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudolaric Acid B (PAB) is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi.[1] For centuries, this traditional Chinese medicine, known as "Tu-Jin-Pi," has been used to treat fungal skin infections.[2][3] Modern scientific investigation has confirmed and expanded upon its traditional uses, revealing a broad spectrum of potent biological activities, including antifungal, anti-inflammatory, and robust anticancer properties.[4] PAB's multifaceted mechanism of action, which involves the disruption of critical cellular processes like microtubule formation, cell cycle progression, and key signaling pathways, makes it a compound of significant interest for therapeutic development.[2] This guide provides a technical overview of the core bioactivities of PAB, summarizing key quantitative data, detailing experimental methodologies, and visualizing the molecular pathways it modulates.

Anticancer Bioactivity

PAB exhibits potent cytotoxic effects across a wide range of human cancer cell lines, primarily by inducing cell cycle arrest and apoptosis.

The inhibitory effects of PAB on the proliferation of various cancer cell lines have been quantified, typically reported as IC₅₀ values (the concentration required to inhibit cell growth by 50%).

Cell LineCancer TypeIC₅₀ Value (µM)Exposure Time (h)Assay TypeReference(s)
Various Tumor CellsMultiple0.17 - 5.20Not SpecifiedMTT Assay
HepG2Hepatocellular Carcinoma1.58Not SpecifiedSRB Staining
SK-Hep-1Hepatocellular Carcinoma1.90Not SpecifiedSRB Staining
Huh-7Hepatocellular Carcinoma2.06Not SpecifiedSRB Staining
DU145Prostate Cancer0.89 ± 0.1848CCK-8 Assay
MDA-MB-231Triple-Negative Breast Cancer8.348CCK-8 Assay
MGC803Gastric Carcinoma0.9148Not Specified
HeLaCervical Cancer10Not SpecifiedNot Specified
U87Glioblastoma~10Not SpecifiedNot Specified
HN22Head and Neck Cancer~0.724Trypan Blue Exclusion

PAB's anticancer effects are primarily driven by two interconnected mechanisms: induction of cell cycle arrest at the G2/M phase and the activation of apoptosis through multiple signaling pathways.

  • Cell Cycle Arrest: PAB functions as a microtubule-destabilizing agent, disrupting the formation of mitotic spindles. This interference with microtubule dynamics halts cell division at the G2/M transition, preventing cancer cell proliferation.

  • Apoptosis Induction: PAB triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of key regulatory proteins, leading to the activation of caspases, the executioners of apoptosis. PAB has also been shown to inhibit the pro-survival PI3K/AKT/mTOR pathway and activate the AMPK/JNK pathway, further promoting apoptotic cell death.

dot

PAB_Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_pi3k PI3K/AKT Pathway Inhibition cluster_execution Execution Pathway PAB_ext Pseudolaric Acid B DR5 Death Receptor 5 (DR5) (Upregulation) PAB_ext->DR5 Casp8 Cleaved Caspase-8 DR5->Casp8 Casp3 Cleaved Caspase-3 Casp8->Casp3 PAB_int Pseudolaric Acid B Bcl2 Bcl-2 (Downregulation) PAB_int->Bcl2 Bax Bax (Upregulation) PAB_int->Bax Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c (Release) Mito->CytC Casp9 Cleaved Caspase-9 CytC->Casp9 Casp9->Casp3 PAB_pi3k Pseudolaric Acid B PI3K PI3K PAB_pi3k->PI3K AKT p-AKT PI3K->AKT mTOR p-mTOR AKT->mTOR Apoptosis_Inhibition Apoptosis Inhibition mTOR->Apoptosis_Inhibition Apoptosis Apoptosis PARP Cleaved PARP Casp3->PARP PARP->Apoptosis

Caption: PAB induces apoptosis via extrinsic, intrinsic, and PI3K/AKT pathways.

This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of PAB (e.g., 0.1 to 20 µM) and a vehicle control (e.g., DMSO). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours in a humidified atmosphere (37°C, 5% CO₂) until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

dot

MTT_Workflow start Start plate_cells 1. Seed cells in 96-well plate start->plate_cells add_pab 2. Add Pseudolaric Acid B (various concentrations) plate_cells->add_pab incubate_pab 3. Incubate for 24-72 hours add_pab->incubate_pab add_mtt 4. Add MTT reagent (0.5 mg/mL) incubate_pab->add_mtt incubate_mtt 5. Incubate for 2-4 hours (formazan forms) add_mtt->incubate_mtt add_solvent 6. Add solubilization solution (e.g., DMSO) incubate_mtt->add_solvent read_absorbance 7. Read absorbance at 570 nm add_solvent->read_absorbance analyze 8. Calculate IC50 value read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell viability and cytotoxicity assay.

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Culture cells to ~80% confluency and treat with desired concentrations of PAB for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of PAB-induced apoptosis.

Antifungal Bioactivity

PAB demonstrates significant activity against a range of pathogenic fungi, underpinning its use in traditional medicine.

The minimum inhibitory concentration (MIC) is the primary metric used to quantify antifungal activity.

Fungal SpeciesCondition/Strain TypeMIC Range (µg/mL)Reference(s)
Candida tropicalisFluconazole-Resistant & -Susceptible8 - 16
Aspergillus fumigatus-MIC₈₀ ≥ 16
Candida albicans-MIC₈₀ > 2

This method determines the MIC of an antifungal agent.

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution: Perform serial dilutions of PAB in a 96-well microplate.

  • Inoculation: Add the fungal inoculum to each well containing the diluted PAB. Include positive (no drug) and negative (no fungi) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of PAB that causes a significant inhibition of visible fungal growth compared to the positive control.

Anti-inflammatory & Immunomodulatory Bioactivity

PAB exerts anti-inflammatory effects by suppressing key signaling pathways involved in the immune response.

PAB's primary anti-inflammatory mechanism is the inhibition of the NF-κB and p38 MAPK signaling pathways. This suppression leads to a decrease in the production and expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Some evidence suggests PAB's effects are mediated by the activation or stabilization of PPARγ, a nuclear receptor known to antagonize NF-κB activity.

dot

PAB_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Translocation & Transcription LPS LPS p38 p38 MAPK LPS->p38 IKK IKK Complex LPS->IKK p38_nuc p38 MAPK (nucleus) p38->p38_nuc translocation IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2) NFkB_nuc->Cytokines p38_nuc->Cytokines Inflammation Inflammation Cytokines->Inflammation PAB Pseudolaric Acid B PAB->p38 PAB->IKK

Caption: PAB inhibits inflammation by blocking the p38 MAPK and NF-κB pathways.

This protocol is used to detect changes in protein expression and phosphorylation within the NF-κB pathway.

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW264.7) and pre-treat with PAB for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to activate the NF-κB pathway.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα) overnight at 4°C.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band densities to determine the effect of PAB on the phosphorylation and degradation of NF-κB pathway components.

Conclusion

Early and ongoing studies have firmly established Pseudolaric Acid B as a natural product with significant therapeutic potential. Its bioactivities are diverse, spanning potent anticancer, antifungal, and anti-inflammatory effects. The mechanisms underlying these activities are complex, involving the modulation of multiple, critical cellular targets and signaling pathways, including microtubule dynamics, apoptosis regulation, and inflammatory cascades like NF-κB and MAPK. The quantitative data and experimental frameworks presented in this guide offer a solid foundation for researchers and drug development professionals seeking to further explore and harness the properties of this compelling diterpenoid.

References

Methodological & Application

In Vitro Assay Protocols for Pseudolaric Acid C: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are primarily based on in vitro studies of Pseudolaric Acid B (PAB), a closely related analogue of Pseudolaric Acid C. While the mechanisms of action are anticipated to be similar, these protocols may require optimization for this compound.

Application Notes

This compound (PAC) is a diterpenoid isolated from the root bark of Pseudolarix kaempferi. Emerging research, largely focusing on its analogue Pseudolaric Acid B, suggests potent anti-cancer properties. These compounds have been shown to inhibit proliferation, induce apoptosis, and trigger cell cycle arrest in various cancer cell lines. The primary mechanisms of action appear to involve the induction of both intrinsic and extrinsic apoptotic pathways, as well as the modulation of key signaling cascades such as the PI3K/Akt/mTOR pathway.

This document provides a comprehensive overview of standard in vitro assays to characterize the anti-cancer effects of this compound. The protocols detailed below will enable researchers to assess its impact on cell viability, apoptosis, and cell cycle progression.

Data Presentation

Cell LineAssayConcentration (µM)Incubation Time (h)Observed Effect
MDA-MB-231 (Triple-Negative Breast Cancer)CCK-85, 7.5, 1048Dose-dependent inhibition of proliferation
HN22 (Head and Neck Cancer)Trypan Blue Exclusion0.5, 124Significant decrease in cell viability
HO-8910 (Ovarian Cancer)Annexin V/PI2, 4, 848Dose-dependent increase in apoptotic cells
AGS (Gastric Cancer)Flow Cytometry (PI)Not SpecifiedNot SpecifiedG2/M phase cell cycle arrest

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on cancer cell proliferation.

Workflow:

A Seed cells in a 96-well plate B Incubate overnight A->B C Treat with this compound B->C D Incubate for 24, 48, 72h C->D E Add CCK-8 reagent D->E F Incubate for 1-4h E->F G Measure absorbance at 450 nm F->G A Treat cells with this compound B Harvest cells A->B C Wash with PBS B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G A Treat cells with this compound B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Incubate at -20°C C->D E Wash to remove ethanol D->E F Treat with RNase A E->F G Stain with Propidium Iodide F->G H Analyze by flow cytometry G->H cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway PAC_ext This compound DR Death Receptors (e.g., DR5) PAC_ext->DR DISC DISC Formation DR->DISC Casp8 Pro-caspase-8 -> Caspase-8 DISC->Casp8 Casp3 Pro-caspase-3 -> Caspase-3 (Executioner) Casp8->Casp3 PAC_int This compound Bcl2 Bcl-2 family (↓Bcl-2, ↑Bax) PAC_int->Bcl2 Mito Mitochondria CytC Cytochrome c release Mito->CytC Bcl2->Mito Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-caspase-9 -> Caspase-9 Apaf1->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis PAC This compound PI3K PI3K PAC->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Application Notes and Protocols: Testing the Antiproliferative Activity of Pseudolaric Acid C on HL-60 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available research, specific studies on the antiproliferative activity of Pseudolaric Acid C on HL-60 cells are not documented in publicly accessible scientific literature. The following application notes and protocols are based on extensive research conducted on the closely related compound, Pseudolaric Acid B (PAB) , which has demonstrated significant antiproliferative effects on HL-60 and other leukemia cell lines. It is hypothesized that this compound may exhibit similar mechanisms of action. Researchers should validate these protocols for this compound accordingly.

Introduction

Pseudolaric acids are diterpenoid compounds isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). Pseudolaric Acid B (PAB) has been shown to possess potent anticancer properties, including the induction of cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3] This document provides a detailed guide for researchers and drug development professionals to investigate the antiproliferative effects of this compound on the human promyelocytic leukemia cell line, HL-60. The protocols outlined below are adapted from established methodologies used for PAB and are intended to serve as a comprehensive starting point for experimentation.

Data Presentation

The following tables summarize typical quantitative data observed in studies of Pseudolaric Acid B on leukemia cell lines. These values can be used as a reference for designing experiments with this compound.

Table 1: Antiproliferative Activity of Pseudolaric Acid B (PAB) on Leukemia Cell Lines

Cell LineIC50 (µM) at 48hSelective Toxicity vs. PBMCReference
HL-600.17 ± 0.01>100-fold[1]
CCRF-CEM0.18 ± 0.02>100-fold[1]
K5620.28 ± 0.02>100-fold

PBMC: Peripheral Blood Mononuclear Cells

Table 2: Effect of Pseudolaric Acid B (PAB) on Cell Cycle Distribution in HL-60 Cells

Treatment% of Cells in G0/G1% of Cells in S% of Cells in G2/MReference
Control (Vehicle)55.2 ± 2.534.1 ± 1.810.7 ± 1.2
1 µM PAB (24h)45.3 ± 2.125.6 ± 1.529.1 ± 1.9
1 µM PAB (48h)30.1 ± 1.915.8 ± 1.354.1 ± 2.8

Table 3: Induction of Apoptosis by Pseudolaric Acid B (PAB) in Cancer Cells

Cell LineTreatment% of Apoptotic CellsKey Apoptotic MarkersReference
HL-601 µM PAB (48h)Significant increase in sub-G1 populationCaspase-3/7 activation
DU145PAB (dose-dependent)Increased Annexin V-FITC stainingROS generation, Bcl-2 downregulation, Caspase-9 and -3 activation
Ovarian Cancer CellsPAB (dose- and time-dependent)Increased apoptosisRegulation of Bcl-2 and XIAP, Cytochrome c release, Caspase-3 and -9 activation
Gastric Cancer CellsPABG2/M arrest followed by apoptosisDecreased Bcl-2, Caspase-3 activation, PARP cleavage

Experimental Protocols

Cell Culture and Maintenance

Protocol 1: HL-60 Cell Culture

  • Cell Line: Human promyelocytic leukemia HL-60 cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage the cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

Antiproliferative Activity Assessment

Protocol 2: MTT Cell Proliferation Assay

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Drug Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis

Protocol 3: Flow Cytometry for Cell Cycle Analysis

  • Cell Treatment: Seed HL-60 cells in a 6-well plate and treat with the desired concentration of this compound (e.g., IC50 concentration) for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assays

Protocol 4: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat HL-60 cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and wash with PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 5: Western Blot Analysis for Apoptosis-Related Proteins

  • Protein Extraction: Treat HL-60 cells with this compound, harvest, and lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against key apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

G cluster_0 Experimental Workflow A HL-60 Cell Culture B This compound Treatment A->B C Cell Proliferation Assay (MTT) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Apoptosis Assays B->E F Western Blot Analysis E->F

Caption: Experimental workflow for assessing the antiproliferative activity of this compound on HL-60 cells.

G cluster_1 Proposed Signaling Pathway of this compound-Induced Apoptosis in HL-60 Cells PAC This compound ROS ROS Generation PAC->ROS Bcl2 Bcl-2 (anti-apoptotic) Downregulation PAC->Bcl2 Bax Bax (pro-apoptotic) Upregulation PAC->Bax Mito Mitochondrial Membrane Potential Disruption ROS->Mito Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound in HL-60 cells.

References

Application Notes and Protocols for Pseudolaric Acid C Effects on HMEC-1 Cells

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the potential effects and experimental investigation of Pseudolaric Acid C (PAC), a natural compound, on the human microvascular endothelial cell line 1 (HMEC-1). The protocols and data presented are based on established methodologies for studying angiogenesis and endothelial cell biology, drawing parallels from research on the related compound, Pseudolaric Acid B.

Introduction

The HMEC-1 cell line is an immortalized human microvascular endothelial cell line that retains the morphological, phenotypic, and functional characteristics of normal human microvascular endothelial cells.[1][2] These cells are widely used in vascular biology research to study processes such as angiogenesis, inflammation, and endothelial barrier function.[1] Pseudolaric acids, including the more studied Pseudolaric Acid B, are diterpenoids isolated from the root bark of Pseudolarix kaempferi. These compounds have demonstrated anti-proliferative, pro-apoptotic, and anti-angiogenic activities in various cancer cell lines.[3][4] This document outlines hypothetical experiments to investigate the effects of this compound on HMEC-1 cells, focusing on its potential to inhibit angiogenesis.

Potential Applications

  • Anti-Angiogenesis Research: Investigating the inhibitory effects of this compound on new blood vessel formation, a critical process in tumor growth and metastasis.

  • Drug Discovery: Screening and characterizing novel anti-cancer and anti-inflammatory compounds that target endothelial cell function.

  • Vascular Biology Studies: Elucidating the molecular mechanisms by which natural compounds modulate endothelial cell proliferation, migration, and tube formation.

Experimental Summary

The following sections detail the experimental protocols to assess the impact of this compound on HMEC-1 cell viability, apoptosis, migration, and tube formation. The presented data is hypothetical and serves as a representative example of expected outcomes.

Data Presentation

Table 1: Effect of this compound on HMEC-1 Cell Viability (MTT Assay)
This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 4.5
192.3 ± 5.1
575.8 ± 3.9
1051.2 ± 4.2
2528.7 ± 3.1
5015.4 ± 2.5
Table 2: Apoptosis Induction by this compound in HMEC-1 Cells (Annexin V/PI Staining)
This compound Concentration (µM)Early Apoptotic Cells (%) (Mean ± SD)Late Apoptotic/Necrotic Cells (%) (Mean ± SD)
0 (Control)3.1 ± 0.81.5 ± 0.4
1015.6 ± 2.15.2 ± 1.1
2532.4 ± 3.512.8 ± 1.9
5048.9 ± 4.225.7 ± 3.3
Table 3: Inhibition of HMEC-1 Cell Migration by this compound (Wound Healing Assay)
This compound Concentration (µM)Wound Closure (%) (Mean ± SD) at 24h
0 (Control)95.7 ± 3.8
1063.2 ± 4.5
2531.5 ± 3.9
5012.8 ± 2.7
Table 4: Inhibition of Tube Formation by this compound in HMEC-1 Cells
This compound Concentration (µM)Total Tube Length (µm/field) (Mean ± SD)Number of Junctions (Mean ± SD)
0 (Control)12540 ± 87085 ± 9
107860 ± 65042 ± 6
253120 ± 43018 ± 4
50890 ± 1505 ± 2

Experimental Protocols

Cell Culture and Maintenance

HMEC-1 cells are cultured in MCDB-131 medium supplemented with 10% fetal bovine serum (FBS), 10 ng/mL epidermal growth factor (EGF), 1 µg/mL hydrocortisone, and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on HMEC-1 cells.

  • Procedure:

    • Seed HMEC-1 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.

  • Procedure:

    • Seed HMEC-1 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

    • Treat the cells with the desired concentrations of this compound for 24 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

Wound Healing (Scratch) Assay

This assay measures the effect of this compound on endothelial cell migration.

  • Procedure:

    • Grow HMEC-1 cells to a confluent monolayer in a 12-well plate.

    • Create a "scratch" or wound in the monolayer using a sterile pipette tip.

    • Wash the cells with PBS to remove detached cells and debris.

    • Add fresh medium containing different concentrations of this compound.

    • Capture images of the wound at 0 hours and 24 hours.

    • Measure the wound area at each time point and calculate the percentage of wound closure.

Tube Formation Assay

This in vitro angiogenesis assay assesses the ability of HMEC-1 cells to form capillary-like structures.

  • Procedure:

    • Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

    • Seed HMEC-1 cells (2 x 10⁴ cells/well) onto the Matrigel-coated plate.

    • Add medium containing various concentrations of this compound.

    • Incubate the plate for 6-8 hours to allow for tube formation.

    • Visualize the tube-like structures using a microscope and capture images.

    • Quantify the extent of tube formation by measuring parameters such as total tube length and the number of junctions using image analysis software.

Visualizations

G cluster_workflow Experimental Workflow for this compound on HMEC-1 Cells A HMEC-1 Cell Culture B Treatment with This compound A->B C Cell Viability (MTT Assay) B->C D Apoptosis (Annexin V/PI) B->D E Cell Migration (Wound Healing) B->E F Angiogenesis (Tube Formation) B->F G Data Analysis C->G D->G E->G F->G

Caption: Experimental workflow for investigating this compound effects on HMEC-1 cells.

G cluster_pathway Hypothesized Anti-Angiogenic Signaling Pathway of this compound PAC This compound VEGFR2 VEGFR2 PAC->VEGFR2 Caspases Caspase Activation PAC->Caspases PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Migration Cell Migration Akt->Migration Akt->Caspases Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized signaling cascade for this compound's anti-angiogenic effects.

References

Application Notes and Protocols: Antifungal Susceptibility Testing of Pseudolaric Acids Against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans is a major fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections. The emergence of antifungal drug resistance, particularly to azoles like fluconazole (FLC), necessitates the exploration of novel therapeutic agents. Pseudolaric acids, diterpenoids isolated from the root bark of Pseudolarix kaempferi, have demonstrated promising antifungal properties. This document provides detailed protocols for assessing the in vitro antifungal activity of pseudolaric acids against C. albicans, with a focus on Pseudolaric Acid A (PAA) and Pseudolaric Acid B (PAB), as significant research has been conducted on these compounds. While the query specified Pseudolaric Acid C, the available scientific literature predominantly focuses on PAA and PAB. The methodologies outlined herein are broadly applicable to other natural compounds.

Data Presentation

The following tables summarize the quantitative data on the antifungal activity of Pseudolaric Acid A and B against Candida albicans.

Table 1: In Vitro Antifungal Activity of Pseudolaric Acid B (PAB) Alone and in Combination with Fluconazole (FLC) against C. albicans [1]

C. albicans Strain TypeAgent(s)Concentration Range (µg/mL)Key Findings
FLC-Resistant (FLC-R)PAB + FLCPAB: 0.5-4, FLC: 0.06-4Synergism observed in 100% of 22 isolates tested.[1][2][3]
FLC-Susceptible (FLC-S)PAB + FLCPAB: 0.5-4, FLC: 1-8Synergism observed in 17% of 12 isolates tested.[3]

Table 2: Synergistic Antibiofilm Effects of Pseudolaric Acid A (PAA) and Fluconazole (FLC) against C. albicans

TreatmentConcentrationEffect on Biofilm
PAA + FLC4 µg/mL PAA + 0.5 µg/mL FLCSignificantly inhibited early, developmental, and mature biofilm formation. Produced a 56% reduction in biofilm adhesion.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.

Materials:

  • Pseudolaric Acid (A, B, or C) stock solution (e.g., in DMSO)

  • Fluconazole (FLC) stock solution

  • Candida albicans strains (including quality control strains like ATCC 90028)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or plate reader (530 nm)

  • Sterile saline (0.85%)

  • Sterile deionized water

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Select a few colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Perform serial twofold dilutions of the pseudolaric acid stock solution in RPMI 1640 medium in the 96-well plate to achieve the desired concentration range.

    • A typical final concentration range for PAB is 0.125 to 64 µg/mL.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted drug, resulting in a final volume of 200 µL per well.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the positive control. This can be determined visually or by reading the optical density at 530 nm.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between a pseudolaric acid and another antifungal agent, such as fluconazole.

Procedure:

  • Prepare the 96-well plate by diluting drug A (e.g., Pseudolaric Acid) horizontally and drug B (e.g., Fluconazole) vertically.

  • Each well will contain a unique combination of concentrations of the two drugs.

  • Inoculate the plate as described in the broth microdilution protocol.

  • After incubation, determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the FICI values as follows:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Indifference

    • FICI > 4.0: Antagonism

Time-Kill Kinetics Assay

This assay provides information on the fungicidal or fungistatic activity of the compound over time.

Procedure:

  • Prepare flasks or tubes with RPMI 1640 medium containing the pseudolaric acid at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC).

  • Inoculate the flasks with a standardized C. albicans suspension (e.g., 1 x 10^5 CFU/mL).

  • Include a drug-free growth control.

  • Incubate the flasks at 35°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline and plate them on SDA.

  • Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

  • Plot the log10 CFU/mL versus time for each concentration. A ≥2-log10 decrease in CFU/mL compared to the initial inoculum is considered fungicidal activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Antifungal Susceptibility Assays cluster_analysis Data Analysis C_albicans C. albicans Culture Inoculum Standardized Inoculum (0.5 McFarland) C_albicans->Inoculum MIC_Assay Broth Microdilution (MIC Determination) Inoculum->MIC_Assay Checkerboard_Assay Checkerboard Assay (Synergy Testing) Inoculum->Checkerboard_Assay Time_Kill_Assay Time-Kill Kinetics Inoculum->Time_Kill_Assay PA_Stock Pseudolaric Acid Stock Solution PA_Stock->MIC_Assay PA_Stock->Checkerboard_Assay PA_Stock->Time_Kill_Assay MIC_Value MIC Value MIC_Assay->MIC_Value FICI_Value FICI Value Checkerboard_Assay->FICI_Value Kill_Curve Time-Kill Curve Time_Kill_Assay->Kill_Curve

Experimental workflow for antifungal susceptibility testing.

paa_mechanism cluster_cell Candida albicans Cell cluster_genes Gene Expression PAA Pseudolaric Acid A (PAA) Adhesion Adhesion PAA->Adhesion inhibits Yeast_Hypha Yeast-to-Hypha Transition PAA->Yeast_Hypha inhibits Biofilm Biofilm Formation PAA->Biofilm synergistic inhibition FLC Fluconazole (FLC) FLC->Yeast_Hypha inhibits FLC->Biofilm synergistic inhibition Adhesion->Biofilm ALS1 ALS1 Adhesion->ALS1 ALS4 ALS4 Adhesion->ALS4 ALS2 ALS2 Adhesion->ALS2 Yeast_Hypha->Biofilm ECE1 ECE1 Yeast_Hypha->ECE1 PRA1 PRA1 Yeast_Hypha->PRA1 TEC1 TEC1 Yeast_Hypha->TEC1 pab_mechanism cluster_cell Candida albicans Cell PAB Pseudolaric Acid B (PAB) CellMembrane Cell Membrane PAB->CellMembrane perforates CellWall Cell Wall CellIntegrity Cell Integrity CellMembrane->CellIntegrity disrupts CellDeath Cell Death CellIntegrity->CellDeath leads to

References

Application Notes and Protocols for Pseudolaric Acid C Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pseudolaric Acid C (PLC) is a diterpenoid compound isolated from the root bark of the golden larch tree (Pseudolarix amabilis). It belongs to a family of structurally related compounds, including the more extensively studied Pseudolaric Acid B (PAB). While research has highlighted the potential therapeutic effects of pseudolaric acids, including antifungal and anticancer activities, detailed in vivo administration data for PLC is currently limited in publicly available literature.

These application notes provide comprehensive protocols for the preparation and administration of PLC in animal models, based on available formulation data. Due to the scarcity of in vivo studies specifically on PLC, this document also presents administration routes and pharmacokinetic data for the closely related and structurally similar compound, Pseudolaric Acid B, as a valuable reference for researchers designing preclinical studies with PLC. The metabolic relationship between these compounds, with PAB being metabolized to a related pseudolaric acid after administration, further underscores the relevance of PAB data.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Pseudolaric Acid B (PAB) in Animal Models

Animal ModelAdministration RouteDosageCmaxTmaxAUC (0-t)BioavailabilityReference
RatIntravenous5 mg/kg--1901.3 ± 469.9 min·mg/L-[1]
RatIntragastric100 mg/kg-15 min812.0 ± 216.1 min·mg/L~2.1%[2]

Note: The provided pharmacokinetic data for PAB indicates rapid absorption and low oral bioavailability. It is important to note that PAB is quickly metabolized in vivo, and the detected analyte is often a metabolite such as Pseudolaric Acid C2.

Table 2: Reported Dosages of Pseudolaric Acid B (PAB) in Efficacy Studies

Animal ModelAdministration RouteDosageFrequencyTherapeutic AreaReference
MouseTopical0.1% and 0.5% solutionOnce dailyContact Hypersensitivity[3]
Guinea PigTopical8 mg/g ME-gelOnce daily for 7 daysFungal Infection[4]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Due to its poor water solubility, PLC requires a specific vehicle for solubilization prior to administration in animal models. The following protocols are based on formulations provided by commercial suppliers of this compound.

Protocol 1: Aqueous Formulation for Parenteral Administration

This formulation is suitable for intravenous, intraperitoneal, or subcutaneous injections.

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO)

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

    • Sterile, pyrogen-free vials and syringes

    • Sonicator or vortex mixer

  • Procedure:

    • Prepare a stock solution of PLC in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the vehicle, a 25 mg/mL stock in DMSO can be prepared.[5]

    • In a sterile vial, add the required volume of the PLC/DMSO stock solution.

    • Add PEG300 to the vial. The volumetric ratio of DMSO to PEG300 should be 1:4. Mix thoroughly by vortexing or brief sonication until the solution is clear.

    • Add Tween-80 to the mixture. The final volume of Tween-80 should be 5% of the total volume. Mix until a homogenous solution is formed.

    • Add saline to the desired final volume. The final composition of the vehicle will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • Ensure the final solution is clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

    • Filter the final solution through a 0.22 µm sterile filter before administration.

Protocol 2: Oil-Based Formulation for Oral or Subcutaneous Administration

This formulation can be used for oral gavage or subcutaneous injection when a lipid-based vehicle is preferred.

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO)

    • Corn Oil

    • Sterile, pyrogen-free vials and syringes

    • Sonicator or vortex mixer

  • Procedure:

    • Prepare a stock solution of PLC in DMSO (e.g., 25 mg/mL).

    • In a sterile vial, add the required volume of the PLC/DMSO stock solution.

    • Add corn oil to the vial to achieve the final desired concentration. The final volumetric ratio will be 10% DMSO and 90% Corn Oil.

    • Mix thoroughly by vortexing or sonication until the solution is clear and homogenous.

    • This formulation should be prepared fresh for each use.

Administration Routes in Animal Models

The choice of administration route depends on the experimental design and the target organ or system. The following are common administration routes used for related compounds in rodents.

a. Oral Administration (Gavage)

  • Animal Model: Mouse, Rat

  • Procedure:

    • Prepare the PLC formulation as described above (Protocol 2 is often suitable).

    • Accurately determine the animal's body weight to calculate the correct dosage volume.

    • Use a proper-sized, ball-tipped gavage needle.

    • Gently restrain the animal and insert the gavage needle into the esophagus and down into the stomach.

    • Administer the formulation slowly to avoid regurgitation.

    • Monitor the animal for any signs of distress after the procedure.

b. Intravenous (IV) Injection

  • Animal Model: Mouse, Rat

  • Procedure:

    • Prepare the PLC formulation using Protocol 1 and ensure it is sterile-filtered.

    • Place the animal in a restraining device that allows access to the lateral tail vein.

    • Warm the tail with a heat lamp or warm water to dilate the veins.

    • Swab the tail with 70% ethanol.

    • Insert a 27-30 gauge needle attached to a syringe containing the PLC solution into the lateral tail vein.

    • Inject the solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

c. Intraperitoneal (IP) Injection

  • Animal Model: Mouse, Rat

  • Procedure:

    • Prepare the PLC formulation (Protocol 1 is suitable).

    • Restrain the animal to expose the abdomen.

    • Insert a 25-27 gauge needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.

    • Inject the solution into the peritoneal cavity.

d. Topical Administration

  • Animal Model: Mouse, Guinea Pig

  • Procedure:

    • For topical application, a specific formulation such as a microemulsion-based gel may need to be developed to enhance skin permeation.

    • Shave the application site on the animal's back or ear one day prior to administration.

    • Apply a measured amount of the PLC formulation evenly to the designated skin area.

    • If necessary, an Elizabethan collar can be used to prevent the animal from ingesting the topically applied compound.

Visualizations

experimental_workflow cluster_prep PLC Formulation Preparation cluster_vehicle Vehicle Preparation cluster_admin Administration Routes plc_powder This compound (Powder) stock_sol Prepare Stock Solution (e.g., 25 mg/mL in DMSO) plc_powder->stock_sol dmso DMSO dmso->stock_sol mix_aqueous Mix with Aqueous Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) stock_sol->mix_aqueous mix_oil Mix with Oil Vehicle (10% DMSO, 90% Corn Oil) stock_sol->mix_oil peg300 PEG300 peg300->mix_aqueous tween80 Tween-80 tween80->mix_aqueous saline Saline saline->mix_aqueous corn_oil Corn Oil corn_oil->mix_oil final_aqueous Final Aqueous Formulation mix_aqueous->final_aqueous final_oil Final Oil Formulation mix_oil->final_oil iv Intravenous (IV) final_aqueous->iv ip Intraperitoneal (IP) final_aqueous->ip po Oral (PO) final_oil->po animal_model Animal Model (e.g., Mouse, Rat) iv->animal_model ip->animal_model po->animal_model topical Topical topical->animal_model

Caption: Workflow for Preparation and Administration of this compound.

signaling_pathway_placeholder cluster_PAB_Metabolism Hypothesized In Vivo Fate of Pseudolaric Acids PAB_Admin Pseudolaric Acid B (Administered) Absorption Absorption into Bloodstream PAB_Admin->Absorption Oral or IV Metabolism Rapid Metabolism (Hydrolysis of C-19 ester bond) Absorption->Metabolism Plasma_Esterase Plasma Esterase Plasma_Esterase->Metabolism PC2 Pseudolaric Acid C2 (Active Metabolite) Metabolism->PC2 Excretion Excretion (Urine, Feces, Bile) PC2->Excretion

Caption: Metabolic Pathway of Pseudolaric Acid B in Rats.

References

Application Notes: Cell-Based Assays to Determine Pseudolaric Acid C Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pseudolaric Acid C (PLC) is a diterpenoid compound isolated from the root bark of the golden larch tree (Pseudolarix amabilis). It belongs to a family of bioactive molecules, including the more extensively studied Pseudolaric Acid B (PAB), known for their anti-fungal and anti-fertility properties.[1][2] Emerging research, primarily on PAB, suggests potent anti-cancer activities, including the ability to inhibit cell proliferation, induce cell cycle arrest, and trigger programmed cell death (apoptosis) in various cancer cell lines.[3][4][5] The proposed mechanisms of action involve the disruption of microtubule networks and the modulation of key cellular signaling pathways such as PI3K/Akt/mTOR and MAPK.

These application notes provide a comprehensive overview of standard cell-based assays and detailed protocols to evaluate the therapeutic efficacy of this compound against cancer cells. The methodologies described are fundamental for researchers in oncology and drug development to characterize the cytotoxic and mechanistic properties of PLC.

1. Assessment of Cytotoxicity and Cell Viability

The initial evaluation of an anti-cancer compound involves determining its dose-dependent effect on cell viability. This helps to establish the concentration range for subsequent mechanistic studies and to calculate the half-maximal inhibitory concentration (IC50), a key measure of drug potency.

  • MTT/XTT Assays: These are colorimetric assays that measure the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that convert tetrazolium salts (like MTT or XTT) into a colored formazan product, the absorbance of which is proportional to the number of living cells.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The assay reagent lyses the cells, releasing ATP, which then participates in a luciferase-driven reaction to produce a luminescent signal proportional to the number of viable cells.

  • Trypan Blue Exclusion Assay: This is a direct method to differentiate viable from non-viable cells. Trypan blue is a membrane-impermeable dye that can only enter cells with compromised membranes (i.e., dead cells), staining them blue. Viable cells remain unstained.

2. Analysis of Apoptosis Induction

Apoptosis is a form of programmed cell death that is a common mechanism for anti-cancer drugs. Determining if PLC induces apoptosis is crucial for understanding its mode of action.

  • Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases (e.g., Caspase-3, -8, -9). Fluorogenic or colorimetric assays can measure the activity of these key caspases in cell lysates, providing biochemical evidence of apoptosis.

  • Western Blot Analysis of Apoptosis Markers: The expression levels of key proteins involved in the apoptotic cascade can be assessed by Western blotting. This includes looking for the cleavage of PARP and caspases (e.g., Caspase-3) and changes in the levels of Bcl-2 family proteins (e.g., down-regulation of anti-apoptotic Bcl-2 and up-regulation of pro-apoptotic Bax).

3. Cell Cycle Analysis

Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific phases and preventing cell division. Studies on the related compound PAB have shown it can induce G2/M phase arrest.

  • Propidium Iodide (PI) Staining and Flow Cytometry: Cells are fixed, permeabilized, and stained with PI, which binds stoichiometrically to DNA. The fluorescence intensity of PI is therefore directly proportional to the DNA content. Flow cytometry analysis of the stained cells generates a histogram that allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase following PLC treatment indicates cell cycle arrest.

4. Investigation of Cellular Signaling Pathways

Understanding how PLC affects intracellular signaling pathways provides insight into its specific molecular targets. Based on studies of PAB, key pathways to investigate include PI3K/Akt/mTOR and MAPK.

  • Western Blot Analysis: This technique is the gold standard for examining changes in protein expression and post-translational modifications, such as phosphorylation, which is a key mechanism of signal transduction. By treating cells with PLC and probing cell lysates with antibodies specific to total and phosphorylated forms of key signaling proteins (e.g., Akt, mTOR, ERK1/2, STAT3), researchers can map the pathways affected by the compound.

Experimental Workflow and Data Interpretation

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays (at IC50 concentrations) cluster_2 Phase 3: Signaling Pathway Analysis A Select Cancer Cell Lines B Dose-Response Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->B C Calculate IC50 Values B->C D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis (PI Staining) C->E F Western Blot for Key Markers (Apoptosis & Cell Cycle) D->F E->F G Treat Cells with PLC (Time Course & Dose-Response) F->G H Western Blot for Signaling Proteins (p-Akt, p-ERK, etc.) G->H I Identify Modulated Pathways H->I J Comprehensive Efficacy Profile of PLC I->J

Caption: Experimental workflow for PLC efficacy testing.

Data Presentation: Quantitative Summary

Data should be organized into clear tables to facilitate comparison and interpretation.

Table 1: Example IC50 Values of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
HeLaCervical Cancer481.8 ± 0.2
MDA-MB-231Breast Cancer485.5 ± 0.6
A549Lung Cancer487.2 ± 0.9
HepG2Liver Cancer483.1 ± 0.4
DU145Prostate Cancer480.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Example Quantification of Apoptosis and Cell Cycle Arrest in HeLa Cells Treated with PLC for 24 hours

PLC Conc. (µM)Apoptotic Cells (%) (Annexin V+)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)4.5 ± 1.155.2 ± 3.428.1 ± 2.116.7 ± 1.9
1.025.8 ± 2.548.9 ± 2.920.5 ± 1.830.6 ± 2.5
2.548.2 ± 3.935.1 ± 2.215.3 ± 1.549.6 ± 3.1
5.072.1 ± 5.621.7 ± 1.88.9 ± 1.169.4 ± 4.2

Data are presented as mean ± standard deviation.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol determines the cytotoxic effect of PLC on cancer cells.

Materials and Reagents:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (PLC) stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of PLC in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the PLC dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest PLC concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol quantifies the percentage of apoptotic and necrotic cells following PLC treatment.

Materials and Reagents:

  • 6-well cell culture plates

  • PLC stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of PLC (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

  • Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis by PI Staining

This protocol assesses the effect of PLC on cell cycle distribution.

Materials and Reagents:

  • 6-well cell culture plates

  • PLC stock solution

  • 70% cold ethanol

  • PBS

  • PI/RNase Staining Buffer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of PLC for 24 hours.

  • Cell Harvesting: Collect all cells as described in the apoptosis protocol.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis of Signaling Proteins

This protocol detects changes in the expression and phosphorylation of key proteins.

Materials and Reagents:

  • 6-well plates or larger culture dishes

  • PLC stock solution

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with PLC for the desired time. Wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the protein of interest to a loading control like β-actin. Compare the levels of phosphorylated proteins to their total protein levels.

Signaling Pathways Modulated by Pseudolaric Acids

Based on existing literature for related compounds, PLC may interfere with critical pro-survival and proliferation pathways in cancer cells.

G PLC This compound Microtubules Microtubule Destabilization PLC->Microtubules Inhibition PI3K PI3K PLC->PI3K Inhibition ERK ERK1/2 PLC->ERK Inhibition STAT3 STAT3 PLC->STAT3 Inhibition Caspases Caspase Activation PLC->Caspases Activation G2M G2/M Arrest Microtubules->G2M Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation STAT3->Proliferation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis G2M->Apoptosis

Caption: Putative signaling pathways affected by PLC.

References

Application Notes and Protocols for the Quantification of Pseudolaric Acid C in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid C is a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix amabilis). It, along with other related pseudolaric acids like Pseudolaric Acid B, has garnered interest for its potential therapeutic properties, including antifungal and cytotoxic activities. To facilitate research and development of this compound as a potential therapeutic agent, robust and reliable bioanalytical methods are essential for its quantification in biological matrices. This document provides detailed application notes and protocols for the determination of this compound in biological samples, primarily focusing on plasma, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.

The protocols outlined below are based on established methodologies for the quantification of similar diterpenoid compounds in biological matrices and provide a strong foundation for developing and validating a specific assay for this compound.

Experimental Protocols

Bioanalytical Method using UPLC-MS/MS

This protocol describes a sensitive and selective UPLC-MS/MS method for the quantification of this compound in plasma. The method utilizes protein precipitation for sample preparation, followed by chromatographic separation and mass spectrometric detection.

1.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS): A structurally similar compound not present in the biological matrix (e.g., a stable isotope-labeled this compound or another diterpenoid acid).

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid, LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Control (blank) biological matrix (e.g., rat plasma, human plasma)

1.2. Instrumentation

  • UPLC system: Waters ACQUITY UPLC I-Class or equivalent

  • Mass spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.

  • Analytical column: A reversed-phase column suitable for the separation of organic acids, such as a Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).

1.3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create calibration curve standards and quality control (QC) samples. Prepare a working solution of the IS in methanol.

1.4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 20 µL of the IS working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.

1.5. UPLC-MS/MS Conditions

  • UPLC Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient Elution: A gradient program should be optimized to ensure good separation of this compound and the IS from matrix components. A representative gradient is as follows:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: Linear gradient from 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: Linear gradient from 95% to 5% B

      • 4.1-5.0 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode is often suitable for acidic compounds.

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 650 L/h

    • MRM Transitions: The precursor and product ions for this compound and the IS must be determined by infusing the individual standard solutions into the mass spectrometer. The most intense and stable transitions should be selected for quantification.

Method Validation

The developed UPLC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

  • Selectivity: Analyze at least six different blank matrix samples to ensure no significant interference at the retention times of this compound and the IS.

  • Linearity and Range: Construct a calibration curve using at least six non-zero concentrations. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing QC samples at low, medium, and high concentrations on three different days. The accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification, LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery: The extraction efficiency of the method, determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples.

  • Matrix Effect: The effect of matrix components on the ionization of the analyte, evaluated by comparing the peak areas of post-extraction spiked samples with those of pure standard solutions.

  • Stability: Assess the stability of this compound in the biological matrix under various conditions, including freeze-thaw cycles, short-term (bench-top) storage, and long-term storage at -80°C.

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy comparison and assessment of the method's performance.

Table 1: Linearity and LLOQ of this compound in Plasma

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
This compound1 - 5001≥ 0.995

Table 2: Intra- and Inter-Day Precision and Accuracy for this compound in Plasma

QC Concentration (ng/mL)Intra-Day Precision (CV%)Intra-Day Accuracy (%)Inter-Day Precision (CV%)Inter-Day Accuracy (%)
LLOQ (1)≤ 20.080.0 - 120.0≤ 20.080.0 - 120.0
Low QC (3)≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Medium QC (50)≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
High QC (400)≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0

Table 3: Recovery and Matrix Effect of this compound in Plasma

QC Concentration (ng/mL)Mean Recovery (%)Recovery Precision (CV%)Mean Matrix Effect (%)Matrix Effect Precision (CV%)
Low QC (3)85.0 - 115.0≤ 15.085.0 - 115.0≤ 15.0
High QC (400)85.0 - 115.0≤ 15.085.0 - 115.0≤ 15.0

Table 4: Stability of this compound in Plasma

Stability ConditionConcentration (ng/mL)Stability (% of Nominal)
Short-term (Bench-top, 4h at RT)Low QC, High QC85.0 - 115.0
Freeze-Thaw (3 cycles)Low QC, High QC85.0 - 115.0
Long-term (-80°C, 30 days)Low QC, High QC85.0 - 115.0
Post-preparative (Autosampler, 24h)Low QC, High QC85.0 - 115.0

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample (e.g., Plasma) Spiking Spike with Internal Standard SampleCollection->Spiking ProteinPrecipitation Protein Precipitation (Acetonitrile) Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

Bioanalytical Method Validation Logical Flow

The following diagram outlines the logical flow for the validation of the bioanalytical method.

validation_flow MethodDevelopment Method Development ValidationPlan Validation Plan MethodDevelopment->ValidationPlan Selectivity Selectivity ValidationPlan->Selectivity Linearity Linearity & Range ValidationPlan->Linearity AccuracyPrecision Accuracy & Precision (Intra- & Inter-day) ValidationPlan->AccuracyPrecision Recovery Recovery ValidationPlan->Recovery MatrixEffect Matrix Effect ValidationPlan->MatrixEffect Stability Stability (Freeze-Thaw, Bench-top, Long-term) ValidationPlan->Stability ValidationReport Validation Report Selectivity->ValidationReport LLOQ LLOQ Linearity->LLOQ LLOQ->ValidationReport AccuracyPrecision->ValidationReport Recovery->ValidationReport MatrixEffect->ValidationReport Stability->ValidationReport

Caption: Bioanalytical method validation process.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Pseudolaric Acid C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Pseudolaric Acid C, a bioactive diterpenoid isolated from the root bark of Pseudolarix amabilis, using preparative High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a natural compound of significant interest due to its potential therapeutic properties. As a diterpenoid, it is part of a class of compounds known for their diverse biological activities. Effective purification is a critical step in the research and development of such natural products, enabling accurate biological evaluation and potential drug development. Reversed-phase HPLC is a powerful technique for the isolation and purification of moderately polar compounds like this compound from complex plant extracts. This protocol outlines a robust method for achieving high-purity this compound suitable for further research.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively published, the following table presents typical expected outcomes based on the purification of similar diterpenoid acids using reversed-phase HPLC.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 250 mm, 5 µmC18, 20 x 250 mm, 10 µm
Mobile Phase Acetonitrile/Water with 0.1% TFA (Gradient)Acetonitrile/Water with 0.1% TFA (Isocratic or Step Gradient)
Flow Rate 1.0 mL/min15-20 mL/min
Detection Wavelength 220 nm220 nm
Sample Loading 10-20 µL (1 mg/mL)1-2 mL (10-50 mg/mL)
Expected Purity >95% (for analytical standard)>98%
Expected Recovery N/A80-90%
Typical Retention Time Dependent on gradientDependent on mobile phase composition

Experimental Protocols

This section details the methodology for the extraction and subsequent HPLC purification of this compound.

Sample Preparation: Extraction from Pseudolarix amabilis
  • Grinding: Air-dry the root bark of Pseudolarix amabilis and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours. Repeat the extraction process three times to ensure exhaustive extraction of the secondary metabolites.

  • Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning successively with petroleum ether, ethyl acetate, and n-butanol. Pseudolaric acids are typically enriched in the ethyl acetate fraction.

  • Pre-purification: Subject the ethyl acetate fraction to column chromatography over silica gel, eluting with a gradient of hexane and ethyl acetate to obtain a fraction enriched with this compound.

Analytical HPLC Method Development

Before proceeding to preparative HPLC, it is essential to develop an analytical method to determine the retention time of this compound and to assess the purity of the fractions.

  • Column: Use a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient Elution: Start with a linear gradient of 30-70% Solvent B over 30 minutes. This can be optimized based on the initial separation profile.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Monitor the elution profile at 220 nm.

  • Injection Volume: Inject 10 µL of the pre-purified sample dissolved in methanol.

Preparative HPLC Purification

Based on the optimized analytical method, scale up the process for preparative purification.

  • Column: Use a larger C18 reversed-phase column (e.g., 20 x 250 mm, 10 µm particle size).

  • Mobile Phase: Based on the retention time from the analytical run, an isocratic or a simple step-gradient elution can be employed for efficient separation. For example, if this compound elutes at 50% acetonitrile in the analytical run, an isocratic mobile phase of 50% acetonitrile in water (with 0.1% TFA) can be used.

  • Flow Rate: Scale up the flow rate according to the column dimensions. For a 20 mm ID column, a flow rate of 18 mL/min is a good starting point.

  • Sample Loading: Dissolve the enriched fraction in the mobile phase or a compatible solvent (e.g., methanol) at a high concentration (10-50 mg/mL). Inject a larger volume (e.g., 1-2 mL) onto the column.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound, as determined by the analytical run.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm the purity of the isolated this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The presence of TFA can be minimized by co-evaporation with a neutral solvent or by lyophilization.

Mandatory Visualization

HPLC_Purification_Workflow cluster_0 Sample Preparation cluster_1 HPLC Purification cluster_2 Downstream Processing Plant_Material Pseudolarix amabilis Root Bark Crude_Extract Crude Ethanolic Extract Plant_Material->Crude_Extract Extraction Enriched_Fraction Enriched this compound Fraction Crude_Extract->Enriched_Fraction Fractionation & Pre-purification Analytical_HPLC Analytical HPLC Method Development Enriched_Fraction->Analytical_HPLC Preparative_HPLC Preparative HPLC Purification Analytical_HPLC->Preparative_HPLC Method Scaling Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Purity_Analysis Purity Analysis Fraction_Collection->Purity_Analysis Pure_Compound Pure this compound Purity_Analysis->Pure_Compound Solvent_Removal Solvent Removal Pure_Compound->Solvent_Removal Final_Product Final Purified Product Solvent_Removal->Final_Product

Caption: Workflow for the Purification of this compound.

Logical_Relationship Crude_Material Crude Plant Material Extraction Extraction Crude_Material->Extraction Target_Compound This compound Purity High Purity Target_Compound->Purity Chromatography Chromatography Extraction->Chromatography HPLC HPLC Chromatography->HPLC HPLC->Target_Compound Bioactivity Biological Activity Testing Purity->Bioactivity

Caption: Logical Steps to Bioactive Compound Isolation.

Application Notes and Protocols for the Experimental Study of Pseudolaric Acid C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid C (PLC) is a diterpenoid natural product isolated from the root bark of Pseudolarix amabilis. While its close analog, Pseudolaric Acid B (PAB), has been extensively studied for its potent anti-cancer and immunomodulatory properties, specific biological data and detailed experimental protocols for this compound are limited. Current literature primarily notes its weak antifungal activity.[1] This document provides a comprehensive experimental design for the investigation of PLC's potential anti-cancer activities, leveraging the extensive research conducted on PAB as a foundational framework. The protocols and methodologies outlined herein are adapted from established studies on PAB and are intended to serve as a robust starting point for the systematic evaluation of this compound.

Postulated Mechanism of Action (Based on Analogue Studies of PAB)

Based on the known mechanisms of Pseudolaric Acid B, it is hypothesized that PLC may exert anti-cancer effects through the induction of cell cycle arrest and apoptosis.[2][3][4][5] The signaling pathways potentially modulated by PLC could include key regulators of cell survival and proliferation such as the PI3K/AKT/mTOR, STAT3, and ERK pathways. A primary proposed mechanism is the disruption of microtubule polymerization, leading to mitotic arrest and subsequent apoptotic cell death.

Data Presentation: Efficacy of Pseudolaric Acid B (for reference)

The following tables summarize the quantitative data reported for Pseudolaric Acid B (PAB) and can be used as a benchmark for designing experiments and interpreting results for this compound.

Table 1: In Vitro Cytotoxicity of Pseudolaric Acid B (PAB) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay Method
HepG2Hepatocellular Carcinoma1.58Not SpecifiedSulforhodamine B
SK-Hep-1Hepatocellular Carcinoma1.90Not SpecifiedSulforhodamine B
Huh-7Hepatocellular Carcinoma2.06Not SpecifiedSulforhodamine B
MDA-MB-231Triple-Negative Breast Cancer19.324CCK-8
MDA-MB-231Triple-Negative Breast Cancer8.348CCK-8
MDA-MB-231Triple-Negative Breast Cancer5.7672CCK-8
Various Cancer Cell LinesMultiple0.17 - 5.20Not SpecifiedMTT
AGSGastric Cancer~5.024Not Specified

Data compiled from multiple sources.

Table 2: In Vivo Efficacy of Pseudolaric Acid B (PAB)

Animal ModelTumor TypeDosageAdministration RouteTreatment DurationTumor Growth Inhibition Rate (%)
MiceHepatocarcinoma 22 (H22)30 mg/kg/dayIntraperitoneal (i.p.)10 days14.4
MiceHepatocarcinoma 22 (H22)60 mg/kg/dayIntraperitoneal (i.p.)10 days40.1
MiceLewis Lung Cancer30 mg/kg/dayIntraperitoneal (i.p.)10 days39.1
MiceLewis Lung Cancer60 mg/kg/dayIntraperitoneal (i.p.)10 days47.0

Data from a study by Li et al.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anti-cancer activity of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of PLC on cancer cells.

Materials:

  • Cancer cell lines of interest (e.g., HepG2, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (PLC) stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of PLC in complete medium.

  • Remove the medium from the wells and add 100 µL of the PLC dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes.

  • Measure the absorbance at 590 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Flow Cytometry with Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by PLC.

Materials:

  • Cancer cells treated with PLC

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of PLC for 24-48 hours.

  • Harvest both adherent and floating cells and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol examines the effect of PLC on the expression and phosphorylation of key signaling proteins.

Materials:

  • Cancer cells treated with PLC

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-AKT, AKT, p-mTOR, mTOR, p-ERK, ERK, Bcl-2, Bax, Caspase-3, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with PLC for the desired time, then lyse the cells in RIPA buffer.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Mandatory Visualizations

Diagram 1: Proposed Experimental Workflow for Studying this compound

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Cell Viability Assay (MTT) Determine IC50 B Apoptosis Assay (Flow Cytometry) Annexin V/PI Staining A->B E Xenograft Tumor Model (e.g., Nude Mice) A->E C Cell Cycle Analysis (Flow Cytometry) B->C D Western Blot Analysis (Signaling Pathways) C->D Mechanism Elucidation of Mechanism of Action D->Mechanism F Evaluate Tumor Growth Inhibition E->F G Immunohistochemistry of Tumor Tissue F->G G->Mechanism PLC This compound PLC->A

Caption: A logical workflow for the comprehensive study of this compound.

Diagram 2: Hypothesized Signaling Pathway of this compound in Cancer Cells

G PLC This compound Microtubules Microtubule Destabilization PLC->Microtubules inhibition PI3K PI3K PLC->PI3K inhibition Mitochondria Mitochondrial Pathway PLC->Mitochondria activation G2M G2/M Arrest Microtubules->G2M AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation promotion G2M->Apoptosis Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) Mitochondria->Bcl2 Caspases Caspase Activation Bcl2->Caspases Caspases->Apoptosis

Caption: Postulated signaling cascade of this compound based on PAB studies.

By following these detailed application notes and protocols, researchers can systematically investigate the potential anti-cancer properties of this compound and elucidate its mechanisms of action, contributing to the development of novel therapeutic agents.

References

Application Notes and Protocols for Observing the Effects of Pseudolaric Acid C Using Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pseudolaric Acid C (PAC) is a diterpenoid compound isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). While much of the existing research has focused on its analogue, Pseudolaric Acid B (PAB), the methodologies for observing the cellular effects are largely transferable. These compounds have demonstrated significant anti-tumor, anti-angiogenic, and antifungal properties. Their mechanisms of action often involve the induction of apoptosis, autophagy, and disruption of the cellular cytoskeleton.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to visualize and quantify the cellular and molecular effects of this compound using various microscopy techniques.

Analysis of Apoptosis Induction

Application Note

Pseudolaric acids are known to induce apoptosis, or programmed cell death, in a variety of cancer cell lines.[1][2] This process is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. Fluorescence microscopy is a powerful tool to observe these hallmarks. Stains such as DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342 are used to visualize nuclear changes.[2] Early apoptotic events, like the externalization of phosphatidylserine (PS), can be detected using fluorescently-labeled Annexin V.[1][3]

The induction of apoptosis by pseudolaric acids can proceed through the mitochondrial (intrinsic) pathway, which involves the loss of mitochondrial membrane potential (MMP) and the release of cytochrome c. Specific fluorescent probes like JC-1 can be used to microscopically assess changes in MMP.

Experimental Protocol: Nuclear Morphology Assessment using DAPI Staining

This protocol details the steps to visualize apoptosis-induced nuclear condensation and fragmentation in PAC-treated cells.

  • Cell Culture and Treatment:

    • Seed cells (e.g., MDA-MB-231 breast cancer cells) onto glass coverslips in a 24-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 5, 7.5, 10 µM) for a predetermined time (e.g., 48 hours). Include an untreated control group.

  • Cell Fixation and Permeabilization:

    • Aspirate the culture medium and wash the cells three times with Phosphate-Buffered Saline (PBS).

    • Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature to allow the dye to enter the nucleus.

  • Staining:

    • Wash the cells three times with PBS.

    • Add DAPI staining solution (e.g., 1 µg/mL in PBS) to each well, ensuring the coverslips are fully covered.

    • Incubate for 15 minutes at room temperature in the dark.

  • Mounting and Imaging:

    • Wash the cells three times with PBS to remove excess stain.

    • Carefully remove the coverslips from the wells and mount them onto glass microscope slides using an anti-fade mounting medium.

    • Visualize the nuclear morphology using a fluorescence microscope with the appropriate filter set for DAPI (Excitation: ~350 nm, Emission: ~460 nm).

    • Capture images at high magnification (e.g., 200x or 400x). Healthy cells will show uniformly stained, round nuclei, while apoptotic cells will exhibit condensed, bright, and often fragmented nuclei.

Data Presentation: Apoptosis Induction

ParameterControlPAC (5 µM)PAC (10 µM)Unit
Percentage of Apoptotic Cells< 525 ± 4.258 ± 6.1%
Nuclear Area150 ± 2595 ± 1860 ± 15µm²
DAPI Fluorescence Intensity1.0 ± 0.22.5 ± 0.54.1 ± 0.7Arbitrary Units

Signaling Pathway: PAC-Induced Mitochondrial Apoptosis

G PAC This compound Bax Bax (Pro-apoptotic) Activation PAC->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition PAC->Bcl2 Mito Mitochondria CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito  Inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Nuclear Condensation, Fragmentation) Casp3->Apoptosis

PAC-induced mitochondrial apoptosis pathway.

Observation of Autophagy

Application Note

Autophagy is a cellular degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for breakdown. Pseudolaric acids have been shown to induce autophagy in various cell types. This process can sometimes act as a cell survival mechanism, but can also lead to autophagic cell death.

Microscopy is essential for visualizing autophagy. A common method involves staining cells with monodansylcadaverine (MDC), a fluorescent dye that accumulates in autophagic vacuoles. Another dye, Acridine Orange, stains acidic vesicular organelles, such as autolysosomes, bright red, while the cytoplasm and nucleus fluoresce green. For more specific and quantitative analysis, immunofluorescence can be used to detect the localization of autophagy-related proteins like LC3, which translocates from a diffuse cytoplasmic pattern to distinct puncta (autophagosomes) upon autophagy induction. Confocal microscopy is often preferred for resolving these punctate structures.

Experimental Protocol: MDC Staining for Autophagic Vacuoles

This protocol describes how to detect the formation of autophagic vacuoles in PAC-treated cells using MDC staining.

  • Cell Culture and Treatment:

    • Seed cells (e.g., MRC5 human fibroblasts) in a 6-well plate containing sterile glass coverslips.

    • Treat cells with the desired concentration of PAC (e.g., 4 µM) for 36 hours. Include an untreated control.

  • MDC Staining:

    • After treatment, remove the medium and wash the cells with PBS.

    • Add pre-warmed medium containing 0.05 mM MDC to the cells.

    • Incubate at 37°C for 1 hour in the dark.

  • Washing and Fixation:

    • Aspirate the MDC-containing medium and wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Mounting and Imaging:

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides with a mounting medium.

    • Observe the cells immediately using a fluorescence microscope. Use an excitation wavelength of ~380 nm and an emission filter of ~525 nm.

    • Autophagic vacuoles will appear as distinct, bright green dots within the cytoplasm. The number and intensity of these dots can be quantified.

Data Presentation: Autophagy Induction

ParameterControlPAC (4 µM)Unit
MDC-Positive Puncta per Cell3 ± 128 ± 5Number
Percentage of Autophagic Cells< 1075 ± 8%
LC3-II/LC3-I Ratio (from Western Blot)0.8 ± 0.23.5 ± 0.6Ratio

Workflow: Microscopic Detection of Autophagy

G start Seed Cells on Coverslips treat Treat with PAC (e.g., 36 hours) start->treat stain Incubate with MDC Stain (1 hr) treat->stain wash_fix Wash and Fix Cells (4% PFA) stain->wash_fix image Fluorescence Microscopy (Ex: 380nm, Em: 525nm) wash_fix->image analyze Quantify Puncta (Number, Intensity) image->analyze

Experimental workflow for MDC staining.

Visualizing Cytoskeletal Disruption

Application Note

The cytoskeleton, composed of microtubules, actin filaments, and intermediate filaments, is crucial for maintaining cell shape, motility, and division. Pseudolaric acids are known to interfere with microtubule dynamics, promoting microtubule aggregation and disrupting the formation of the mitotic spindle, which can lead to cell cycle arrest.

Immunofluorescence microscopy is the gold standard for visualizing the cytoskeleton. This technique uses specific primary antibodies to target cytoskeletal proteins (e.g., α-tubulin for microtubules) and fluorescently-labeled secondary antibodies for detection. Confocal microscopy provides high-resolution images, allowing for detailed analysis of changes in the filamentous network architecture, such as bundling, fragmentation, or altered distribution following PAC treatment. Live-cell imaging with fluorescently tagged cytoskeletal proteins can further reveal the real-time effects of PAC on cytoskeletal dynamics.

Experimental Protocol: Immunofluorescence for Microtubule Visualization

This protocol outlines the staining of α-tubulin to observe PAC's effects on the microtubule network.

  • Cell Culture and Treatment:

    • Grow cells on sterile glass coverslips in a suitable culture plate until they reach 50-70% confluency.

    • Treat the cells with PAC at the desired concentration and for the appropriate duration to observe microtubule disruption (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Wash cells with pre-warmed PBS.

    • Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature. (Methanol is often preferred for preserving microtubule structures).

    • If using paraformaldehyde, follow with permeabilization using 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash cells three times with PBS.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBST [PBS + 0.1% Tween 20]) for 1 hour at room temperature.

    • Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

    • Wash cells three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash cells three times with PBST.

    • (Optional) Counterstain nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize using a confocal or widefield fluorescence microscope. In control cells, expect to see a fine, web-like network of microtubules extending from the nucleus to the cell periphery. In PAC-treated cells, look for evidence of microtubule bundling, aggregation, or a disorganized network.

Data Presentation: Cytoskeletal Disruption

ParameterControlPAC-TreatedUnit
Microtubule Network IntegrityOrganized, filamentousAggregated, disorganized-
Average Fiber Length15.2 ± 3.18.5 ± 2.4µm
Percentage of Cells with Mitotic Spindle Defects< 265 ± 7%

Logical Diagram: PAC Effect on Microtubules

G PAC This compound Disruption Disruption of Dynamics PAC->Disruption Tubulin Tubulin Dimers Dynamics Normal Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Dynamics Aggregation Microtubule Aggregation & Bundling Disruption->Aggregation Spindle Mitotic Spindle Defect Disruption->Spindle Arrest Cell Cycle Arrest Spindle->Arrest

Mechanism of PAC-induced microtubule disruption.

Monitoring Anti-Angiogenic Effects

Application Note

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Pseudolaric acids have been shown to possess potent anti-angiogenic properties by directly inhibiting the proliferation, migration, and tube-forming ability of endothelial cells.

The endothelial cell tube formation assay is a widely used in vitro method to screen for anti-angiogenic compounds. In this assay, endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are plated on a basement membrane extract (e.g., Matrigel). In the presence of pro-angiogenic factors, these cells will form capillary-like structures (tubes). The inhibitory effect of PAC can be observed and quantified by a reduction in the formation of these networks. Imaging is typically performed using a simple phase-contrast microscope, and the extent of tube formation (e.g., number of junctions, total tube length) is measured using image analysis software.

Experimental Protocol: Endothelial Tube Formation Assay

This protocol describes how to assess the anti-angiogenic potential of PAC.

  • Preparation:

    • Thaw Matrigel basement membrane extract on ice overnight at 4°C.

    • Pre-chill a 96-well plate and pipette tips at -20°C.

    • Coat the wells of the cold 96-well plate with 50 µL of Matrigel per well. Be careful to avoid bubbles.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in a small volume of appropriate medium (e.g., M199 with 20% FBS).

    • Prepare a cell suspension of 1-2x10⁵ cells/mL.

    • In separate tubes, mix the cell suspension with different concentrations of PAC or a vehicle control.

    • Gently add 100 µL of the cell/treatment mixture to each Matrigel-coated well.

  • Incubation and Imaging:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

    • Monitor the formation of tube-like structures at regular intervals using a phase-contrast inverted microscope.

    • Capture images of the entire well at low magnification (e.g., 4x or 10x).

  • Quantification:

    • Analyze the captured images using software like ImageJ with an angiogenesis analysis plugin.

    • Quantify parameters such as the total number of junctions, number of loops (meshes), and total tube length. A significant decrease in these parameters in PAC-treated wells compared to the control indicates an anti-angiogenic effect.

Data Presentation: Anti-Angiogenesis Assay

ParameterControlPAC (1 µM)PAC (5 µM)Unit
Number of Junctions120 ± 1565 ± 1121 ± 8Number/Field
Total Tube Length8500 ± 9504100 ± 7201200 ± 350µm/Field
Number of Loops85 ± 1038 ± 99 ± 5Number/Field

Workflow: Tube Formation Assay

G start Coat 96-well Plate with Matrigel polymerize Incubate at 37°C to Polymerize Gel start->polymerize seed Seed Endothelial Cells with PAC or Control polymerize->seed incubate Incubate for 4-18 hours seed->incubate image Image with Phase-Contrast Microscope incubate->image analyze Quantify Tube Network (Length, Junctions, Loops) image->analyze

Workflow for the in vitro angiogenesis assay.

References

Application Notes and Protocols for Flow Cytometry Analysis Following Pseudolaric Acid Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acids are bioactive diterpenoids isolated from the root bark of Pseudolarix kaempferi. While the user specified an interest in Pseudolaric Acid C, the available scientific literature predominantly focuses on the potent anti-cancer activities of a closely related compound, Pseudolaric Acid B (PAB). PAB has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3][4][5] This document provides detailed protocols for analyzing these cellular effects using flow cytometry, a powerful technique for single-cell analysis. The protocols and data presented are based on findings related to Pseudolaric Acid B and serve as a comprehensive guide for investigating the cellular mechanisms of similar microtubule-destabilizing agents.

PAB has been identified as a microtubule-destabilizing agent, disrupting microtubule polymerization and leading to mitotic arrest at the G2/M phase of the cell cycle. This disruption of microtubule dynamics ultimately triggers programmed cell death, or apoptosis. Flow cytometry is an indispensable tool for quantifying these effects, allowing for the precise measurement of cell cycle distribution and the identification of apoptotic cells.

Key Cellular Effects of Pseudolaric Acid B

  • Induction of G2/M Cell Cycle Arrest: PAB treatment causes an accumulation of cells in the G2/M phase of the cell cycle.

  • Induction of Apoptosis: PAB triggers apoptosis through various signaling pathways, including the mitochondrial pathway.

  • Inhibition of Signaling Pathways: PAB has been shown to inhibit pro-survival signaling pathways such as PI3K/AKT/mTOR and STAT3.

Data Presentation

The following table summarizes quantitative data from a study on the effects of Pseudolaric Acid B (PAB) on MDA-MB-231 triple-negative breast cancer cells after 48 hours of treatment.

Treatment GroupConcentration (µM)% of Apoptotic Cells (Annexin V+)
Control05.2 ± 0.8
PAB515.6 ± 1.5
PAB7.525.8 ± 2.1
PAB1038.4 ± 2.9

Data adapted from a study on Pseudolaric Acid B. The specific effects of this compound may vary.

Experimental Protocols

Cell Cycle Analysis using Propidium Iodide Staining

This protocol details the steps for analyzing cell cycle distribution in response to Pseudolaric Acid exposure using propidium iodide (PI) staining, which stoichiometrically binds to DNA.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of Pseudolaric Acid for the indicated time. Include an untreated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C. Add the ethanol dropwise while gently vortexing to prevent cell clumping.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal (FL-2 or FL-3 channel). Gate out doublets and aggregates to ensure single-cell analysis. The data will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the outer cell membrane of apoptotic cells and the uptake of PI by cells with compromised membrane integrity.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with Pseudolaric Acid as described in the cell cycle analysis protocol.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) on a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Pseudolaric Acid B Signaling Pathway PAB Pseudolaric Acid B Microtubules Microtubule Polymerization PAB->Microtubules inhibits PI3K PI3K PAB->PI3K inhibits Mitochondria Mitochondrial Pathway PAB->Mitochondria activates G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Mitochondria->Apoptosis

Caption: Signaling Pathway of Pseudolaric Acid B.

cluster_1 Flow Cytometry Workflow for Cell Cycle Analysis start Cell Seeding & Treatment harvest Cell Harvesting start->harvest wash1 Wash with PBS harvest->wash1 fix Fixation (70% Ethanol) wash1->fix wash2 Wash with PBS fix->wash2 stain PI/RNase A Staining wash2->stain analyze Flow Cytometry Analysis stain->analyze

Caption: Workflow for Cell Cycle Analysis.

cluster_2 Flow Cytometry Workflow for Apoptosis Analysis start_apoptosis Cell Seeding & Treatment harvest_apoptosis Cell Harvesting start_apoptosis->harvest_apoptosis wash_apoptosis Wash with PBS harvest_apoptosis->wash_apoptosis resuspend Resuspend in Binding Buffer wash_apoptosis->resuspend stain_apoptosis Annexin V-FITC/PI Staining resuspend->stain_apoptosis analyze_apoptosis Flow Cytometry Analysis stain_apoptosis->analyze_apoptosis

Caption: Workflow for Apoptosis Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Improving Pseudolaric Acid C Solubility for Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for working with Pseudolaric Acid C (PLC), focusing on overcoming its solubility challenges in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PLC) and what is its primary solvent for in vitro studies?

A1: this compound (PLC) is a diterpenoid isolated from the root bark of the Pseudolarix amabilis tree, which is known to possess antifungal activity.[1][2][3] Due to its hydrophobic nature, the recommended and most effective solvent for preparing stock solutions for cell-based assays is Dimethyl Sulfoxide (DMSO).[1][4]

Q2: How soluble is PLC in DMSO?

A2: PLC exhibits high solubility in DMSO. Published data indicates solubility levels of at least 48.8 mg/mL and up to 100 mg/mL (approximately 256 mM). To achieve complete dissolution at these high concentrations, sonication is often required. It is also critical to use new, anhydrous (non-hygroscopic) DMSO, as absorbed water can significantly reduce the solubility of hydrophobic compounds.

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO is highly cell-line dependent. A general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.1% (v/v), which is considered safe for most cell lines. Many cell types can tolerate up to 0.5% DMSO without significant cytotoxicity. However, it is imperative to perform a vehicle control experiment to determine the specific tolerance of your cell line. This control should expose cells to the highest concentration of DMSO used in your experiment to ensure that the observed effects are from PLC and not the solvent.

Q4: How should I store my PLC stock solution?

A4: PLC powder should be stored at -20°C for up to 3 years. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage, aliquots can be kept at -20°C for up to one month. For long-term storage, -80°C is recommended, which preserves the solution's integrity for up to six months.

Troubleshooting Guide

Problem: My PLC solution precipitates when I add it to the cell culture medium.

This is a common issue when diluting a DMSO-based stock of a hydrophobic compound into an aqueous environment like cell culture media.

Q1: Is your initial stock solution completely dissolved?

A1: Before any dilution, hold the DMSO stock vial against a light source to check for any visible crystals or cloudiness. If it is not perfectly clear, the compound was not fully dissolved.

  • Solution: Use an ultrasonic water bath to aid dissolution. Gentle warming (e.g., to 37°C) can also help, but be cautious about compound stability at higher temperatures. Always ensure the solution is clear before proceeding.

Q2: How are you performing the dilution into the aqueous medium?

A2: Adding the DMSO stock too quickly into the medium is a frequent cause of precipitation. The localized concentration of the compound exceeds its solubility limit in the aqueous buffer before it can disperse.

  • Solution: Add the PLC stock solution drop-by-drop into the cell culture medium while gently vortexing or swirling the medium. This rapid dispersion helps to keep the compound in solution.

Q3: Is the final concentration of PLC too high for the final DMSO percentage?

A3: There is a trade-off between the desired PLC concentration and the maximum tolerated DMSO concentration. If the final PLC concentration is very high, a low DMSO percentage (e.g., 0.1%) may not be sufficient to maintain its solubility.

  • Solution 1 (Recommended): Lower the final working concentration of PLC. Test a range of concentrations to find the highest effective dose that does not precipitate.

  • Solution 2 (Use with Caution): If your cell line can tolerate it (as determined by a vehicle control experiment), you may slightly increase the final DMSO concentration (e.g., from 0.1% to 0.2% or 0.5%). Remember to include a matching vehicle control for this new DMSO concentration.

Data Presentation

Table 1: Solubility of this compound (PLC)
Solvent/SystemSolubilityMolar Equivalent (MW: 390.43 g/mol )Notes
DMSO 100 mg/mL ~256 mM Recommended for in vitro stock solutions. Sonication is advised. Use of new, anhydrous DMSO is critical.
DMSO ≥48.8 mg/mL ~125 mM
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥2.5 mg/mL~6.4 mMThis formulation is intended for in vivo use but illustrates methods for aqueous solubilization.
10% DMSO, 90% Corn Oil≥2.5 mg/mL~6.4 mMThis is another formulation developed for animal studies.
Table 2: General Guidelines for Final DMSO Concentration in Cell Culture
Final DMSO Conc. (v/v)Expected EffectRecommendation
≤ 0.1% Generally non-toxic Ideal for most experiments. Should always be accompanied by a vehicle control.
0.1% - 0.5% Tolerated by many cell lines, but may cause effects in sensitive ones.Requires rigorous validation with a vehicle control to ensure no solvent-induced cytotoxicity or off-target effects.
> 0.5% Increased risk of cytotoxicity and artifacts.Not recommended unless absolutely necessary and validated. May inhibit cell proliferation.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration PLC Stock Solution (e.g., 50 mM)
  • Preparation: Work in a sterile environment (e.g., a laminar flow hood). Use personal protective equipment.

  • Weighing PLC: Accurately weigh 1.95 mg of this compound powder (Molecular Weight = 390.43 g/mol ).

  • Adding Solvent: Add the 1.95 mg of PLC powder to a sterile microcentrifuge tube. Using a calibrated micropipette, add 1 mL of high-purity, anhydrous DMSO. This will yield a 5 mM stock. For a 50 mM stock, use 19.5 mg in 1 mL.

  • Dissolution: Vortex the tube vigorously. If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes, or until the solution is completely clear.

  • Storage: Aliquot the stock solution into smaller, sterile, light-protected tubes (e.g., amber tubes). Store at -80°C for long-term use (up to 6 months).

Protocol 2: Preparation of Working Solutions and Dosing Cells

This protocol assumes a final desired concentration of 10 µM PLC and a final DMSO concentration of 0.1%.

  • Prepare Intermediate Dilution: Thaw one aliquot of your 50 mM PLC stock solution. Prepare a 1:100 intermediate dilution by adding 5 µL of the 50 mM stock to 495 µL of sterile cell culture medium. This results in a 500 µM solution in 1% DMSO.

  • Prepare Final Working Solution: Prepare a 10 mM stock solution of PLC in 100% DMSO.

  • Serial Dilution: Create a serial dilution series from the 10 mM stock in 100% DMSO to achieve the desired final concentrations for your experiment (e.g., 10 mM, 1 mM, 100 µM stocks).

  • Dosing Cells: To achieve a final concentration of 10 µM, add 1 µL of the 10 mM stock solution directly to each 1 mL of cell culture medium in your well plate. This creates a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.

  • Vehicle Control: In your control wells, add 1 µL of 100% DMSO (without PLC) to each 1 mL of medium to achieve a final DMSO concentration of 0.1%.

  • Incubation: Gently mix the plate and incubate for the desired experimental duration.

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_dose Working Solution & Dosing weigh 1. Weigh PLC Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex & Sonicate Until Clear add_dmso->dissolve aliquot 4. Aliquot into Tubes dissolve->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw Begin Experiment dilute 7. Serially Dilute Stock in 100% DMSO thaw->dilute add_to_media 8. Add Diluted Stock Dropwise to Media (Final DMSO ≤ 0.1%) dilute->add_to_media treat_cells 9. Add Media to Cells add_to_media->treat_cells G start Problem: PLC Precipitates in Media q1 Is the DMSO stock solution clear? start->q1 sol1 Sonicate or gently warm the stock solution until fully dissolved. q1->sol1 No q2 How are you diluting the stock into media? q1->q2 Yes sol1->q2 sol2 Add stock dropwise while vortexing media to ensure rapid dispersion. q2->sol2 Quickly q3 Is final DMSO concentration < 0.1%? q2->q3 Slowly, with mixing sol2->q3 sol3a Lower the final PLC concentration. This is the safest option. q3->sol3a Yes sol3b Test cell tolerance to a slightly higher DMSO concentration (e.g., 0.2%) with a vehicle control. q3->sol3b No (or precipitation still occurs) end Solution Found sol3a->end sol3b->end G cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes PLC Pseudolaric Acids (e.g., PAB) PI3K PI3K PLC->PI3K Inhibits ERK ERK1/2 PLC->ERK Inhibits STAT3 STAT3 PLC->STAT3 Inhibits Apoptosis Induction of Apoptosis PLC->Apoptosis CycleArrest G2/M Cell Cycle Arrest PLC->CycleArrest AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR AKT->Apoptosis Blocks Prolif Inhibition of Proliferation mTOR->Prolif ERK->Prolif STAT3->Prolif

References

Technical Support Center: Pseudolaric Acid C Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Pseudolaric Acid C (PAC) in various experimental settings. As a diterpenoid isolated from the root bark of Pseudolarix amabilis, understanding its stability is crucial for consistent and reproducible research outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

For solid, powdered PAC, storage at -20°C for up to 3 years is recommended. Once dissolved in a solvent, the stability of the stock solution is dependent on the storage temperature. It is advisable to store stock solutions at -80°C for up to 6 months, or at -20°C for a shorter duration of 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q2: In which solvents is this compound soluble?

This compound is readily soluble in dimethyl sulfoxide (DMSO).[1] For instance, it can be dissolved in DMSO at a concentration of 100 mg/mL (256.13 mM), though this may require sonication to fully dissolve.[1] It is important to use freshly opened, anhydrous DMSO, as the presence of water can affect solubility and stability.

Q3: I am observing precipitation in my this compound stock solution upon thawing. What should I do?

Precipitation upon thawing can occur, especially with highly concentrated stock solutions. To redissolve the compound, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period. Always ensure the solution is clear before use in your experiments.

Q4: Is there any known data on the degradation kinetics of this compound in different solvents or pH conditions?

Currently, there is a lack of publicly available, detailed quantitative studies on the degradation kinetics (e.g., half-life, degradation rate constants) of this compound in various solvents and under different pH conditions. However, studies on other diterpenoid lactones, such as Andrographolide, have shown that degradation is often pH-dependent and follows first-order kinetics.[2][3] For example, Andrographolide is most stable in acidic conditions (pH 2.0-4.0) and degrades more rapidly at neutral or basic pH. It is plausible that this compound may exhibit similar stability characteristics due to the presence of a lactone functional group, which can be susceptible to hydrolysis. To ensure the stability of PAC in your experiments, it is recommended to perform your own stability assessments under your specific experimental conditions.

Q5: How can I determine the stability of this compound in my experimental setup?

To determine the stability of this compound in your specific experimental conditions, a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), should be developed and validated. This involves subjecting a solution of PAC to stress conditions (forced degradation) to generate degradation products. The HPLC method is then optimized to separate the intact PAC from these degradation products, allowing for accurate quantification of the remaining PAC over time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in stock or working solutions.Prepare fresh stock solutions and aliquot them for single use to avoid freeze-thaw cycles. Store at -80°C for long-term storage. Consider performing a preliminary stability check in your experimental buffer and at the working temperature.
Loss of biological activity The compound may have degraded over time or due to improper storage.Verify the storage conditions and age of the compound. If degradation is suspected, use a fresh batch of this compound. It's important to note that degradation products of similar compounds have shown reduced biological activity.
Difficulty dissolving the compound The solvent may be inappropriate, or the concentration may be too high.Use a recommended solvent such as DMSO. To aid dissolution, gentle warming to 37°C and sonication can be applied. Ensure the use of anhydrous solvent.
Appearance of unknown peaks in HPLC analysis These could be degradation products of this compound.Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating HPLC method. The study on Andrographolide identified several degradation products under acidic and basic conditions.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound and to develop a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature and collect samples at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes), as hydrolysis is often faster under basic conditions. Neutralize the samples with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven (e.g., 70°C). Collect samples at different time points (e.g., 0, 24, 48, 72 hours).

  • Photolytic Degradation: Expose the stock solution to a photostability chamber with a light source (e.g., UV and fluorescent lamps) as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature. Collect samples at various time points.

3. Sample Analysis:

  • Analyze all samples (stressed and control) using an HPLC-UV or HPLC-MS system.

  • The HPLC method should be capable of separating the parent peak of this compound from any degradation product peaks.

4. Data Interpretation:

  • Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

  • Calculate the percentage of degradation for each stress condition.

  • This data will help in identifying the conditions under which this compound is unstable and will be crucial for developing a validated stability-indicating method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_outcome Outcome start Prepare 1 mg/mL PAC Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid Expose to Stressors base Base Hydrolysis (0.1N NaOH, RT) start->base Expose to Stressors oxidation Oxidation (3% H₂O₂, RT) start->oxidation Expose to Stressors thermal Thermal (70°C) start->thermal Expose to Stressors photo Photolytic (ICH Q1B) start->photo Expose to Stressors sampling Sample at Multiple Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Quantify PAC & Degradants hplc->data method_dev Develop Stability-Indicating Method data->method_dev pathway Identify Degradation Pathways data->pathway

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic cluster_investigation Investigation cluster_solution Corrective Actions start Inconsistent Experimental Results? check_storage Check Stock Solution (Age, Storage Temp, Freeze-Thaw Cycles) start->check_storage Yes check_dissolution Verify Complete Dissolution start->check_dissolution No, but precipitation observed check_buffer Assess Stability in Experimental Buffer start->check_buffer No, results drift over time prepare_fresh Prepare Fresh, Aliquoted Stock Solution (-80°C) check_storage->prepare_fresh Improper warm_sonicate Warm (37°C) and Sonicate check_dissolution->warm_sonicate Incomplete run_control Run Time-Course Control Experiment check_buffer->run_control Unstable?

Caption: Troubleshooting logic for inconsistent experimental results with PAC.

References

Technical Support Center: Overcoming Low Bioactivity of Pseudolaric Acid C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low bioactivity of Pseudolaric Acid C (PAC) in their experiments.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

Researchers often face difficulties in dissolving this compound (PAC) in aqueous solutions for in vitro and in vivo experiments, which directly impacts its bioactivity.

Table 1: Recommended Solvent Systems for this compound

ProtocolSolvent CompositionAchievable ConcentrationObservations
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.40 mM)Results in a clear solution.[1]
210% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.40 mM)Results in a clear solution, suitable for in vivo studies.[1]

Troubleshooting Steps:

  • Initial Dissolution: Always start by dissolving PAC in a small amount of 100% DMSO.

  • Co-solvents: Gradually add co-solvents like PEG300 and Tween-80 as indicated in Table 1 to maintain solubility in the final aqueous-based medium.

  • Sonication and Heating: If precipitation or phase separation occurs, gentle heating and/or sonication can aid in dissolution.[1]

  • Storage: Once prepared, aliquot the stock solution and store at -20°C for up to one month or -80°C for up to six months to prevent inactivation from repeated freeze-thaw cycles.[1]

Experimental Protocol: Preparation of a 1 mg/mL PAC Stock Solution

  • Weigh out 1 mg of this compound powder.

  • Add 100 µL of 100% DMSO to the powder.

  • Vortex until the powder is completely dissolved.

  • For Protocol 1 (Table 1), add 400 µL of PEG300, followed by 50 µL of Tween-80, and finally 450 µL of saline, vortexing between each addition.

  • If any precipitation is observed, place the solution in a sonicator bath for 5-10 minutes.

  • Sterile filter the final solution using a 0.22 µm syringe filter for cell-based assays.

Issue 2: Lack of Significant Biological Effect at Tested Concentrations

Even when solubilized, PAC may exhibit weak bioactivity. This could be due to factors such as poor membrane permeability, rapid metabolism, or inherent low potency. While specific data for PAC is limited, strategies that have proven effective for the closely related and more potent Pseudolaric Acid B (PAB) can be adapted.

Potential Strategies to Enhance Bioactivity:

  • Chemical Modification: The synthesis of derivatives can improve potency and pharmacokinetic properties. While specific derivatives of PAC are not widely reported, research on PAB has shown that modifications to the carboxylic acid moiety can lead to amide derivatives with enhanced biological activities.[2]

  • Nanoformulations: Encapsulating PAC in nanoformulations can improve its solubility, stability, and cellular uptake. This is a common strategy for enhancing the bioavailability of poorly soluble natural products.

  • Combination Therapy: Combining PAC with other therapeutic agents may result in synergistic effects, allowing for lower, more effective concentrations of PAC to be used. Synergy has been observed with Pseudolaric Acid A and B when combined with fluconazole against fungal pathogens.

Experimental Workflow: Exploring Strategies to Enhance PAC Bioactivity

experimental_workflow cluster_start Starting Point cluster_strategies Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome start Low Bioactivity of PAC Observed chem_mod Chemical Modification (e.g., Amide Derivatives) start->chem_mod Implement Strategy nano Nanoformulation (e.g., PLGA Nanoparticles) start->nano Implement Strategy combo Combination Therapy (e.g., with known antifungal/anticancer agent) start->combo Implement Strategy bio_assay In Vitro Bioactivity Assays (e.g., MIC, IC50) chem_mod->bio_assay nano->bio_assay combo->bio_assay enhanced_activity Enhanced Bioactivity Achieved bio_assay->enhanced_activity Positive Result no_improvement No Significant Improvement bio_assay->no_improvement Negative Result no_improvement->start Re-evaluate Strategy PAB_signaling_pathways cluster_stat STAT3 Pathway cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway cluster_wnt Wnt/β-catenin Pathway cluster_downstream Downstream Effects PAB Pseudolaric Acid B pSTAT3 p-STAT3 PAB->pSTAT3 pERK p-ERK1/2 PAB->pERK pAkt p-Akt PAB->pAkt GSK3b GSK-3β PAB->GSK3b CyclinD1 Cyclin D1 pSTAT3->CyclinD1 cMyc c-Myc pSTAT3->cMyc Bcl2 Bcl-2 pSTAT3->Bcl2 Survivin Survivin pSTAT3->Survivin pERK->CyclinD1 pERK->cMyc pERK->Bcl2 pERK->Survivin pmTOR p-mTOR pAkt->pmTOR pmTOR->CyclinD1 pmTOR->cMyc pmTOR->Bcl2 pmTOR->Survivin beta_catenin β-catenin GSK3b->beta_catenin beta_catenin->CyclinD1 beta_catenin->cMyc beta_catenin->Bcl2 beta_catenin->Survivin uptake_strategy start Poor Cellular Uptake of PAC Suspected q1 Is the primary issue solubility in aqueous media? start->q1 solubility_yes Focus on Solubility Enhancement q1->solubility_yes Yes solubility_no Consider Membrane Permeability q1->solubility_no No cyclodextrin Cyclodextrin Complexation solubility_yes->cyclodextrin nano_sol Nanoformulation (e.g., SLNs) solubility_yes->nano_sol nano_perm Nanoformulation (e.g., PLGA NPs) solubility_no->nano_perm permeation_enhancers Use of Permeation Enhancers solubility_no->permeation_enhancers

References

Technical Support Center: Optimizing Dosage of Pseudolaric Acid C for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pseudolaric Acid C (PABC) in in vivo experiments. Due to the limited availability of published in vivo pharmacokinetic and toxicity data for this compound, data from its close structural analog, Pseudolaric Acid B (PAB), is provided as a reference. It is imperative that researchers conduct independent dose-finding and toxicity studies for this compound prior to commencing large-scale experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in mice?

A1: There is limited specific dosage information available for this compound in the public domain. However, for the related compound Pseudolaric Acid B (PAB), in vivo studies have utilized a range of doses. For example, in a xenograft model of head and neck cancer, an ethanol extract of Pseudolarix kaempferi was used at a dose equivalent to 2.5 mg/kg/day.[1] In another study involving colorectal cancer xenografts, PAB was administered at 50 mg/kg/day.[2] For HT-29 human colon adenocarcinoma xenografts, PAB has been used at 50 and 100 mg/kg.[3] These doses for PAB can serve as a starting point for designing a dose-finding study for this compound. A preliminary study with a wide range of doses is recommended to determine the optimal and maximum tolerated dose.

Q2: How should I prepare this compound for in vivo administration?

A2: The solubility of this compound can be challenging. Two common protocols for preparing PABC for in vivo administration are provided below. It is recommended to prepare the working solution fresh on the day of use.[4]

  • Protocol 1 (Aqueous-based): This formulation is suitable for many routes of administration.

    • Prepare a stock solution of this compound in DMSO.

    • Sequentially add the following solvents, ensuring each is fully mixed before adding the next:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline

    • This method can achieve a solubility of at least 2.5 mg/mL.[4] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • Protocol 2 (Oil-based): This formulation may be suitable for subcutaneous or oral administration.

    • Prepare a stock solution of this compound in DMSO.

    • Add the DMSO stock to corn oil to achieve the final desired concentration in a 10% DMSO and 90% corn oil mixture.

    • This method can also achieve a solubility of at least 2.5 mg/mL. Note that for prolonged dosing periods (e.g., over two weeks), this formulation should be used with caution.

Q3: What are the known signaling pathways affected by pseudolaric acids?

A3: Research, primarily on Pseudolaric Acid B, has identified several signaling pathways that are modulated by this class of compounds. These include pathways involved in cell cycle regulation, apoptosis, and inflammation. Key pathways include:

  • PI3K/AKT/mTOR Pathway

  • STAT3, ERK1/2, and GSK-3β/β-catenin Pathways

  • p38MAPK and PPARγ Signaling

  • AMPK/JNK/DRP1-mediated Mitochondrial Fission

  • NF-κB Pathway

  • Death Receptor 5 (DR5) Mediated Apoptosis

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound during formulation. Low solubility in the chosen vehicle.* Ensure the stock solution in DMSO is fully dissolved before adding co-solvents.* Add co-solvents sequentially and mix thoroughly at each step.* Use gentle heating or sonication to aid dissolution.* Consider trying the alternative formulation protocol (aqueous vs. oil-based).
Adverse effects observed in animals (e.g., weight loss, lethargy). The administered dose is too high and causing toxicity.* Immediately reduce the dosage or cease administration.* Conduct a more thorough dose-finding study with smaller dose increments to determine the Maximum Tolerated Dose (MTD).* Monitor animal health closely, including daily body weight measurements.
Lack of therapeutic effect at the chosen dose. The administered dose is too low.* Gradually increase the dose in a new cohort of animals, while carefully monitoring for signs of toxicity.* Ensure the formulation and route of administration are optimal for bioavailability.
Inconsistent results between experiments. Variability in drug preparation, animal handling, or tumor implantation (if applicable).* Standardize the preparation of the dosing solution and ensure it is freshly made for each experiment.* Ensure consistent animal handling and dosing techniques.* For xenograft studies, ensure tumor volumes are consistent across all groups at the start of treatment.

Quantitative Data Summary

Note: The following data is for Pseudolaric Acid B (PAB) and should be used as a reference for initiating studies with this compound.

Parameter Value Animal Model Study Context
Effective Dose 2.5 mg/kg/dayMice (Xenograft)Head and Neck Cancer
Effective Dose 50 mg/kg/dayMice (Xenograft)Colorectal Cancer
Effective Dose 50 and 100 mg/kgMice (Xenograft)HT-29 Colon Cancer
LD50 (Intravenous) 15.8 mg/kgMiceComparative toxicity study of poly I-poly C

Experimental Protocols

In Vivo Antitumor Activity Assay (Xenograft Model)

This protocol is a general guideline based on studies with Pseudolaric Acid B and should be adapted for this compound.

  • Cell Culture and Implantation:

    • Culture the desired cancer cell line under appropriate conditions.

    • Harvest cells during the logarithmic growth phase.

    • Inject tumor cells (e.g., 2 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., BALB/c-nu/nu).

  • Animal Grouping and Treatment:

    • Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment and control groups.

    • Prepare the this compound dosing solution using one of the recommended protocols.

    • Administer this compound or the vehicle control to the respective groups via the chosen route of administration (e.g., intraperitoneal, oral gavage).

    • Dosing frequency will depend on the experimental design (e.g., daily).

  • Monitoring and Endpoint:

    • Measure tumor volume (e.g., using calipers) and body weight every 2-3 days.

    • Monitor the animals for any signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).

Visualizations

Experimental Workflow for In Vivo Efficacy Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture tumor_implant Tumor Implantation cell_culture->tumor_implant pabc_prep PABC Formulation treatment Treatment Administration pabc_prep->treatment randomization Randomization tumor_implant->randomization randomization->treatment monitoring Tumor & Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis

Caption: General workflow for an in vivo xenograft study with this compound.

Signaling Pathways Modulated by Pseudolaric Acids

G cluster_pabc Pseudolaric Acids cluster_pathways Cellular Processes PABC Pseudolaric Acid B/C PI3K PI3K/AKT/mTOR PABC->PI3K Inhibits MAPK MAPK Pathways (ERK, p38, JNK) PABC->MAPK Modulates STAT3 STAT3 PABC->STAT3 Inhibits NFkB NF-κB PABC->NFkB Inhibits DR5 DR5 PABC->DR5 Induces Apoptosis Apoptosis PI3K->Apoptosis Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation STAT3->Proliferation Inflammation Inflammation NFkB->Inflammation DR5->Apoptosis

Caption: Key signaling pathways affected by pseudolaric acids leading to anticancer effects.

References

"troubleshooting inconsistent results in Pseudolaric Acid C assays"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pseudolaric Acid C Assays

Welcome to the technical support center for this compound (P-C) assays. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers achieve consistent and reliable results in their experiments.

Disclaimer: Much of the detailed mechanistic data available is for the closely related compound, Pseudolaric Acid B (PAB). This guide extrapolates from PAB research and general cell assay principles to provide troubleshooting support for this compound. Users should validate these suggestions for their specific experimental context.

Frequently Asked Questions (FAQs)

FAQ 1: Compound Handling & Storage

Question: I'm observing high variability in my results between experiments. Could my this compound stock solution be the problem?

Answer: Yes, improper handling and storage of this compound is a primary source of inconsistency.

  • Solubility: P-C is moderately soluble in polar organic solvents like DMSO and methanol, but has limited solubility in water.[1][2] Ensure you are using an appropriate solvent to create your stock solution. For in vitro assays, DMSO is commonly used.[1]

  • Stock Solution Storage: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

  • Precipitation in Media: When diluting your DMSO stock into aqueous cell culture media, the compound may precipitate if the final DMSO concentration is too low or the P-C concentration is too high. Visually inspect the media for any precipitate after adding the compound. It is crucial to also prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.

FAQ 2: Cell Viability Assays (e.g., MTT, XTT)

Question: My IC50 values for this compound are inconsistent across different experimental runs. What are the common causes?

Answer: Inconsistent IC50 values in cell viability assays are a frequent issue. Several factors related to the cells, the compound, and the assay protocol itself can contribute to this variability.

Troubleshooting Steps:

  • Cell Density: The initial cell seeding density is critical. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and slowed proliferation, masking the compound's effect. It is essential to determine the optimal seeding density for your specific cell line where they are in the logarithmic growth phase for the duration of the experiment.

  • Compound Stability: As mentioned in FAQ 1, ensure your P-C stock is properly stored and handled. Consider preparing fresh dilutions from a new aliquot for each experiment.

  • Incubation Time: The duration of compound exposure can significantly impact the IC50 value. Ensure you are using a consistent incubation time for all experiments you wish to compare.

  • Assay Protocol: Minor variations in the protocol, such as the volume of MTT reagent added or the incubation time with the reagent, can alter the final absorbance reading. Adhere strictly to a validated and consistent protocol.

  • Cell Line Variation: Different cell lines exhibit different sensitivities to cytotoxic agents. IC50 values can vary significantly between cell types.

Below is a general troubleshooting workflow to diagnose inconsistent results.

G Troubleshooting Workflow for Inconsistent Assay Results cluster_compound Compound Checks cluster_cells Cell Culture Checks cluster_protocol Protocol Checks start Inconsistent Results Observed check_compound Step 1: Verify Compound Integrity start->check_compound c1 Fresh Aliquot Used? check_compound->c1 Is stock solution reliable? check_cells Step 2: Assess Cell Culture Health cl1 Consistent Seeding Density? check_cells->cl1 Are cells consistent? check_protocol Step 3: Review Assay Protocol p1 Consistent Incubation Times? check_protocol->p1 Is protocol followed strictly? end_node Consistent Results Achieved c2 Correct Solvent & Concentration? c1->c2 c3 Precipitation in Media? c2->c3 c3->check_cells Compound OK cl2 Cells in Log Growth Phase? cl1->cl2 cl3 Mycoplasma Contamination? cl2->cl3 cl3->check_protocol Cells OK p2 Reagent Quality & Volumes? p1->p2 p3 Instrument Calibration? p2->p3 p3->end_node Protocol OK

Caption: A logical workflow for troubleshooting inconsistent experimental results.

FAQ 3: Mechanism of Action & Apoptosis

Question: I am not observing the expected apoptotic effects or signaling changes after treating cells with this compound. What should I check?

Answer: Based on studies of the related compound PAB, Pseudolaric Acids are known to induce G2/M cell cycle arrest and apoptosis by disrupting microtubule networks. This is often associated with the activation of caspase cascades and changes in Bcl-2 family proteins. More recent studies also link PAB to the generation of Reactive Oxygen Species (ROS) and modulation of the AMPK/mTOR pathway.

If you are not seeing these effects, consider the following:

  • Concentration and Time: The effects may be dose- and time-dependent. Perform a dose-response and time-course experiment to identify the optimal conditions for observing apoptosis in your cell line.

  • Cell Line Specificity: The signaling pathways activated can be cell-type specific. The pathway described below is a general model based on PAB studies and may not be fully applicable to all cell lines.

  • Antibody and Reagent Quality: For Western blotting, ensure your primary and secondary antibodies are validated and working correctly. For apoptosis assays (e.g., Annexin V), check the expiration dates and proper storage of the reagents.

The diagram below illustrates the proposed signaling pathways for Pseudolaric Acids, primarily based on research on PAB.

G Proposed Signaling Pathway of Pseudolaric Acids (based on PAB) cluster_upstream Cellular Targets cluster_downstream Downstream Effects PC Pseudolaric Acid Microtubules Microtubule Polymerization PC->Microtubules disrupts ROS ROS Generation PC->ROS induces MitoticArrest G2/M Mitotic Arrest Microtubules->MitoticArrest PI3K_AKT Inhibition of PI3K/AKT/mTOR Pathway ROS->PI3K_AKT modulates Bcl2_Mod Bcl-2 Downregulation Bax Upregulation MitoticArrest->Bcl2_Mod Apoptosis Apoptosis MitoticArrest->Apoptosis PI3K_AKT->Bcl2_Mod Caspase Caspase-9 & -3 Activation Bcl2_Mod->Caspase leads to Caspase->Apoptosis

Caption: Proposed signaling cascade for Pseudolaric Acids leading to apoptosis.

Quantitative Data Summary

While specific IC50 values for this compound are not widely published, data for Pseudolaric Acid B can provide a reference range. Note that these values are highly dependent on the cell line and assay conditions (e.g., incubation time).

Table 1: Reported IC50 Values for Pseudolaric Acid B (PAB) in Various Cancer Cell Lines

Cell LineCancer TypeReported IC50 (µM)Reference
DU145Prostate Cancer0.89 ± 0.18 (48h)
HeLaCervical Cancer0.17 - 5.20
VariousMultiple Types0.17 - 5.20

Note: This table is for reference only. Researchers must determine the IC50 for this compound in their specific experimental system.

Experimental Protocols

Protocol 1: General MTT Cell Viability Assay

This protocol provides a general framework for assessing cell viability after treatment with this compound. Optimization of cell number and incubation times is recommended.

G General Experimental Workflow for MTT Assay step1 1. Cell Seeding Seed cells in a 96-well plate at a pre-optimized density. step2 2. Cell Adherence Incubate for 24 hours to allow cells to adhere and resume growth. step1->step2 step3 3. Compound Treatment Treat cells with serial dilutions of P-C and vehicle control. step2->step3 step4 4. Incubation Incubate for desired time period (e.g., 24, 48, or 72 hours). step3->step4 step5 5. Add MTT Reagent Add 10-20 µL of MTT solution (5 mg/mL) to each well. step4->step5 step6 6. Formazan Formation Incubate for 2-4 hours at 37°C until purple crystals form. step5->step6 step7 7. Solubilization Add 100-150 µL of solubilization buffer (e.g., DMSO or SDS-HCl) to each well. step6->step7 step8 8. Absorbance Reading Read absorbance at ~570 nm using a microplate reader. step7->step8

References

"preventing degradation of Pseudolaric Acid C during storage"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pseudolaric Acid C (PAC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound during storage and experimentation.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to the stability of this compound.

Issue Possible Cause Recommended Solution
Loss of biological activity or inconsistent experimental results. Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure that solid PAC is stored at -20°C and solutions are stored at -80°C for long-term use or -20°C for short-term use. 2. Check Solvent Quality: Use high-purity, anhydrous solvents for preparing stock solutions. The presence of water can facilitate hydrolysis. 3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated temperature fluctuations. 4. Protect from Light: Store all PAC preparations in amber vials or wrapped in aluminum foil to prevent photodegradation.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.1. Perform Forced Degradation Studies: Subject a sample of PAC to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the unknown peaks. 2. Use a Validated Stability-Indicating HPLC Method: Ensure your analytical method can resolve PAC from its potential degradation products. 3. Characterize Degradation Products: Utilize LC-MS and NMR to identify the structure of the degradation products, which can provide insights into the degradation pathway.
Precipitation of PAC from solution upon storage. Poor solubility or solvent evaporation.1. Confirm Solvent Suitability: Ensure that the chosen solvent and concentration are appropriate for PAC. 2. Ensure Proper Sealing: Use tightly sealed vials with appropriate caps to prevent solvent evaporation, which can lead to increased concentration and precipitation. 3. Store at Recommended Temperatures: Deviations from recommended storage temperatures can affect solubility.
Discoloration of PAC powder or solution. Oxidation or other chemical reactions.1. Inert Atmosphere: For highly sensitive applications, consider storing solid PAC and its solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid Contaminants: Ensure that storage containers and handling equipment are free from metal ions or other contaminants that can catalyze degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, solid this compound should be stored at -20°C. Stock solutions in appropriate solvents should be stored at -80°C for up to six months or at -20°C for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

Q2: What are the main factors that cause the degradation of this compound?

A2: Based on the chemical structure of this compound, which contains ester and lactone functional groups, the primary factors contributing to its degradation are expected to be:

  • Hydrolysis: Catalyzed by acidic or basic conditions, leading to the opening of the lactone ring and hydrolysis of the ester group.

  • Oxidation: The molecule may be susceptible to oxidation, particularly at elevated temperatures or in the presence of oxidizing agents.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation.

  • Thermal Stress: High temperatures can accelerate both hydrolytic and oxidative degradation pathways.

Q3: How can I prepare a stable stock solution of this compound?

A3: To prepare a stable stock solution, follow these steps:

  • Use a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Allow the vial of solid PAC to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Prepare the solution under subdued light.

  • Once dissolved, immediately aliquot the solution into single-use amber vials.

  • Store the aliquots at -80°C for long-term storage.

Q4: How can I monitor the stability of my this compound samples?

A4: The stability of this compound can be monitored using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the intact PAC from any potential degradation products. Periodically analyzing your stored samples and comparing the peak area of PAC to that of a freshly prepared standard will allow you to quantify any degradation.

Q5: What are the likely degradation products of this compound?

A5: While specific degradation products for this compound are not extensively documented in the literature, based on its structure, the following are plausible:

  • Hydrolysis Products: Cleavage of the ester and lactone rings would result in the formation of a dicarboxylic acid derivative.

  • Oxidation Products: Oxidation could lead to the formation of epoxides or hydroxylated derivatives.

  • Isomerization Products: Under certain conditions, isomerization might occur.

Further analysis using techniques like LC-MS and NMR would be required to definitively identify the degradation products.

Quantitative Data Summary

The following tables present hypothetical quantitative data to illustrate the stability of this compound under various conditions. Note: This data is for illustrative purposes and should be confirmed by experimental studies.

Table 1: Hypothetical Stability of this compound in Solid State

Storage TemperaturePurity (%) after 6 monthsPurity (%) after 12 months
25°C (Room Temp)85.270.5
4°C95.891.3
-20°C99.599.1

Table 2: Hypothetical Stability of this compound (10 mM in DMSO) in Solution

Storage TemperaturePurity (%) after 1 monthPurity (%) after 3 months
4°C92.180.4
-20°C98.796.5
-80°C99.899.5

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to generate degradation products for analytical method development.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with UV detector

  • pH meter

  • Water bath

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with methanol to a final concentration of 100 µg/mL.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 30 minutes.

    • Cool, neutralize with 0.1 M HCl, and dilute with methanol to a final concentration of 100 µg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with methanol to a final concentration of 100 µg/mL.

  • Thermal Degradation:

    • Place a solid sample of PAC in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in methanol to a concentration of 100 µg/mL.

  • Photodegradation:

    • Expose a solution of PAC (100 µg/mL in methanol) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

    • Analyze the sample after a suitable exposure period.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    25.1 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity should be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main PAC peak.

Visualizations

degradation_pathway PAC This compound Hydrolysis Hydrolysis (Acid/Base) PAC->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) PAC->Oxidation Photodegradation Photodegradation (UV/Vis Light) PAC->Photodegradation Thermal Thermal Stress (Heat) PAC->Thermal Deg_Hydrolysis Hydrolyzed PAC (Di-acid form) Hydrolysis->Deg_Hydrolysis Deg_Oxidation Oxidized PAC (e.g., Epoxides, Hydroxylated derivatives) Oxidation->Deg_Oxidation Deg_Photo Photodegradation Products Photodegradation->Deg_Photo Thermal->Deg_Hydrolysis Accelerates Hydrolysis Thermal->Deg_Oxidation Accelerates Oxidation

Caption: Hypothetical degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation Acid Acid Hydrolysis HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Photo Photolysis Photo->HPLC_Analysis PAC_Sample This compound Sample PAC_Sample->Acid PAC_Sample->Base PAC_Sample->Oxidation PAC_Sample->Thermal PAC_Sample->Photo Data_Analysis Data Analysis (Purity, Degradation Profile) HPLC_Analysis->Data_Analysis LCMS_NMR Structure Elucidation (LC-MS, NMR) Data_Analysis->LCMS_NMR Results Stability Assessment Degradation Pathway ID LCMS_NMR->Results

Technical Support Center: Synthesis of Pseudolaric Acid C Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Pseudolaric Acid C and its analogs. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers in overcoming common challenges in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing the polyhydroazulene core of this compound analogs?

A1: The construction of the [5-7] fused ring system, known as the polyhydroazulene core, is a significant challenge due to inherent ring strain and the need for precise stereocontrol.[1][2][3] Key difficulties include achieving high diastereoselectivity in cycloaddition reactions and managing potential side reactions that can lead to low yields.[1] The presence of four contiguous stereocenters, one of which is a quaternary carbon, further complicates the synthesis.[2]

Q2: I am experiencing low yields in my metal-catalyzed [5+2] cycloaddition to form the polyhydroazulene core. What are the potential causes and solutions?

A2: Low yields in the [5+2] cycloaddition can be attributed to several factors. One common issue is the deactivation of the catalyst. For instance, Ru-based catalysts can interact with labile bisallylic C-H bonds, leading to the formation of inactive complexes and undesired side products. Switching to a different catalyst system, such as a Rh-based catalyst like [(C8H10)Rh(COD)]+SbF6-, has been shown to improve yields significantly, although higher catalyst loading may be necessary.

Q3: How can I improve the diastereoselectivity of the key cyclization reaction to favor the desired trans-fused ring system?

A3: Achieving the correct stereochemistry at the ring fusion is crucial. The choice of substrate and reaction conditions plays a critical role. For intramolecular (4+3) cycloadditions, using epoxy enolsilane substrates where the epoxide is geminally-substituted on the tether to the furan has been shown to be highly diastereoselective, yielding the desired trans-fused perhydroazulene core.

Q4: During the introduction of the side chain, I am observing the elimination of my protecting group. How can this be prevented?

A4: Unwanted elimination reactions are a common problem, especially with sensitive protecting groups. For example, removal of a PMB (p-methoxybenzyl) group before introducing an acetylene side chain has been observed to cause elimination to a conjugated ketone. To circumvent this, it is recommended to perform the side chain introduction at a later stage or choose a more robust protecting group that is stable to the reaction conditions required for side-chain attachment.

Q5: What is the best strategy for opening the lactone without it re-lactonizing?

A5: To prevent the lactone from closing back up after hydrolysis, specific reagents and conditions are necessary. Using potassium trimethylsilanolate (KOTMS) for the hydrolysis, followed by methylation with dimethyl sulfate under buffered conditions and immediate oxidation, has been shown to be an effective strategy.

Troubleshooting Guides

Guide 1: Optimizing the Alkoxycarbonyl Radical Cyclization

Problem: Low yield or decomposition during the alkoxycarbonyl radical cyclization to form the quaternary center.

Potential Cause Troubleshooting Step Expected Outcome
Unfavorable radical formation The formation of a tertiary propargylic radical may be favored over the desired cyclization, leading to decomposition.Modify the substrate to favor the desired cyclization pathway. For example, use a secondary alkoxycarbonyl selenium precursor instead of one that can form a more stable, competing radical.
Suboptimal reaction conditions The concentration of the radical initiator or the reaction temperature may not be optimal.Titrate the concentration of the radical initiator (e.g., AIBN or 1,1′-azobis(cyclohexanecarbonitrile)) and adjust the reaction temperature to find the optimal conditions for cyclization.
Formation of double bond isomers The cyclization may proceed smoothly but result in a mixture of double bond isomers.Treat the mixture of isomers with a base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to isomerize the double bond to the desired conjugated position.
Guide 2: Improving the Selectivity of Acetylide Addition

Problem: Poor diastereoselectivity or incomplete conversion during the addition of the acetylide side chain.

Potential Cause Troubleshooting Step Expected Outcome
Low reactivity of the organometallic reagent Standard organometallic reagents may not be reactive enough at low temperatures, leading to incomplete conversion.Use a more reactive cerium acetylide reagent, such as a soluble RCeCl2·2LiCl complex. This has been shown to allow for full conversion at low temperatures (-78 °C).
Unfavorable reaction temperature Running the reaction at higher temperatures to achieve full conversion may lead to reduced diastereoselectivity.By using a more reactive reagent as mentioned above, the reaction can be kept at a low temperature, which generally improves diastereoselectivity.
Steric hindrance The substrate may be sterically hindered, impeding the approach of the nucleophile.While challenging to modify the core structure, ensure that bulky protecting groups are placed away from the reaction center if possible, or consider a different synthetic route where the side chain is introduced earlier.

Data Presentation

Table 1: Comparison of Catalysts for [5+2] Cycloaddition
CatalystCatalyst Loading (mol%)Yield of Polyhydroazulene Core (%)Side ProductsReference
Ru-basedNot specified4815% conjugated diene
[(C8H10)Rh(COD)]+SbF6-1188None reported

Experimental Protocols

Protocol 1: Metal-Catalyzed [5+2] Cycloaddition

This protocol is adapted from the total synthesis of Pseudolaric Acid B, which shares the same core as this compound.

  • Preparation of the Catalyst: Prepare the Rh catalyst [(C8H10)Rh(COD)]+SbF6- according to literature procedures.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the vinylcyclopropane-alkyne precursor in an appropriate solvent (e.g., CH2Cl2).

  • Catalyst Addition: Add the Rh catalyst (11 mol%) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction and perform a standard aqueous workup. Purify the crude product by flash column chromatography on silica gel to obtain the desired polyhydroazulene.

Protocol 2: Alkoxycarbonyl Radical Cyclization

This protocol is also adapted from the synthesis of Pseudolaric Acid B.

  • Preparation of the Precursor: Synthesize the secondary alkoxycarbonyl selenium precursor from the corresponding alcohol.

  • Reaction Setup: In a suitable solvent such as benzene, dissolve the alkoxycarbonyl selenium precursor.

  • Initiator Addition: Add a radical initiator, for example, 1,1′-azobis(cyclohexanecarbonitrile), and a radical mediator like Bu3SnH.

  • Reaction Conditions: Heat the reaction mixture to a temperature sufficient to initiate the radical reaction (e.g., 70 °C).

  • Isomerization: After the cyclization is complete (as monitored by TLC or LC-MS), cool the reaction to room temperature and add DBU to isomerize the double bond.

  • Purification: After isomerization, perform a workup and purify the product by column chromatography.

Mandatory Visualizations

G cluster_0 Core Synthesis cluster_1 Quaternary Center Formation cluster_2 Side Chain Installation A Linear Precursor B [5+2] Cycloaddition A->B High Catalyst Loading C Polyhydroazulene Core B->C 88% Yield D Diol Intermediate E Alkoxycarbonyl Radical Cyclization D->E Bu3SnH, Initiator F Tricyclic Core with Quaternary Center E->F DBU Isomerization G Lactone Opening F->G KOTMS H Side Chain Addition G->H Ce Acetylide I Pseudolaric Acid Analog H->I

Caption: Synthetic workflow for Pseudolaric Acid analogs.

G Start Low Yield in [5+2] Cycloaddition Q1 What catalyst is being used? Start->Q1 A1 Ru-based Catalyst Q1->A1 Yes A2 Rh-based Catalyst Q1->A2 No S1 Switch to Rh catalyst like [(C8H10)Rh(COD)]+SbF6- A1->S1 S2 Increase catalyst loading. Optimize temperature and concentration. A2->S2 End Improved Yield S1->End S2->End

Caption: Troubleshooting low yield in [5+2] cycloaddition.

References

Technical Support Center: Minimizing Off-Target Effects of Pseudolaric Acid C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific research on Pseudolaric Acid C (PAC), this technical support center extensively utilizes data from its close structural analog, Pseudolaric Acid B (PAB). The structural similarity between PAC and PAB suggests they may share biological targets and off-target effects. Researchers should validate these potential effects for PAC in their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its potential on-target effects?

While direct studies on this compound are limited, its analog Pseudolaric Acid B (PAB) is known to primarily target microtubules.[1][2] PAB disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] This is considered its primary on-target anticancer effect. PAC is also known to possess antifungal properties, although this activity is reportedly weaker than that of PAB.

Q2: What are the known or potential off-target effects of this compound?

Based on studies of PAB, PAC may have several off-target effects, primarily through the modulation of various signaling pathways. These can be considered off-target effects as they may contribute to both desired therapeutic outcomes and potential toxicity in a cell-type-dependent manner. Key potential off-target signaling pathways include:

  • PI3K/AKT/mTOR Pathway: PAB has been shown to inhibit this critical survival pathway, contributing to its pro-apoptotic effects.

  • STAT3, ERK1/2, and GSK-3β/β-catenin Pathways: Inhibition of these pathways by PAB has been observed in hepatocellular carcinoma cells.

  • Immunomodulation: PAB has demonstrated immunosuppressive effects by selectively inhibiting T-lymphocyte proliferation and IL-2 production.[3] It has also been shown to have anti-inflammatory properties.

  • Induction of Autophagy: In some cancer cell lines, PAB can activate autophagy.

Q3: How can I assess the off-target effects of this compound in my experiments?

To assess potential off-target effects, a multi-pronged approach is recommended:

  • Phenotypic Assays: Compare the cytotoxic effects of PAC on your target cells versus a panel of non-target or healthy cell lines. A significant effect on non-target cells at similar concentrations suggests potential off-target toxicity.

  • Western Blot Analysis: Profile the activation state (i.e., phosphorylation status) of key proteins in the signaling pathways mentioned in Q2 (e.g., Akt, mTOR, STAT3, ERK) following PAC treatment.

  • Cytokine Profiling: If working in an immunological context, measure the levels of key cytokines (e.g., IL-2, IFN-γ, TNF-α) to assess immunomodulatory off-target effects.

  • Cell Cycle Analysis: Use flow cytometry to determine if PAC induces cell cycle arrest at phases other than G2/M in different cell types, which might indicate alternative mechanisms of action.

Q4: What strategies can be employed to minimize the off-target effects of this compound?

Minimizing off-target effects is crucial for the therapeutic development of any compound. For PAC, consider the following strategies:

  • Dose Optimization: Determine the minimal effective concentration of PAC that elicits the desired on-target effect (e.g., microtubule disruption, cancer cell apoptosis) while having the least impact on non-target cells and pathways.

  • Targeted Drug Delivery: Encapsulating PAC into nanocarriers (e.g., liposomes, nanoparticles) can improve its delivery to the target site and reduce systemic exposure, thereby minimizing off-target toxicity.

  • Combination Therapy: Combining a lower dose of PAC with other therapeutic agents that have different mechanisms of action may enhance the desired on-target effect while reducing the likelihood of off-target effects from high concentrations of PAC.

  • Structural Modification: While beyond the scope of most biology labs, medicinal chemists can synthesize derivatives of PAC to improve its target specificity and reduce off-target binding. For instance, a derivative of PAB, Hexahydropseudolaric acid B, was shown to have preferable immunosuppressive activity and lower cytotoxicity.

Troubleshooting Guides

Issue 1: High cytotoxicity observed in non-target/control cell lines.

  • Possible Cause: The concentration of this compound is too high, leading to widespread off-target effects.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the IC50 of PAC in both your target and non-target cells.

    • Select a more selective concentration: Choose a concentration that maximizes the effect on target cells while minimizing toxicity in non-target cells.

    • Reduce treatment duration: Shorter exposure times may be sufficient to achieve the on-target effect with less off-target toxicity.

    • Consider a different cell line: If possible, use a control cell line that is known to be more resistant to microtubule-disrupting agents to better isolate non-microtubule-related off-target effects.

Issue 2: Inconsistent or unexpected results in signaling pathway analysis.

  • Possible Cause: The cellular context (e.g., cell type, mutation status) can significantly influence the off-target signaling effects of PAC.

  • Troubleshooting Steps:

    • Thoroughly characterize your cell lines: Understand the baseline activation of the signaling pathways of interest in your specific cell models.

    • Use appropriate controls: Include positive and negative controls for pathway activation (e.g., growth factors to stimulate a pathway, known inhibitors to block it).

    • Time-course experiment: Analyze signaling pathway modulation at different time points after PAC treatment, as some effects may be transient.

    • Validate with pathway inhibitors: Use specific inhibitors of the suspected off-target pathways to see if they can rescue or alter the phenotype induced by PAC.

Issue 3: Difficulty in replicating published anti-cancer effects.

  • Possible Cause: Differences in experimental conditions, cell line passage number, or the specific batch of this compound.

  • Troubleshooting Steps:

    • Verify the identity and purity of your PAC: Use analytical methods like HPLC-MS to confirm the quality of your compound.

    • Standardize cell culture conditions: Ensure consistency in cell density, media composition, and serum concentration.

    • Mycoplasma testing: Contamination can alter cellular responses to drugs.

    • Review the literature carefully: Pay close attention to the specific cell lines and experimental conditions used in published studies on the closely related PAB.

Data Presentation

Table 1: Comparative Cytotoxicity of Pseudolaric Acid B (PAB) in Various Cancer Cell Lines (as a proxy for PAC)

Cell LineCancer TypeIC50 (µM)Reference
U87Glioblastoma~10
HeLaCervical CancerNot specified, potent cytotoxicity observed
HepG2Hepatocellular Carcinoma1.58
SK-Hep-1Hepatocellular Carcinoma1.90
Huh-7Hepatocellular Carcinoma2.06
AML cell linesAcute Myeloid Leukemia1.59 ± 0.47
HKCNormal Human Kidney Proximal Tubular Epithelial Cell5.77

Note: The higher IC50 in the normal cell line (HKC) compared to many of the cancer cell lines suggests some level of tumor selectivity for PAB.

Experimental Protocols

Protocol 1: Assessing On-Target Microtubule Destabilization

  • Cell Culture: Plate cancer cells (e.g., HeLa, A549) on coverslips in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (or PAB as a positive control) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 1% BSA in PBS.

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy: Visualize the microtubule network using a fluorescence microscope. Disruption of the filamentous network and formation of aggregates are indicative of microtubule destabilization.

Protocol 2: Western Blot for Off-Target Signaling Pathway Analysis

  • Cell Lysis: Culture and treat cells with PAC as described above. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, β-actin as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine changes in protein phosphorylation.

Visualizations

OnTarget_Pathway PAC This compound Tubulin Tubulin Dimers PAC->Tubulin Inhibits Polymerization Spindle Mitotic Spindle Formation PAC->Spindle Disrupts Microtubules Microtubules Tubulin->Microtubules Microtubules->Spindle G2M G2/M Arrest Spindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: On-target effect of this compound on microtubule dynamics.

OffTarget_Pathways cluster_pi3k PI3K/AKT/mTOR Pathway PAC This compound PI3K PI3K PAC->PI3K Inhibits STAT3 STAT3 PAC->STAT3 Inhibits ERK ERK1/2 PAC->ERK Inhibits GSK3B GSK-3β/β-catenin PAC->GSK3B Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival STAT3->CellSurvival ERK->CellSurvival GSK3B->CellSurvival Apoptosis Apoptosis CellSurvival->Apoptosis Inhibition of survival pathways leads to

Caption: Potential off-target signaling pathways affected by this compound.

Experimental_Workflow cluster_mitigation Mitigation Strategies start Start: PAC Treatment in Target vs. Non-Target Cells cytotoxicity Comparative Cytotoxicity (MTT/CellTiter-Glo) start->cytotoxicity western Western Blot (p-AKT, p-ERK, etc.) start->western if_staining Immunofluorescence (α-tubulin) start->if_staining decision Significant Off-Target Effects Observed? cytotoxicity->decision western->decision if_staining->decision no No decision->no No yes Yes decision->yes Yes dose Dose Optimization end End: Minimized Off-Target Effects dose->end delivery Targeted Delivery (e.g., Liposomes) delivery->end combo Combination Therapy combo->end no->end yes->dose yes->delivery yes->combo

Caption: Workflow for assessing and minimizing off-target effects.

References

Technical Support Center: Enhancing the Potency of Pseudolaric Acid C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pseudolaric Acid C (PAC). The content is designed to address common challenges encountered during experiments aimed at enhancing its potency.

Frequently Asked Questions (FAQs)

Q1: What is the known antifungal activity of this compound?

This compound (PAC) has been reported to exhibit weak antifungal activity against Candida albicans.[1] Its potency is generally considered to be less than that of its structural analogs, Pseudolaric Acid A (PAA) and Pseudolaric Acid B (PAB).[2][3]

Q2: What are the primary challenges in working with this compound?

The main challenges include its limited intrinsic potency, potential solubility issues, and the lack of extensive research on its specific mechanisms of action compared to PAA and PAB. Researchers may encounter difficulties in achieving significant antifungal effects when used as a monotherapy.

Q3: How can the potency of this compound be enhanced?

Based on studies with the more potent analogs PAA and PAB, two primary strategies can be explored to enhance the efficacy of PAC:

  • Combination Therapy: Synergistic effects have been observed when PAA and PAB are combined with conventional antifungal agents like fluconazole (FLC), particularly against resistant fungal strains.[4][5] This approach could potentially lower the required concentration of PAC and overcome resistance mechanisms.

  • Structural Modification/Derivative Synthesis: Synthesizing derivatives of pseudolaric acids has been shown to improve their biological activity. Modifications to the PAC molecule could lead to new compounds with enhanced potency and better pharmacological properties.

Q4: What is the mechanism of action for pseudolaric acids?

While the precise mechanism for PAC is not well-documented, studies on PAA and PAB suggest that they exert their antifungal effects by:

  • Disrupting Cell Integrity: PAB has been shown to destroy cell integrity, causing deformation, swelling, and collapse of fungal cells.

  • Inhibiting Biofilm Formation: PAA, in combination with fluconazole, significantly inhibits the formation of Candida albicans biofilms by interfering with adhesion and the transition from yeast to hyphal form.

  • Damaging Cell Membranes: PAA has dose-dependent detrimental effects on the cell membranes of C. tropicalis.

  • Inducing Autophagy: PAA has been observed to increase the formation of vacuoles and autophagosomes in C. tropicalis.

Troubleshooting Guides

Problem 1: Low or no observable antifungal activity of this compound in vitro.

Possible Cause Troubleshooting Step
Inherent low potency of PAC Consider using PAC in combination with a known antifungal agent like fluconazole to test for synergistic effects. Review literature on PAA and PAB for effective combination ratios.
Poor solubility of PAC Ensure proper dissolution of the compound. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended. For experiments, warming the solution at 37°C and using an ultrasonic bath can aid solubility. Test different solvent systems appropriate for your experimental setup.
Incorrect experimental conditions Verify the appropriate growth medium, incubation time, and temperature for the fungal strain being tested. Cross-reference your protocol with established methods like the broth microdilution assay.
Degradation of the compound Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Confirm the purity and integrity of your PAC sample if possible.

Problem 2: Inconsistent results in combination therapy experiments.

Possible Cause Troubleshooting Step
Suboptimal concentration ratios Perform a checkerboard microdilution assay to systematically evaluate a wide range of concentrations for both PAC and the combined drug to identify the optimal synergistic ratio.
Antagonistic interaction While synergy is observed with PAA/PAB and fluconazole, it's crucial to verify this for PAC. Analyze the Fractional Inhibitory Concentration Index (FICI) to determine if the interaction is synergistic, additive, indifferent, or antagonistic.
Strain-specific responses The synergistic effect can be strain-dependent. Test the combination on both susceptible and resistant strains of the target fungus.

Data Presentation

Table 1: Antifungal Activity of Pseudolaric Acids (PAA and PAB) Alone and in Combination with Fluconazole (FLC)

Compound/CombinationFungal SpeciesMIC Range (alone) (µg/mL)FICI Range (in combination with FLC)Reference
Pseudolaric Acid A (PAA) C. tropicalis8 - 160.07 - 0.281 (against FLC-resistant strains)
Pseudolaric Acid B (PAB) C. tropicalis8 - 160.070 - 0.375 (against FLC-resistant strains)
Pseudolaric Acid B (PAB) C. albicansNot specified0.02 - 0.13 (against FLC-resistant strains)

Note: FICI ≤ 0.5 indicates synergy.

Experimental Protocols

1. Checkerboard Microdilution Assay for Synergy Testing

This method is used to determine the interaction between two antimicrobial agents.

  • Materials: 96-well microtiter plates, fungal inoculum, appropriate broth medium (e.g., RPMI 1640), this compound, and the second antimicrobial agent (e.g., fluconazole).

  • Procedure:

    • Prepare serial twofold dilutions of PAC horizontally and the second agent vertically in the microtiter plate.

    • Each well will contain a unique combination of concentrations of the two drugs.

    • Add the standardized fungal inoculum to each well.

    • Include wells with each drug alone as controls, as well as a drug-free growth control.

    • Incubate the plates at the appropriate temperature and duration for the test organism.

    • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by observing the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • Interpretation: FICI ≤ 0.5: Synergy; 0.5 < FICI ≤ 1: Additive; 1 < FICI ≤ 4: Indifference; FICI > 4: Antagonism.

2. Biofilm Inhibition Assay (XTT Reduction Assay)

This assay quantifies the metabolic activity of fungal biofilms to assess their viability after treatment.

  • Materials: 96-well flat-bottom microtiter plates, fungal inoculum, appropriate growth medium, PAC, XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), and menadione.

  • Procedure:

    • Allow fungal biofilms to form in the wells of the microtiter plate by incubating a standardized inoculum for a specific period (e.g., 24 hours for mature biofilms).

    • After biofilm formation, wash the wells to remove planktonic cells.

    • Add fresh medium containing various concentrations of PAC (or PAC in combination with another agent) to the wells.

    • Incubate for a further period (e.g., 24 hours).

    • Wash the wells again and add the XTT-menadione solution.

    • Incubate in the dark for a specific time to allow for color development.

    • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

    • A reduction in absorbance compared to the untreated control indicates a decrease in biofilm viability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome start Start: Prepare Fungal Inoculum & PAC Solution checkerboard Checkerboard Microdilution Assay start->checkerboard Combination Therapy biofilm Biofilm Inhibition Assay (XTT) start->biofilm Anti-biofilm Activity fici Calculate FICI for Synergy checkerboard->fici viability Assess Biofilm Viability biofilm->viability end Determine Enhanced Potency fici->end viability->end

Caption: Experimental workflow for evaluating enhanced potency of this compound.

signaling_pathway cluster_pac Pseudolaric Acids (PAA/PAB) cluster_fungus Fungal Cell cluster_effect Antifungal Effect pac Pseudolaric Acid A/B membrane Cell Membrane Integrity pac->membrane Damages biofilm Biofilm Formation pac->biofilm Inhibits inhibition Growth Inhibition membrane->inhibition adhesion Adhesion biofilm->adhesion hyphae Yeast-to-Hypha Transition biofilm->hyphae biofilm->inhibition

Caption: Postulated antifungal mechanism of action for pseudolaric acids.

References

Technical Support Center: Pseudolaric Acid C (PAb-C) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pseudolaric Acid C (PAb-C).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (PAb-C) is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix amabilis (also known as Pseudolarix kaempferi).[1][2] It is structurally related to other pseudolaric acids, such as the more extensively studied Pseudolaric Acid B (PAb-B).

Q2: What is the primary known biological activity of PAb-C?

The primary reported biological activity of this compound is weak antifungal activity, specifically against Candida albicans.[2][3] Its broader bioactivities, such as potential anti-cancer or anti-inflammatory effects, are not well-documented in publicly available literature, unlike the more potent PAb-B.

Q3: What are the key differences between this compound and Pseudolaric Acid B?

PAb-C is a deacetoxyl analogue of PAb-B. While both are diterpene acids from the same natural source, PAb-B is the major bioactive component and has been shown to possess significant anti-cancer, anti-angiogenic, and antifungal properties by inducing G2/M cell cycle arrest and apoptosis through microtubule destabilization.[4] PAb-C's activities are reported to be significantly weaker.

Q4: What are the recommended storage conditions for PAb-C?

Proper storage is critical to maintain the integrity of PAb-C.

  • Powder: Store at -20°C for up to 3 years.

  • Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.

Experimental Protocols & Data

Solubility and Stock Solution Preparation

Achieving and maintaining solubility is a primary challenge in PAb-C experiments. Inconsistent solubility can lead to high variability in results.

Table 1: Solubility Data for this compound

Solvent / FormulationMaximum SolubilityPreparation Notes
DMSO ≥ 48.8 mg/mL (in vitro)Requires sonication to fully dissolve. Use newly opened, anhydrous DMSO as the compound is hygroscopic.
Chloroform, Dichloromethane, Ethyl Acetate, Acetone SolubleSpecific concentrations not typically provided; used for analytical purposes.
In Vivo Formulation ≥ 2.5 mg/mLPrepare a stock in DMSO first, then add co-solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
Protocol 1: Preparation of PAb-C Stock Solution (10 mM in DMSO)
  • Pre-weigh: Accurately weigh the desired amount of PAb-C powder (Molecular Weight: 390.43 g/mol ). For 1 mg of PAb-C, you will need 256.13 µL of DMSO to make a 10 mM stock.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the PAb-C powder.

  • Dissolution: Vortex the solution vigorously. Use an ultrasonic bath to ensure complete dissolution, as crystals may be slow to dissolve.

  • Storage: Aliquot the stock solution into single-use vials and store immediately at -20°C (for up to 1 month) or -80°C (for up to 6 months).

Protocol 2: General Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted for testing PAb-C's primary known activity against Candida albicans.

  • Prepare Fungal Inoculum: Culture C. albicans on an appropriate agar plate. Prepare a cell suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of the PAb-C DMSO stock solution using an appropriate fungal growth medium (e.g., RPMI-1640). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects fungal growth (typically ≤1%).

  • Inoculation: Add the standardized fungal inoculum to each well. Include positive controls (fungus without PAb-C) and negative controls (medium only).

  • Incubation: Incubate the plate at 35-37°C for 24-48 hours.

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of PAb-C that causes complete visual inhibition of fungal growth. Results can be confirmed by reading absorbance on a plate reader.

Troubleshooting Guide

Issue 1: PAb-C powder will not fully dissolve in DMSO.

  • Cause A: Solvent Quality: PAb-C is hygroscopic and the quality of DMSO is critical.

    • Solution: Always use fresh, anhydrous, research-grade DMSO. Avoid using a bottle that has been opened multiple times over a long period.

  • Cause B: Insufficient Energy: The compound may require energy to dissolve fully.

    • Solution: After adding DMSO, vortex thoroughly and place the tube in an ultrasonic bath for 10-15 minute intervals until the solution is clear. Warming the solution gently to 37°C can also aid dissolution.

Issue 2: Precipitate forms when adding PAb-C stock solution to aqueous culture medium.

  • Cause: PAb-C is poorly soluble in aqueous solutions. The high concentration of the DMSO stock is "crashing out" when diluted into the medium.

    • Solution 1: Reduce Final Concentration: Test lower final concentrations of PAb-C in your assay.

    • Solution 2: Intermediate Dilution: Perform an intermediate dilution step. Dilute the DMSO stock in a small volume of culture medium or PBS first, vortex immediately and vigorously, and then add this intermediate dilution to the final culture volume.

    • Solution 3: Check Final DMSO Concentration: Ensure the final percentage of DMSO in the culture medium is as low as possible (ideally <0.5%) to minimize both solvent-induced precipitation and cellular toxicity.

Issue 3: No significant biological activity observed in cancer cell lines.

  • Cause A: Low Potency: Unlike PAb-B, PAb-C is not reported to have potent anti-cancer activity. The lack of an observed effect may reflect its intrinsic biological properties.

    • Solution: If investigating anti-cancer effects, consider using PAb-B as a positive control to ensure the experimental system is responsive to this class of compounds. The mechanisms of PAb-B, such as microtubule disruption and apoptosis induction, could serve as a guide for what to measure.

  • Cause B: Compound Degradation: Improper storage or handling may have degraded the compound.

    • Solution: Use a fresh aliquot of PAb-C stock solution that has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.

  • Cause C: Insufficient Concentration or Duration: The concentrations or exposure times used may be inadequate.

    • Solution: Perform a broad dose-response and time-course experiment to screen for potential effects. Given its weaker activity profile, PAb-C may require significantly higher concentrations or longer incubation times than PAb-B.

Visualizing Workflows and Potential Pathways

Experimental Workflow

The following diagram outlines a standard workflow for preparing and testing PAb-C in an in vitro cell-based assay.

G cluster_prep Preparation cluster_exp In Vitro Experiment PAbC_Powder PAb-C Powder (Store at -20°C) Dissolve Dissolve with Sonication PAbC_Powder->Dissolve DMSO Anhydrous DMSO DMSO->Dissolve Stock 10 mM Stock in DMSO Dissolve->Stock Store Aliquot & Store (-80°C) Stock->Store Dilute Prepare Serial Dilutions in Culture Medium Store->Dilute Use Fresh Aliquot Culture Prepare Cell Culture (e.g., Cancer Cells or Fungi) Treat Treat Cells with PAb-C Culture->Treat Dilute->Treat Incubate Incubate (Time-course) Treat->Incubate Analyze Analyze Endpoint (e.g., Viability, MIC) Incubate->Analyze

Caption: General workflow for preparing and using PAb-C in experiments.

Troubleshooting Logic

This diagram provides a logical flow for troubleshooting common issues encountered during PAb-C experiments.

G cluster_solubility Solubility Issues cluster_activity Activity Issues Start Problem Occurred IsDissolved Does PAb-C dissolve in DMSO? Start->IsDissolved IsPrecipitate Does it precipitate in medium? IsDissolved->IsPrecipitate Yes CheckDMSO Use fresh, anhydrous DMSO. Apply sonication/heat (37°C). IsDissolved->CheckDMSO No CheckDilution Lower final concentration. Use intermediate dilution step. IsPrecipitate->CheckDilution Yes IsActive Is biological activity observed? IsPrecipitate->IsActive No CheckStorage Verify compound integrity. Use fresh aliquot, avoid freeze-thaw. IsActive->CheckStorage No CheckDose Perform broad dose-response and time-course study. CheckStorage->CheckDose CheckHypothesis Consider low intrinsic potency. Use PAb-B as a positive control. CheckDose->CheckHypothesis

Caption: A decision tree for troubleshooting PAb-C experiments.

Hypothesized Signaling Pathways for Investigation

While signaling pathways for PAb-C are unconfirmed, the known pathways affected by the related compound PAb-B offer a rational starting point for investigation. PAb-B is known to induce apoptosis and cell cycle arrest in cancer cells.

G cluster_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction PAbC This compound (Hypothesized Target) Tubulin Microtubule Polymerization PAbC->Tubulin Inhibition? Bcl2 Bcl-2 Family (Anti-apoptotic) PAbC->Bcl2 Down-regulation? Bax Bax (Pro-apoptotic) PAbC->Bax Up-regulation? Spindle Mitotic Spindle Formation Tubulin->Spindle Inhibits G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Can trigger Caspases Caspase Activation Bcl2->Caspases Inhibits Bax->Caspases Activates Caspases->Apoptosis

Caption: Hypothesized pathways for PAb-C based on PAb-B's known mechanisms.

References

Technical Support Center: Method Validation for Pseudolaric Acid C Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the method validation for the quantification of Pseudolaric Acid C using a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Experimental Protocol: HPLC-UV Method for this compound Quantification

This section details the experimental procedure for the quantification of this compound.

1. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For drug product analysis, grind tablets into a fine powder. Weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 30 minutes. Dilute to volume with methanol and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with UV Detector
Column C18 column (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 220 nm
Run Time 10 minutes

Method Validation Data

The following tables summarize the quantitative data from the method validation studies, demonstrating the suitability of the described HPLC-UV method for the quantification of this compound.

Table 1: Linearity and Range

ParameterResultAcceptance Criteria
Linearity Range 1 - 100 µg/mL-
Regression Equation y = 45872x + 1234-
Correlation Coefficient (r²) 0.9995r² ≥ 0.999
y-intercept 1234Close to zero

Table 2: Precision

Precision TypeConcentration (µg/mL)Mean Measured Concentration (µg/mL) ± SD%RSDAcceptance Criteria (%RSD)
Repeatability (n=6) 5050.12 ± 0.350.70≤ 2.0
Intermediate Precision (n=6, different day, different analyst) 5050.35 ± 0.521.03≤ 2.0

Table 3: Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL, mean ± SD, n=3)% RecoveryAcceptance Criteria (%)
80%4039.88 ± 0.4599.798.0 - 102.0
100%5050.21 ± 0.39100.498.0 - 102.0
120%6060.36 ± 0.58100.698.0 - 102.0

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterResult (µg/mL)Method of Determination
LOD 0.1Signal-to-Noise Ratio (S/N = 3:1)
LOQ 0.3Signal-to-Noise Ratio (S/N = 10:1)

Table 5: Robustness

Parameter VariedVariation%RSD of Results (n=3)Acceptance Criteria (%RSD)
Flow Rate (mL/min) ± 0.11.2≤ 2.0
Column Temperature (°C) ± 20.9≤ 2.0
Mobile Phase Composition (%) ± 2%1.5≤ 2.0

Troubleshooting Guide

Issue: Peak Tailing or Fronting

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer:

    • Possible Cause 1: Column Overload. Your sample concentration may be too high.

      • Solution: Dilute your sample and re-inject.

    • Possible Cause 2: Secondary Interactions. The analyte may be interacting with active sites on the silica packing of the column.

      • Solution: Ensure the pH of your mobile phase is appropriate. A small amount of a competing base, like triethylamine, can sometimes be added to the mobile phase to block active sites.

    • Possible Cause 3: Column Degradation. The column may be nearing the end of its lifespan.

      • Solution: Replace the column with a new one of the same type.

Issue: Inconsistent Retention Times

  • Question: The retention time for this compound is shifting between injections. What should I check?

  • Answer:

    • Possible Cause 1: Pump Issues. There may be air bubbles in the pump or the pump seals may be worn.

      • Solution: Degas your mobile phase thoroughly. Purge the pump to remove any air bubbles. If the problem persists, the pump seals may need to be replaced.

    • Possible Cause 2: Mobile Phase Inconsistency. The composition of your mobile phase may not be consistent.

      • Solution: Prepare fresh mobile phase, ensuring accurate measurements of all components.

    • Possible Cause 3: Column Temperature Fluctuations. The column temperature is not being adequately controlled.

      • Solution: Ensure the column oven is set to the correct temperature and is functioning properly.

Issue: Low Signal or No Peak

  • Question: I am not seeing a peak for this compound, or the signal is very low. What are the potential reasons?

  • Answer:

    • Possible Cause 1: Incorrect Wavelength. The UV detector is set to the wrong wavelength.

      • Solution: Verify that the detector is set to 220 nm.

    • Possible Cause 2: Sample Degradation. this compound may have degraded in your sample solution. Information on the stability of this compound indicates it should be stored at -20°C for short-term and -80°C for long-term storage to prevent degradation.[1]

      • Solution: Prepare fresh sample and standard solutions.

    • Possible Cause 3: Injection Issue. The autosampler may not be injecting the sample correctly.

      • Solution: Check the autosampler for any errors and ensure the injection needle is not clogged.

Frequently Asked Questions (FAQs)

  • Question: Why was HPLC-UV chosen for the quantification of this compound?

    • Answer: HPLC-UV is a robust, reliable, and widely available technique suitable for the routine analysis of compounds with a UV chromophore, like this compound. It offers good sensitivity and selectivity for this type of analysis.

  • Question: How often should the analytical method be re-validated?

    • Answer: According to ICH guidelines, re-validation may be necessary in the following situations:

      • Changes in the synthesis of the drug substance.

      • Changes in the composition of the finished product.

      • Changes in the analytical procedure.

      • If the method is transferred to another laboratory.

  • Question: What is the importance of system suitability testing?

    • Answer: System suitability testing is performed before the analysis of any samples to ensure that the chromatographic system is performing adequately. It typically involves injecting a standard solution and checking parameters like peak area reproducibility, retention time, tailing factor, and theoretical plates to confirm the system is fit for the intended analysis.

  • Question: How should I handle out-of-specification (OOS) results?

    • Answer: An OOS result should trigger a thorough investigation to determine the root cause. This includes checking for obvious errors in sample preparation, instrument function, and data processing. If no clear error is identified, a more formal investigation, including re-testing and potentially re-sampling, should be conducted according to your laboratory's standard operating procedures.

Visualizations

MethodValidationWorkflow cluster_prep Preparation cluster_execution Execution cluster_reporting Reporting A Method Development & Optimization B Prepare Validation Protocol A->B C Prepare Standard & Sample Solutions B->C D Specificity C->D E Linearity & Range F Accuracy (Recovery) G Precision (Repeatability & Intermediate) H LOD & LOQ I Robustness J Data Analysis D->J E->J F->J G->J H->J I->J K Prepare Validation Report J->K

Caption: Experimental workflow for HPLC method validation.

TroubleshootingDecisionTree cluster_peak_shape Peak Shape Problems cluster_retention_time Retention Time Issues cluster_sensitivity Sensitivity Problems start Analytical Issue Encountered q_peak_shape Peak Tailing or Fronting? start->q_peak_shape q_rt_shift Retention Time Shift? start->q_rt_shift q_low_signal Low or No Signal? start->q_low_signal a_overload Dilute Sample q_peak_shape->a_overload Yes a_secondary_int Adjust Mobile Phase pH q_peak_shape->a_secondary_int If persists a_column_deg Replace Column a_secondary_int->a_column_deg If persists a_pump_issue Purge Pump, Check Seals q_rt_shift->a_pump_issue Yes a_mobile_phase Prepare Fresh Mobile Phase q_rt_shift->a_mobile_phase If persists a_temp_fluct Check Column Oven a_mobile_phase->a_temp_fluct If persists a_wavelength Verify Detector Wavelength q_low_signal->a_wavelength Yes a_degradation Prepare Fresh Solutions q_low_signal->a_degradation If persists a_injection Check Autosampler a_degradation->a_injection If persists

Caption: Troubleshooting decision tree for common HPLC issues.

References

Validation & Comparative

Unveiling the Antifungal Potential of Pseudolaric Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the in-vitro activity of Pseudolaric Acid derivatives against pathogenic Candida species, offering a comparison with the conventional antifungal agent, fluconazole. This guide addresses the pressing need for novel antifungal agents in an era of increasing resistance.

While Pseudolaric Acid C has been noted for its antifungal properties, specific quantitative data on its minimum inhibitory concentrations (MICs) remain limited in publicly available research. However, extensive studies on its close analogs, Pseudolaric Acid A (PAA) and Pseudolaric Acid B (PAB), provide significant insights into the potential of this class of diterpenoids as antifungal agents. This guide will focus on the confirmed antifungal activities of PAA and PAB, presenting a comparative analysis against various Candida species and the widely used antifungal drug, fluconazole.

Performance Comparison: Pseudolaric Acids vs. Fluconazole

The antifungal efficacy of Pseudolaric Acids A and B has been demonstrated against a range of Candida species, including strains resistant to fluconazole. The following tables summarize the minimum inhibitory concentration (MIC) data from various in-vitro studies. A lower MIC value indicates greater potency.

Table 1: Antifungal Activity of Pseudolaric Acid A (PAA) against Non-albicans Candida Species

Fungal StrainPAA MIC Range (µg/mL)Fluconazole MIC Range (µg/mL)
Candida tropicalis (Fluconazole-Susceptible)8 - 161 - 4
Candida tropicalis (Fluconazole-Resistant)8 - 168 - 256
Candida parapsilosis complex64 - 128Not specified in study
Candida orthopsilosis64 - 128Not specified in study
Candida metapsilosis64 - 128Not specified in study
Candida glabrata> 512Not specified in study

Data sourced from a study on prevalent non-albicans Candida species, which revealed that PAA is effective against C. tropicalis, C. parapsilosis sensu stricto, C. orthopsilosis, and C. metapsilosis.[1][2][3]

Table 2: Antifungal Activity of Pseudolaric Acid B (PAB) against Candida Species

Fungal StrainPAB MIC Range (µg/mL)Fluconazole MIC Range (µg/mL)
Candida tropicalis (Fluconazole-Susceptible)8 - 16 (median)1 - 4
Candida tropicalis (Fluconazole-Resistant)8 - 16 (median)8 - 256
Candida albicans (Fluconazole-Susceptible)Not specified in study< 8
Candida albicans (Fluconazole-Resistant)0.5 - 4> 64

Data for C. tropicalis indicates that PAB exhibited similar inhibitory activity against fluconazole-resistant and susceptible strains.[4][5] Data for C. albicans is from a study evaluating the in-vitro synergy of PAB and fluconazole.

Synergistic Effects with Fluconazole

A significant finding is the synergistic activity of Pseudolaric Acids A and B with fluconazole, particularly against fluconazole-resistant strains. This suggests that these compounds could potentially be used in combination therapy to overcome resistance.

  • Pseudolaric Acid A: In combination with fluconazole, PAA showed strong synergism against fluconazole-resistant C. tropicalis, with Fractional Inhibitory Concentration Index (FICI) values ranging from 0.07 to 0.281.

  • Pseudolaric Acid B: Synergism was observed in all fluconazole-resistant C. tropicalis isolates when PAB was combined with fluconazole, with FICI values ranging from 0.070 to 0.375. A similar synergistic effect was noted against fluconazole-resistant C. albicans.

Experimental Protocols

The following is a detailed methodology for determining the antifungal activity of a compound, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, which were referenced in the studies cited.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

1. Preparation of Antifungal Agents:

  • Stock solutions of the test compounds (e.g., this compound) and comparator drugs (e.g., fluconazole) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • Twofold serial dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.

2. Inoculum Preparation:

  • Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud dextrose agar) at 35°C.
  • A suspension of the fungal cells is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted to achieve the final desired inoculum concentration (typically 10^3 CFU/mL).

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the fungal suspension.
  • A growth control well (containing only the fungal suspension and medium) and a sterility control well (containing only medium) are included.
  • The plates are incubated at 37°C for 24-48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

A visual representation of this workflow is provided below.

G cluster_prep Preparation cluster_assay Assay cluster_results Results prep_agent Prepare Antifungal Agent Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_agent->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 24-48h inoculate->incubate read_mic Visually Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic

Experimental workflow for MIC determination.

Mechanism of Action

Studies on Pseudolaric Acids A and B suggest a mechanism of action that differs from azoles like fluconazole, which inhibit ergosterol synthesis. The proposed mechanism for these pseudolaric acids involves:

  • Cell Membrane Damage: PAA has been shown to have dose-dependent detrimental effects on the cell membranes of C. tropicalis.

  • Induction of Autophagy: Increased vacuole and autophagosome formation has been observed in C. tropicalis exposed to PAA.

  • Inhibition of Spore Germination and Mycelium Formation: PAB can inhibit spore germination and destroy cell integrity, leading to cell deformation and collapse.

This distinct mechanism may explain the activity of pseudolaric acids against azole-resistant strains.

The diagram below illustrates the proposed antifungal mechanism of Pseudolaric Acid A.

G PAA Pseudolaric Acid A FungalCell Fungal Cell PAA->FungalCell Enters/Interacts with CellMembrane Cell Membrane Damage FungalCell->CellMembrane Leads to Autophagy Induction of Autophagy FungalCell->Autophagy Triggers CellDeath Fungal Cell Death CellMembrane->CellDeath Autophagy->CellDeath

Proposed antifungal mechanism of Pseudolaric Acid A.

References

A Comparative Analysis of Pseudolaric Acid C and Its Analogs: Unveiling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Pseudolaric Acid C (PAC) and its naturally occurring and synthetic analogs. Sourced from the root bark of the golden larch tree, Pseudolarix kaempferi, pseudolaric acids have garnered significant interest for their diverse biological activities. This document synthesizes experimental data on their anti-cancer, antifungal, and anti-angiogenic properties, offering insights into their structure-activity relationships (SAR) to inform future drug discovery and development efforts.

Overview of Pseudolaric Acids

Pseudolaric acids are a class of diterpenoid natural products characterized by a unique tricyclic core. The most studied analogs are Pseudolaric Acid A (PAA) and Pseudolaric Acid B (PAB).[1] this compound (PAC) is a related analog, though less extensively studied. These compounds primarily differ in their substitution patterns, which significantly influences their biological efficacy.

Comparative Biological Activity

The majority of available research has focused on the potent biological effects of PAB and PAA, with PAC generally exhibiting weaker activity. The following tables summarize the quantitative data on the anti-proliferative and antifungal activities of these compounds.

Anti-proliferative Activity

Pseudolaric acids, particularly PAB, have demonstrated significant cytotoxicity against a range of cancer cell lines. The primary mechanism of action for PAB's anti-cancer effects is the disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

Compound/AnalogCell LineAssayIC50 (µM)Reference
Pseudolaric Acid B (PAB) HCT-116 (Colon Cancer)MTT1.11[3]
HepG2 (Liver Cancer)SRB1.58[4]
SK-Hep-1 (Liver Cancer)SRB1.90[4]
Huh-7 (Liver Cancer)SRB2.06
U87 (Glioblastoma)MTT~10
PAB Derivative (D3) HCT-116 (Colon Cancer)MTT0.21
PAB Derivative (M2) SiHa (Cervical Cancer)VEGF Secretion0.68
Pseudolaric Acid A (PAA) Various Cancer CellsN/APotent Cytotoxicity
This compound (PAC) N/AN/AData Not Available

SRB: Sulforhodamine B assay; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay. N/A: Not Available.

Antifungal Activity

Historically, the root bark of Pseudolarix kaempferi has been used in traditional Chinese medicine to treat fungal skin infections. Modern studies have confirmed the antifungal properties of pseudolaric acids against various fungal pathogens.

Compound/AnalogFungal StrainAssayMIC (µg/mL)EC50 (µg/mL)Reference
Pseudolaric Acid A (PAA) C. tropicalis, C. parapsilosisMicrodilution8–128
Colletotrichum gloeosporioidesMycelial Growth1.62
Pseudolaric Acid B (PAB) Candida tropicalisMicrodilution8-16
Colletotrichum gloeosporioidesMycelial Growth1.07
This compound (PAC) Candida albicansN/AWeak Activity

MIC: Minimum Inhibitory Concentration; EC50: Half-maximal Effective Concentration. N/A: Not Available.

Structure-Activity Relationship (SAR)

The available data, primarily from studies on PAB and its synthetic derivatives, allows for the deduction of key structural features influencing biological activity.

  • Carboxylic Acid Moiety : The free carboxylic acid group on the side chain is crucial for activity. Esterification of this group, as seen in some synthetic analogs, can significantly reduce or alter the biological effects.

  • Acetylation : The acetyl group at the C-7 position in PAB appears to be important for some of its activities. For instance, O-deacetylation of PAB to form this compound-like structures has been shown to markedly reduce the activation of peroxisome proliferator-activated receptors (PPARs).

  • Side Chain Modifications : Synthetic modifications of the side chain of PAB have led to the development of derivatives with enhanced potency. For example, the azole derivative M2 showed significantly improved inhibition of VEGF secretion compared to the parent PAB. Similarly, the derivative D3 exhibited over 5-fold greater potency in inhibiting HCT-116 colon cancer cell proliferation.

Signaling Pathways

The anti-cancer activity of Pseudolaric Acid B has been linked to the modulation of several key signaling pathways. PAB treatment leads to the downregulation of pro-survival pathways and the activation of apoptotic cascades.

PAB_Signaling_Pathway cluster_inhibition Inhibition cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest PAB Pseudolaric Acid B STAT3 p-STAT3 PAB->STAT3 inhibits ERK p-ERK1/2 PAB->ERK inhibits Akt p-Akt PAB->Akt inhibits GSK3B GSK-3β/β-catenin PAB->GSK3B inhibits p21 p21 PAB->p21 induces Bax Bax PAB->Bax induces Caspase3 Cleaved Caspase-3 PAB->Caspase3 induces PARP Cleaved PARP PAB->PARP induces G2M G2/M Arrest PAB->G2M causes

Caption: PAB inhibits key survival pathways and induces apoptosis.

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treatment Treat with Pseudolaric Acids start->treatment incubation Incubate (24-72h) treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubation_mtt Incubate (2-4h) add_mtt->incubation_mtt solubilize Add Solubilization Solution incubation_mtt->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance end Calculate IC50 read_absorbance->end

Caption: Workflow of the MTT cell viability assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of microtubules from purified tubulin.

Principle: Tubulin polymerization into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340-350 nm or through a fluorescence-based method. Inhibitors of tubulin polymerization will prevent this increase.

Procedure (Turbidity-Based):

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in an ice-cold general tubulin buffer. Prepare a GTP solution.

  • Reaction Setup: In a pre-chilled 96-well plate, add the test compounds at various concentrations.

  • Initiation of Polymerization: Add the tubulin and GTP solution to the wells.

  • Kinetic Measurement: Immediately place the plate in a temperature-controlled spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for 60-90 minutes.

  • Data Analysis: Plot the change in absorbance over time. Compare the polymerization curves of treated samples to positive (e.g., nocodazole) and negative controls to determine the inhibitory effect.

Western Blot for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the expression levels of key apoptosis-related proteins, such as caspases and members of the Bcl-2 family.

Procedure:

  • Cell Lysis: Treat cells with the test compounds, then harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.

Conclusion

The comparative analysis reveals that Pseudolaric Acid B is the most potent among the naturally occurring analogs, with significant anti-cancer and antifungal activities. Pseudolaric Acid A also demonstrates considerable biological effects, while this compound appears to be a weaker analog. The structure-activity relationship studies, primarily on PAB derivatives, highlight the importance of the carboxylic acid and acetyl functionalities for bioactivity and demonstrate that synthetic modifications can lead to analogs with significantly enhanced potency. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the therapeutic potential of pseudolaric acids and their derivatives. Further research focusing on the direct comparative evaluation of this compound and a broader range of synthetic analogs is warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of Pseudolaric Acid B's Anticancer Effects Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Pseudolaric Acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has garnered significant attention for its potent anticancer activities.[1] This guide provides a comprehensive cross-validation of PAB's effects in various cancer cell lines, presenting key experimental data, detailed protocols, and visual representations of its mechanisms of action to aid in preclinical research and drug development.

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of Pseudolaric Acid B have been evaluated across a range of cancer cell lines, demonstrating broad-spectrum anticancer activity. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. These values highlight the differential sensitivity of various cancer cell lines to PAB treatment.

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)AssayReference
MDA-MB-231 Triple-Negative Breast Cancer19.324CCK-8[2]
8.348CCK-8[2]
5.7672CCK-8[2]
Canine Mammary Tumor U27 Canine Mammary TumorNot explicitly stated, but dose-dependent reduction in viability observed from 0.625 to 20 µM24CCK-8[3]
HeLa Cervical Cancer0.17 - 5.20 (range across various cell lines)Not specifiedMTT
DU145 Hormone-Refractory Prostate Cancer0.89 ± 0.1848CCK-8
0.76 ± 0.1548Clone Formation Assay
HN22 Head and Neck Cancer~0.724Trypan Blue Exclusion

Note: The variability in IC50 values can be attributed to the inherent biological differences between cell lines, as well as variations in experimental conditions such as exposure time and the specific viability assay used.

Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

PAB exerts its anticancer effects through several key mechanisms, primarily by inducing cell cycle arrest and apoptosis. These processes are often interconnected and involve the modulation of multiple signaling pathways.

A consistent finding across numerous studies is the ability of PAB to induce cell cycle arrest at the G2/M transition phase. This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. The mechanism underlying this effect involves the targeting of key cell cycle regulators. For instance, in canine mammary tumor cells, PAB has been shown to directly target Cyclin-Dependent Kinase 1 (CDK1), a crucial kinase for G2/M progression. Similarly, in triple-negative breast cancer cells, PAB treatment leads to decreased protein expression of CDK1 and cyclin B1.

PAB is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines. This is a critical mechanism for eliminating cancerous cells. PAB-induced apoptosis is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: PAB has been shown to disrupt the mitochondrial membrane potential and promote the release of cytochrome c from the mitochondria into the cytoplasm. This event triggers a cascade of caspase activation, including the cleavage and activation of caspase-9 and caspase-3, which are key executioners of apoptosis. The regulation of Bcl-2 family proteins, with a downregulation of anti-apoptotic proteins like Bcl-2 and an upregulation of pro-apoptotic proteins like Bax, is also a hallmark of PAB-induced mitochondrial apoptosis.

  • Extrinsic Pathway: In head and neck cancer cell lines, PAB has been demonstrated to induce apoptosis through the upregulation of Death Receptor 5 (DR5). This leads to the activation of caspase-8, an initiator caspase in the extrinsic pathway, which subsequently activates downstream executioner caspases.

Modulation of Key Signaling Pathways

The anticancer effects of PAB are underpinned by its ability to modulate several critical signaling pathways that are often dysregulated in cancer.

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. PAB has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in triple-negative breast cancer cells, leading to decreased phosphorylation of AKT and mTOR.

  • ROS-Mediated Pathways: PAB can induce the generation of reactive oxygen species (ROS) in cancer cells. This increase in ROS can trigger downstream signaling cascades, such as the AMPK/mTOR pathway in non-small cell lung cancer cells, leading to autophagy and apoptosis. In hormone-refractory prostate cancer cells, ROS generation leads to the degradation of the anti-apoptotic protein Bcl-2.

  • Microtubule Disruption: PAB has been identified as a microtubule-destabilizing agent. It disrupts the cellular microtubule network and inhibits the formation of the mitotic spindle, which is essential for cell division. This action contributes to the observed G2/M arrest and subsequent apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the effects of Pseudolaric Acid B.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of PAB for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with PAB at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic and necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with PAB as described above and harvest them.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess changes in their expression levels.

  • Protein Extraction: Lyse PAB-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, Bcl-2, p-AKT) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Pseudolaric Acid B and a typical experimental workflow for its evaluation.

PAB_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_cell_cycle Cell Cycle Arrest cluster_survival Survival Pathway PAB_ext Pseudolaric Acid B DR5 Death Receptor 5 (DR5) PAB_ext->DR5 Casp8 Caspase-8 DR5->Casp8 Casp3 Caspase-3 Casp8->Casp3 PAB_int Pseudolaric Acid B ROS ROS Generation PAB_int->ROS Bcl2 Bcl-2 (anti-apoptotic) PAB_int->Bcl2 inhibits Bax Bax (pro-apoptotic) PAB_int->Bax activates Mito Mitochondria ROS->Mito CytoC Cytochrome c release Mito->CytoC Bcl2->Mito Bax->Mito Casp9 Caspase-9 CytoC->Casp9 Casp9->Casp3 PAB_cc Pseudolaric Acid B Microtubules Microtubule Destabilization PAB_cc->Microtubules CDK1 CDK1/Cyclin B1 PAB_cc->CDK1 inhibits G2M G2/M Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis PAB_surv Pseudolaric Acid B PI3K PI3K PAB_surv->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Casp3->Apoptosis

Caption: Signaling pathways modulated by Pseudolaric Acid B leading to apoptosis and cell cycle arrest.

Experimental_Workflow cluster_assays In Vitro Assays start Select Cancer Cell Lines culture Cell Culture and Seeding start->culture treat Treat with Pseudolaric Acid B (Dose-Response and Time-Course) culture->treat viability Cell Viability Assay (MTT, CCK-8) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle western Western Blot (Protein Expression) treat->western data Data Analysis and Interpretation viability->data apoptosis->data cell_cycle->data western->data conclusion Conclusion on PAB Effects data->conclusion

Caption: A generalized workflow for the in vitro evaluation of Pseudolaric Acid B's anticancer effects.

References

Lack of Publicly Available Data on the Synergistic Effects of Pseudolaric Acid C

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and publicly available data reveals a significant lack of information regarding the synergistic effects of Pseudolaric Acid C (PLC) with other compounds. While its analogues, Pseudolaric Acid A (PAA) and Pseudolaric Acid B (PAB), have been the subject of numerous studies investigating their combinatorial effects, particularly in antifungal and anticancer applications, research on PLC remains limited.

Currently, available information identifies this compound as a diterpenoid isolated from the root bark of Pseudolarix amabilis with noted antifungal activity. However, there are no detailed studies, experimental data, or elucidated signaling pathways concerning its synergistic potential when combined with other therapeutic agents.

Alternative Focus: Synergistic Effects of Pseudolaric Acid A and B

In contrast, a substantial body of research exists for Pseudolaric Acid A and B, demonstrating significant synergistic activities with various compounds. We can provide a detailed comparison guide on these well-documented analogues, covering their synergistic interactions, experimental protocols, and the underlying molecular mechanisms.

This alternative guide would include:

  • Quantitative data on the synergistic antifungal effects of PAA and PAB with agents like fluconazole against resistant Candida species.

  • Detailed experimental protocols for assays used to determine synergy, such as the checkerboard microdilution method and XTT assays for biofilm quantification.

  • In-depth analysis of signaling pathways implicated in the synergistic anticancer effects of PAB, including the PI3K/AKT/mTOR and MAPK pathways.

  • Graphviz diagrams visualizing these signaling cascades and experimental workflows as per your specifications.

We propose to proceed with creating a comprehensive comparison guide focused on the synergistic effects of Pseudolaric Acid A and B in lieu of the requested guide on this compound, for which there is insufficient data. Please advise if you would like to proceed with this alternative topic.

Independent Verification of Pseudolaric Acid Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific bioactivity data for Pseudolaric Acid C (PAC), this guide utilizes data from its closely related and well-studied analog, Pseudolaric Acid B (PAB), as a surrogate. PAB is a major bioactive component isolated from the root bark of Pseudolarix kaempferi and shares a core diterpenoid structure with PAC. The findings presented here for PAB are expected to provide valuable insights into the potential bioactivity of PAC, though direct experimental verification for PAC is still required.

This guide provides a comparative overview of the anticancer and antifungal bioactivities of Pseudolaric Acid B, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Antifungal Activity

Pseudolaric Acid B has demonstrated notable antifungal properties, particularly against various Candida species.[1] It has been shown to be effective against both fluconazole-susceptible and fluconazole-resistant strains, suggesting a different mechanism of action than conventional azole antifungals.[1][2]

Comparative Antifungal Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) of Pseudolaric Acid B against different fungal strains.

Fungal StrainPseudolaric Acid B (PAB) MIC (µg/mL)Fluconazole (FLC) MIC (µg/mL)Reference
Candida tropicalis (FLC-resistant)8 - 168 - 256[3]
Candida tropicalis (FLC-susceptible)8 - 161 - 4[3]
Colletotrichum gloeosporioidesEC50: 1.07Not Reported

Note: MIC values represent the minimum concentration of the compound required to inhibit the visible growth of the microorganism. EC50 represents the concentration that gives a half-maximal response.

Anticancer Activity

Pseudolaric Acid B exhibits potent cytotoxic effects across a range of cancer cell lines. Its primary mechanism of action involves the disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Comparative Anticancer Potency (IC50 Values)

The table below presents the half-maximal inhibitory concentration (IC50) of Pseudolaric Acid B in various cancer cell lines.

Cell LineCancer TypePseudolaric Acid B (PAB) IC50 (µM)Reference
HepG2Hepatocellular Carcinoma1.58
SK-Hep-1Hepatocellular Carcinoma1.90
Huh-7Hepatocellular Carcinoma2.06
HeLaCervical Cancer10

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar). A suspension is then prepared in sterile saline and adjusted to a 0.5 McFarland standard.

  • Drug Dilution: The antifungal agent (e.g., Pseudolaric Acid B) is serially diluted in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the control well.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Drug Treatment: The cells are treated with various concentrations of the test compound (e.g., Pseudolaric Acid B) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

  • Cell Lysis: Cells are treated with the test compound, harvested, and then lysed to release the cellular proteins.

  • Protein Quantification: The total protein concentration in the cell lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody that specifically binds to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured on X-ray film or with a digital imager.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by Pseudolaric Acid B in cancer cells.

PAB_Anticancer_Mechanism cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAB Pseudolaric Acid B DR5 Death Receptor 5 (DR5) PAB->DR5 Upregulates Microtubules Microtubules PAB->Microtubules Inhibits Polymerization STAT3 p-STAT3 PAB->STAT3 Inhibits ERK p-ERK1/2 PAB->ERK Inhibits Akt p-Akt PAB->Akt Inhibits Caspase8 Caspase-8 DR5->Caspase8 Activates G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Disruption leads to Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G2M_Arrest->Apoptosis Can lead to

Caption: PAB's multifaceted anticancer mechanism.

The diagram above illustrates how Pseudolaric Acid B exerts its anticancer effects. It directly inhibits microtubule polymerization, leading to G2/M cell cycle arrest. PAB also upregulates Death Receptor 5 (DR5), initiating the extrinsic apoptosis pathway via Caspase-8 activation. Furthermore, it inhibits the phosphorylation of key pro-survival proteins such as STAT3, ERK1/2, and Akt. The induction of apoptosis is also mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and activation of Caspase-9, ultimately converging on the executioner Caspase-3.

experimental_workflow cluster_invitro In Vitro Bioactivity Verification cluster_antifungal Antifungal Assays cluster_anticancer Anticancer Assays start Start: Isolate/Synthesize Pseudolaric Acid mic Broth Microdilution (Determine MIC) start->mic agar Agar Diffusion Assay start->agar mtt MTT Assay (Determine IC50) start->mtt end End: Analyze and Compare Data mic->end agar->end cell_cycle Flow Cytometry (Cell Cycle Analysis) mtt->cell_cycle western Western Blot (Protein Expression) cell_cycle->western western->end

References

A Comparative Analysis of Pseudolaric Acid C and Standard Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal potential of Pseudolaric Acid C against established antifungal agents, fluconazole and amphotericin B. While direct quantitative data for this compound is limited, this document summarizes its known activity and presents comprehensive data for the closely related and more extensively studied Pseudolaric Acids A and B to serve as a benchmark for this class of compounds. This comparison is supported by experimental data from various studies and includes detailed experimental protocols for antifungal susceptibility testing.

Executive Summary

This compound, a diterpenoid isolated from the root bark of Pseudolarix amabilis, has been noted for its antifungal activity, although specific minimum inhibitory concentration (MIC) data are not widely available in published literature.[1] One source describes its activity against Candida albicans as weak. In contrast, the related compounds Pseudolaric Acid A and B have demonstrated significant in vitro antifungal efficacy against a range of fungal pathogens, including various Candida species.[2][3][4] Notably, both Pseudolaric Acid A and B have shown synergistic effects when combined with fluconazole, particularly against fluconazole-resistant strains.[2]

Fluconazole, a triazole antifungal, and amphotericin B, a polyene, remain cornerstones of antifungal therapy. Fluconazole is effective against many Candida species, though resistance is a growing concern. Amphotericin B possesses a broad spectrum of activity but is associated with significant toxicity. This guide provides a direct comparison of the available efficacy data for these agents against that of Pseudolaric Acids A and B to contextualize the potential of this compound.

Data Presentation: In Vitro Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Pseudolaric Acids A and B, fluconazole, and amphotericin B against various fungal species. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: MIC of Pseudolaric Acids Against Fungal Pathogens

CompoundFungal SpeciesMIC Range (µg/mL)Reference
Pseudolaric Acid ACandida tropicalis (Fluconazole-Susceptible & Resistant)8 - 16
Pseudolaric Acid ACandida parapsilosis complex8 - 128
Pseudolaric Acid BCandida tropicalis (Fluconazole-Susceptible & Resistant)8 - 16
Pseudolaric Acid BCandida albicans (Fluconazole-Resistant)Not specified, synergistic with fluconazole

Table 2: MIC of Fluconazole and Amphotericin B Against Common Fungal Pathogens

Antifungal AgentFungal SpeciesMIC Range (µg/mL)Reference
FluconazoleCandida albicans0.25 - 1N/A
FluconazoleCandida glabrata0.5 - 32N/A
FluconazoleCandida tropicalis2 - 4
FluconazoleAspergillus fumigatus16 - >64N/A
Amphotericin BCandida albicans0.25 - 1N/A
Amphotericin BCandida glabrata0.25 - 2N/A
Amphotericin BCandida tropicalis0.25 - 2N/A
Amphotericin BAspergillus fumigatus0.5 - 2N/A

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these antifungal agents.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 methodology.

  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on Sabouraud Dextrose Agar plates for 24-48 hours at 35°C.

    • Colonies are collected and suspended in sterile saline.

    • The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.

    • The standardized suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Preparation of Antifungal Agent Dilutions:

    • Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

    • Two-fold serial dilutions of each antifungal agent are prepared in RPMI 1640 medium in 96-well microtiter plates. The final concentration ranges should encompass the expected MIC values.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

    • A growth control well (containing only the fungal suspension and medium) and a sterility control well (containing only medium) are included.

    • The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Checkerboard Microdilution Assay for Synergy Testing

This method is used to assess the interaction between two antifungal agents (e.g., Pseudolaric Acid and fluconazole).

  • Plate Preparation:

    • A 96-well microtiter plate is set up with serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis.

    • Each well will contain a unique combination of concentrations of the two drugs.

  • Inoculation and Incubation:

    • The plate is inoculated with the fungal suspension as described in the broth microdilution protocol.

    • The plate is incubated under the same conditions.

  • Calculation of Fractional Inhibitory Concentration Index (FICI):

    • The MIC of each drug in combination is determined for each well.

    • The FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • The interaction is interpreted as follows:

      • Synergy: FICI ≤ 0.5

      • Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Visualization of Antifungal Mechanisms

The following diagrams illustrate a key fungal metabolic pathway targeted by antifungal agents and a typical experimental workflow for evaluating antifungal efficacy.

Antifungal_Mechanism cluster_Cell Fungal Cell cluster_Membrane Cell Membrane cluster_External Ergosterol Ergosterol (Membrane Integrity) Lanosterol Lanosterol Enzyme Lanosterol 14-alpha-demethylase Lanosterol->Enzyme Enzyme->Ergosterol Fluconazole Fluconazole Fluconazole->Enzyme Inhibits Pseudolaric_Acid Pseudolaric Acid A/B (Membrane Disruption) Pseudolaric_Acid->Ergosterol Disrupts Membrane Amphotericin_B Amphotericin B (Pore Formation) Amphotericin_B->Ergosterol Binds to

Caption: Mechanism of Action of Various Antifungal Agents.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis A1 Fungal Culture A2 Inoculum Standardization A1->A2 B1 Broth Microdilution / Checkerboard Assay Setup A2->B1 A3 Antifungal Agent Dilution A3->B1 B2 Incubation (24-48h at 35°C) B1->B2 C1 Visual or Spectrophotometric Reading B2->C1 C2 MIC Determination C1->C2 C3 FICI Calculation (for synergy) C2->C3

Caption: Workflow for Antifungal Susceptibility Testing.

References

Unraveling the Therapeutic Potential: An In Vivo Efficacy Comparison of Pseudolaric Acid C and B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the in vivo investigation of Pseudolaric Acid C and Pseudolaric Acid B. While Pseudolaric Acid B has been the subject of numerous in vivo studies elucidating its anti-tumor and anti-inflammatory properties, a thorough search has yielded no publicly available in vivo efficacy data for this compound. This guide, therefore, presents a detailed overview of the established in vivo efficacy of Pseudolaric Acid B and highlights the current knowledge gap regarding this compound, drawing comparisons based on the limited available information.

In Vivo Efficacy of Pseudolaric Acid B

Pseudolaric Acid B (PAB), a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has demonstrated significant therapeutic potential in various preclinical animal models. Its efficacy has been primarily investigated in the contexts of oncology and inflammatory diseases.

Anti-Tumor Activity

PAB has shown notable anti-tumor effects in several murine xenograft models.[1][2] It effectively inhibits tumor growth by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[1][2][3]

Cancer Type Animal Model Dosage Administration Route Treatment Duration Tumor Growth Inhibition
Lewis Lung CancerMice30 mg/kg/dayIntraperitoneal (i.p.)10 days39.1%
Lewis Lung CancerMice60 mg/kg/dayIntraperitoneal (i.p.)10 days47.0%
Hepatocarcinoma 22 (H22)Mice30 mg/kg/dayIntraperitoneal (i.p.)10 days14.4%
Hepatocarcinoma 22 (H22)Mice60 mg/kg/dayIntraperitoneal (i.p.)10 days40.1%
Esophageal Squamous Cell CarcinomaNude MiceNot SpecifiedNot SpecifiedNot SpecifiedSignificant reduction in tumor volume and weight
Non-Small Cell Lung CancerAthymic Nude MiceNot SpecifiedNot SpecifiedNot SpecifiedDemonstrated anti-tumor growth activity
Head and Neck Cancer (HN22)Nude Mice2.5 mg/kg/dayIntraperitoneal (i.p.)25 days (5 times/week)Significant reduction in tumor volume and weight
Colon Tumor (HT-29)Nude Mice50 mg/kg/dayOral17 days24.2% (by weight)
Colon Tumor (HT-29)Nude Mice100 mg/kg/dayOral17 days34.7% (by weight)
Hepatocellular Carcinoma (syngeneic model)MiceNot SpecifiedNot SpecifiedNot SpecifiedInhibited tumor growth
Liver Cancer (QGY-TR50 MDR)Nude MiceNot SpecifiedNot SpecifiedNot SpecifiedDose-dependent suppression of tumor growth
Hepa1-6 Liver CancerMice25 mg/kg & 50 mg/kgIntraperitoneal (i.p.)Not Specified53.2% and 48.3% inhibition, respectively
Anti-Inflammatory and Immunomodulatory Activity

PAB has also been shown to possess potent anti-inflammatory and immunomodulatory properties in vivo.

Condition Animal Model Dosage Administration Route Key Findings
Atopic Dermatitis-like Skin LesionsNC/Nga MiceNot SpecifiedOralImproved severity scores, reduced serum IgE and pro-inflammatory cytokines.
Delayed-Type HypersensitivityMice5, 10, and 20 mg/kgNot SpecifiedDose-dependent improvement in ear swelling and inflammatory infiltrate.
Contact HypersensitivityMice0.1%, 0.2%, 0.4%TopicalSuppressed ear swelling and inflammatory infiltration.

This compound: The Unexplored Frontier

In stark contrast to Pseudolaric Acid B, there is a notable absence of published in vivo efficacy studies for this compound. The available literature primarily identifies it as a diterpenoid with antifungal properties. This significant gap in research prevents a direct comparison of the in vivo efficacy of this compound with that of Pseudolaric Acid B.

Experimental Protocols: In Vivo Studies of Pseudolaric Acid B

The following are representative experimental protocols for in vivo studies of Pseudolaric Acid B, based on the available literature.

Murine Xenograft Model for Anti-Tumor Efficacy

G cluster_setup Animal Model Preparation cluster_treatment Treatment Regimen cluster_evaluation Efficacy Evaluation animal Nude Mice cells Human Cancer Cell Line (e.g., HN22, HT-29) animal->cells Subcutaneous injection tumor_growth Tumor Growth to Palpable Size randomization Randomization into Control & Treatment Groups tumor_growth->randomization treatment PAB Administration (e.g., i.p. or oral) randomization->treatment control Vehicle Control randomization->control monitoring Tumor Volume & Body Weight Measurement treatment->monitoring control->monitoring endpoint Study Endpoint (e.g., 25 days) monitoring->endpoint analysis Tumor Excision, Weight Measurement, & Histological Analysis endpoint->analysis

Caption: Workflow for a typical murine xenograft model to assess anti-tumor efficacy.

Atopic Dermatitis Model for Anti-Inflammatory Efficacy

G cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Assessment mice NC/Nga Mice sensitization Sensitization with Allergen mice->sensitization challenge Repeated Allergen Challenge sensitization->challenge lesion_development Development of Dermatitis-like Lesions grouping Grouping: Control vs. PAB-treated lesion_development->grouping pab_admin Oral Administration of PAB grouping->pab_admin vehicle_admin Vehicle Administration grouping->vehicle_admin scoring Clinical Scoring of Skin Lesions pab_admin->scoring vehicle_admin->scoring blood_collection Blood & Tissue Collection scoring->blood_collection analysis Measurement of Serum IgE & Cytokine Levels blood_collection->analysis

Caption: Experimental workflow for an atopic dermatitis mouse model.

Signaling Pathways of Pseudolaric Acid B

The anti-tumor and anti-inflammatory effects of Pseudolaric Acid B are mediated through the modulation of several key signaling pathways.

Anti-Tumor Signaling Pathways

cluster_microtubule Microtubule Disruption cluster_ampk AMPK/mTOR Pathway cluster_pi3k PI3K/AKT/mTOR Pathway PAB Pseudolaric Acid B microtubule Microtubule Polymerization PAB->microtubule Inhibits ROS ROS Production PAB->ROS PI3K PI3K PAB->PI3K Inhibits g2m_arrest G2/M Phase Arrest microtubule->g2m_arrest apoptosis_m Apoptosis g2m_arrest->apoptosis_m AMPK AMPK Activation ROS->AMPK mTOR mTOR Inhibition AMPK->mTOR Inhibits autophagy Autophagy mTOR->autophagy Inhibits apoptosis_a Apoptosis autophagy->apoptosis_a AKT AKT PI3K->AKT mTOR_p mTOR AKT->mTOR_p cell_survival Cell Survival mTOR_p->cell_survival Promotes

Caption: Key signaling pathways involved in the anti-tumor activity of PAB.

Anti-Inflammatory Signaling Pathway

cluster_nfkb NF-κB Pathway cluster_ppar PPARγ Pathway PAB Pseudolaric Acid B IKK IKK Phosphorylation PAB->IKK Inhibits PPARg PPARγ Activation PAB->PPARg Activates IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes IL17 IL-17 Production PPARg->IL17 Inhibits

Caption: Signaling pathways implicated in the anti-inflammatory effects of PAB.

Conclusion

The current body of scientific evidence strongly supports the in vivo efficacy of Pseudolaric Acid B as a promising anti-tumor and anti-inflammatory agent. Its mechanisms of action are beginning to be well-characterized, involving the disruption of microtubule dynamics and modulation of key signaling pathways such as AMPK/mTOR and NF-κB.

References

Unraveling the Cellular Impact of Pseudolaric Acid: A Comparative Guide to Differential Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Pseudolaric Acid Analogs: This guide focuses on the effects of Pseudolaric Acid B (PAB), a potent diterpene acid isolated from the root bark of Pseudolarix kaempferi. PAB is the more bioactive and extensively studied analog of Pseudolaric Acid C. The findings presented here for PAB offer significant insights into the likely mechanisms of action for related pseudolaric acid compounds in the context of cancer therapeutics.

This publication provides a comparative guide for researchers, scientists, and drug development professionals on the differential gene expression and cellular pathway analysis of cells treated with Pseudolaric Acid B. It includes a summary of its effects on key protein expression, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary: Impact of Pseudolaric Acid B on Key Regulatory Proteins

Treatment of various cancer cell lines with Pseudolaric Acid B results in significant changes in the expression levels of proteins crucial for cell cycle regulation and apoptosis. The following tables summarize these findings from studies on triple-negative breast cancer (TNBC) and hepatocellular carcinoma (HCC) cells.

Table 1: Effect of Pseudolaric Acid B on Cell Cycle and Apoptotic Protein Expression in Triple-Negative Breast Cancer Cells (MDA-MB-231)

ProteinFunctionObserved Effect of PAB Treatment
p53 Tumor suppressor, cell cycle arrestIncreased expression
p21 Cyclin-dependent kinase inhibitorIncreased expression
CDK1 Cell cycle progression (G2/M)Decreased expression
Cyclin B1 Cell cycle progression (G2/M)Decreased expression
Bax Pro-apoptotic proteinUpregulation
Bcl-2 Anti-apoptotic proteinDownregulation
Bcl-xl Anti-apoptotic proteinDownregulation
Cleaved Caspase-3 Executioner caspase in apoptosisUpregulation
Cleaved Caspase-9 Initiator caspase in intrinsic apoptosisUpregulation
Cleaved PARP Substrate of cleaved caspases, marker of apoptosisUpregulation

Table 2: Effect of Pseudolaric Acid B on PI3K/AKT/mTOR Signaling Pathway in Triple-Negative Breast Cancer Cells (MDA-MB-231)

ProteinFunctionObserved Effect of PAB Treatment
PI3K (p110β) Signaling pathway activationDownregulated expression
p-AKT (ser473) Key signaling node for cell survivalDownregulated phosphorylation
p-mTOR (ser2448) Regulates cell growth and proliferationDownregulated phosphorylation

Table 3: Effect of Pseudolaric Acid B on Proliferation and Apoptosis Markers in Hepatocellular Carcinoma Cells (HepG2 & SK-Hep-1) [1]

ProteinFunctionObserved Effect of PAB Treatment
p21 Cyclin-dependent kinase inhibitorInduction of expression
Bax Pro-apoptotic proteinInduction of expression
Cleaved-caspase-3 Executioner caspase in apoptosisInduction of expression
Cleaved-PARP Substrate of cleaved caspases, marker of apoptosisInduction of expression
Cyclin D1 Cell cycle progressionDown-regulated expression
c-Myc Transcription factor, proliferationDown-regulated expression
Bcl-2 Anti-apoptotic proteinDown-regulated expression
Survivin Inhibitor of apoptosisDown-regulated expression

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments used to assess the efficacy of compounds like Pseudolaric Acid B.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[2][3]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of Pseudolaric Acid B or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[2]

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate for an additional 4 hours at 37°C and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the activation of apoptotic pathways.

  • Cell Lysis: After treatment with Pseudolaric Acid B, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Differential Gene Expression Analysis via RNA-Seq

RNA sequencing (RNA-Seq) provides a comprehensive, unbiased view of the transcriptome, allowing for the identification of all genes that are differentially expressed upon drug treatment.

  • Cell Culture and Treatment: Culture cells to approximately 80% confluency and treat with Pseudolaric Acid B or a vehicle control for a predetermined time. Include multiple biological replicates for each condition.

  • RNA Extraction: Harvest the cells and extract total RNA using a suitable kit, ensuring to include a DNase treatment step to remove any contaminating genomic DNA. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

  • Library Preparation: Prepare RNA-Seq libraries from the high-quality RNA samples. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina). The required sequencing depth will depend on the experimental goals.

  • Data Quality Control: Perform quality control checks on the raw sequencing reads using tools like FastQC.

  • Read Alignment: Align the high-quality reads to a reference genome.

  • Quantification: Count the number of reads mapping to each gene.

  • Differential Expression Analysis: Use statistical packages such as DESeq2 or edgeR to identify genes that are significantly up- or down-regulated between the PAB-treated and control groups.

  • Pathway and Functional Enrichment Analysis: Use the list of differentially expressed genes to perform pathway analysis to identify biological pathways that are significantly affected by the treatment.

Visualizations: Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

cluster_0 Experimental Phase cluster_1 Data Analysis Phase cell_culture Cell Culture & Treatment (e.g., Cancer Cell Line + PAB) rna_extraction Total RNA Extraction cell_culture->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing Next-Generation Sequencing library_prep->sequencing qc Quality Control (Raw Reads) sequencing->qc alignment Alignment to Reference Genome qc->alignment quantification Gene Expression Quantification alignment->quantification dge Differential Gene Expression Analysis quantification->dge pathway_analysis Pathway & Functional Enrichment dge->pathway_analysis

Caption: Experimental workflow for differential gene expression analysis.

PAB Pseudolaric Acid B PI3K PI3K PAB->PI3K Bcl2 Bcl-2 / Bcl-xl PAB->Bcl2 Bax Bax PAB->Bax AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Mitochondria Mitochondria CytoC Cytochrome c release Mitochondria->CytoC Bcl2->Bax Bax->Mitochondria Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 PARP PARP Casp3->PARP cleavage Apoptosis Apoptosis Casp3->Apoptosis

Caption: Key signaling pathways modulated by Pseudolaric Acid B.

References

Proteomic Landscape of Pseudolaric Acid-Treated Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the cellular response to Pseudolaric Acid B, a potent anti-cancer compound, providing key experimental data and insights into its mechanism of action.

In the quest for novel anti-cancer therapeutics, natural products remain a vital source of inspiration. Pseudolaric acids, diterpenoids isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), have demonstrated significant cytotoxic effects against various cancer cell lines. While comprehensive proteomic analyses of Pseudolaric Acid C are not yet available in the public domain, extensive research on its close analog, Pseudolaric Acid B (PAB), offers valuable insights into the protein-level changes and pathway perturbations induced by this class of compounds. This guide provides a comparative analysis of the proteomic effects of PAB on cancer cells, supported by experimental data from multiple studies.

Quantitative Data Summary

Table 1: Effects of Pseudolaric Acid B on Proteins Involved in Apoptosis

ProteinEffectCancer Cell Line(s)
Bcl-2Down-regulatedHeLa, DU145, HepG2, MDA-MB-231, HO-8910, A2780
Bcl-xlDown-regulatedMDA-MB-231
BaxUp-regulatedHepG2, MDA-MB-231
Cleaved Caspase-3Up-regulatedHeLa, DU145, HepG2, MDA-MB-231, HN22, HO-8910, A2780
Cleaved Caspase-8Up-regulatedHN22
Cleaved Caspase-9Up-regulatedDU145, MDA-MB-231, HO-8910, A2780
Cleaved PARPUp-regulatedHepG2, MDA-MB-231, HN22
Cytochrome cRelease from mitochondriaMDA-MB-231, HO-8910, A2780
SurvivinDown-regulatedHepG2
XIAPDown-regulatedHO-8910, A2780
Apaf-1Up-regulatedHO-8910, A2780
Death Receptor 5 (DR5)Up-regulatedHN22

Table 2: Effects of Pseudolaric Acid B on Cell Cycle Regulatory Proteins

ProteinEffectCancer Cell Line(s)
CDK1Down-regulatedMDA-MB-231
Cyclin B1Down-regulatedMDA-MB-231
p53Up-regulatedHeLa, MDA-MB-231
p21Up-regulatedHepG2, MDA-MB-231
c-MycDown-regulatedHepG2
Cyclin D1Down-regulatedHepG2

Table 3: Effects of Pseudolaric Acid B on Proteins in Key Signaling Pathways

ProteinPathwayEffectCancer Cell Line(s)
p-STAT3STAT3 SignalingDown-regulatedHepG2
p-ERK1/2MAPK/ERK SignalingDown-regulatedHepG2
p-AktPI3K/Akt/mTOR SignalingDown-regulatedHepG2, MDA-MB-231
p-mTORPI3K/Akt/mTOR SignalingDown-regulatedMDA-MB-231
GSK-3βWnt/β-catenin SignalingSuppressedHepG2
β-cateninWnt/β-catenin SignalingSuppressedHepG2
CD147Direct TargetBinding by PABMultiple human cancer cells
MMP2Invasion/MetastasisDown-regulatedEsophageal Squamous Cell Carcinoma
MMP3Invasion/MetastasisDown-regulatedEsophageal Squamous Cell Carcinoma
MMP9Invasion/MetastasisDown-regulatedEsophageal Squamous Cell Carcinoma
VEGFAAngiogenesisDown-regulatedEsophageal Squamous Cell Carcinoma
Ki67ProliferationDown-regulatedEsophageal Squamous Cell Carcinoma
LC3-IIAutophagyUp-regulatedNon-small cell lung cancer
p62/SQSTM1AutophagyDown-regulatedNon-small cell lung cancer

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of Pseudolaric Acid B's effects on cancer cells.

Cell Culture and PAB Treatment

Human cancer cell lines such as triple-negative breast cancer (MDA-MB-231), hepatocellular carcinoma (HepG2, SK-Hep-1), and head and neck cancer (HN22) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experimental procedures, cells were seeded in plates or flasks and allowed to adhere overnight. Subsequently, the cells were treated with varying concentrations of Pseudolaric Acid B (typically in the range of 1-10 µM) or a vehicle control (e.g., DMSO) for specified durations (e.g., 24, 48, or 72 hours)[1][2].

Western Blot Analysis

After treatment, cells were harvested and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. The total protein concentration of the lysates was determined using a BCA protein assay kit. Equal amounts of protein (typically 20-40 µg) from each sample were separated by SDS-PAGE and then transferred onto a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, etc.) overnight at 4°C. After washing with TBST, the membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using densitometry software, with GAPDH or β-actin serving as a loading control[1][2][3].

Chemical Proteomics for Target Identification

A photoaffinity probe derived from Pseudolaric Acid B was used to identify its direct binding targets in human cancer cells. The probe was incubated with live cells and then photo-crosslinked to its interacting proteins upon UV irradiation. The cells were then lysed, and the probe-labeled proteins were conjugated to a reporter tag (e.g., biotin) via a click chemistry reaction. The biotin-tagged protein complexes were then enriched using streptavidin-coated beads. The enriched proteins were digested with trypsin, and the resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the direct protein targets of PAB.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by Pseudolaric Acid B in cancer cells, as elucidated from the proteomic and functional studies.

PAB_Apoptosis_Pathway PAB Pseudolaric Acid B Microtubules Microtubule Destabilization PAB->Microtubules ROS ROS Generation PAB->ROS Bcl2 Bcl-2 / Bcl-xl (Down-regulated) PAB->Bcl2 Bax Bax (Up-regulated) PAB->Bax DR5 Death Receptor 5 (DR5) (Up-regulated) PAB->DR5 G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitochondria Mitochondria ROS->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bcl2->Mitochondria Bax->Mitochondria Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis Casp8 Caspase-8 Activation DR5->Casp8 Casp8->Casp3

Caption: PAB-induced apoptosis signaling pathways.

PAB_PI3K_Akt_mTOR_Pathway PAB Pseudolaric Acid B PI3K PI3K (Down-regulated) PAB->PI3K Akt Akt (Phosphorylation inhibited) PI3K->Akt mTOR mTOR (Phosphorylation inhibited) Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: Inhibition of the PI3K/Akt/mTOR pathway by PAB.

PAB_Experimental_Workflow Cell_Culture Cancer Cell Culture (e.g., MDA-MB-231, HepG2) Treatment Treatment with PAB (vs. Vehicle Control) Cell_Culture->Treatment Protein_Extraction Protein Extraction Treatment->Protein_Extraction Quantification Protein Quantification (BCA) Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Primary_Ab Primary Antibody Incubation Western_Blot->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescence Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Experimental workflow for protein analysis.

References

Unveiling the Molecular Targets of Pseudolaric Acid C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the molecular targets of Pseudolaric Acid C (PLC) and its close analog, Pseudolaric Acid B (PAB). Due to the limited specific research on PLC, this guide leverages the extensive data available for PAB to infer potential mechanisms and provide a framework for future validation studies.

Pseudolaric acids, diterpenoids isolated from the root bark of Pseudolarix amabilis, have demonstrated a range of biological activities, including antifungal and anticancer effects.[1] While Pseudolaric Acid B (PAB) is the most studied compound in this class, understanding the molecular targets of other analogs like this compound is crucial for developing novel therapeutics.

Overview of this compound and B

This compound (PLC) has been noted for its weak antifungal activity against Candida albicans.[2][3] However, detailed studies validating its specific molecular targets in both fungal and cancer cells are currently limited in publicly available research.

Conversely, Pseudolaric Acid B (PAB) is a well-characterized compound with potent anticancer properties. Its primary molecular target has been identified as tubulin , placing it in the class of microtubule-destabilizing agents.[4][5] By interfering with microtubule dynamics, PAB induces cell cycle arrest at the G2/M phase and triggers apoptosis.

Comparative Analysis of Molecular Targets

The vast majority of target validation studies have been conducted on PAB. These findings provide a strong foundation for investigating the mechanism of action of PLC.

Molecular TargetValidated for PABPutative for PLCKey Downstream Effects
Tubulin YesHighly LikelyDisruption of microtubule network, mitotic arrest, apoptosis.
STAT3 YesPossibleDownregulation of phosphorylation.
ERK1/2 YesPossibleDownregulation of phosphorylation.
Akt YesPossibleDownregulation of phosphorylation.
GSK-3β/β-catenin YesPossibleSuppression of signaling.
PI3K/AKT/mTOR Pathway YesPossibleInhibition of the pathway, leading to apoptosis.
AMPK/JNK/DRP1 Pathway YesPossibleActivation leading to mitochondrial fission and apoptosis.
Death Receptor 5 (DR5) YesPossibleUpregulation, inducing extrinsic apoptosis pathway.
CD147 YesPossibleTargeting leads to AML cell apoptosis.

Experimental Data: PAB vs. Other Microtubule Inhibitors

PAB's interaction with tubulin has been compared to other well-known microtubule-targeting agents. Competition assays have shown that PAB binds to the colchicine-binding site on tubulin.

CompoundTargetBinding Site on TubulinEffect on Microtubules
Pseudolaric Acid B (PAB) TubulinColchicine siteDestabilization
Colchicine TubulinColchicine siteDestabilization
Vincristine TubulinVinca domainDestabilization
Paclitaxel (Taxol) TubulinTaxol siteStabilization

Experimental Protocols

Detailed methodologies are essential for validating the molecular targets of compounds like PLC. Below are summaries of key experimental protocols used in the study of PAB, which can be adapted for PLC.

Tubulin Polymerization Assay

Objective: To determine the direct effect of a compound on the polymerization of purified tubulin.

Methodology:

  • Purified tubulin is incubated with the test compound (e.g., PLC or PAB) at various concentrations in a polymerization buffer.

  • The mixture is warmed to 37°C to initiate polymerization.

  • The change in turbidity (absorbance) is monitored over time using a spectrophotometer at 340 nm.

  • An increase in absorbance indicates tubulin polymerization. Inhibition of this increase suggests the compound interferes with microtubule formation.

Immunofluorescence Microscopy for Microtubule Integrity

Objective: To visualize the effect of a compound on the cellular microtubule network.

Methodology:

  • Cancer cells are cultured on coverslips and treated with the test compound for a specified duration.

  • The cells are then fixed, permeabilized, and incubated with a primary antibody against α-tubulin.

  • A fluorescently labeled secondary antibody is used to bind to the primary antibody.

  • The coverslips are mounted on microscope slides and visualized using a fluorescence microscope.

  • Disruption of the filamentous microtubule network in treated cells compared to control cells indicates a microtubule-destabilizing effect.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To assess the effect of a compound on the expression and phosphorylation status of key proteins in signaling pathways.

Methodology:

  • Cells are treated with the test compound at various concentrations and time points.

  • Whole-cell lysates are prepared, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-STAT3, total STAT3, cleaved caspase-3).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental processes, the following diagrams are provided.

PAB_Signaling_Pathway cluster_targets Molecular Targets cluster_effects Cellular Effects PAB Pseudolaric Acid B Tubulin Tubulin PAB->Tubulin DR5 Death Receptor 5 PAB->DR5 PI3K PI3K PAB->PI3K inhibits AMPK AMPK PAB->AMPK activates Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Extrinsic_Apoptosis Extrinsic Apoptosis DR5->Extrinsic_Apoptosis mTOR_Inhibition mTOR Inhibition PI3K->mTOR_Inhibition Mitochondrial_Fission Mitochondrial Fission AMPK->Mitochondrial_Fission G2M_Arrest G2/M Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Extrinsic_Apoptosis->Apoptosis Intrinsic_Apoptosis Intrinsic Apoptosis Intrinsic_Apoptosis->Apoptosis mTOR_Inhibition->Apoptosis Mitochondrial_Fission->Intrinsic_Apoptosis

Caption: PAB's multi-target effects on cancer cells.

Target_Validation_Workflow Compound Test Compound (e.g., PLC) In_Vitro_Assay In Vitro Assay (Tubulin Polymerization) Compound->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay (Immunofluorescence) Compound->Cell_Based_Assay Target_Validation Target Validated In_Vitro_Assay->Target_Validation Direct Interaction Signaling_Analysis Signaling Pathway Analysis (Western Blot) Cell_Based_Assay->Signaling_Analysis Signaling_Analysis->Target_Validation Cellular Mechanism

Caption: Workflow for validating molecular targets.

Conclusion and Future Directions

While this compound remains a less-explored member of its class, the extensive research on Pseudolaric Acid B provides a valuable roadmap for future investigations. The primary molecular target of PAB is tubulin, and it modulates several key signaling pathways involved in cancer cell proliferation and survival. It is highly probable that PLC shares some of these targets, particularly tubulin, given their structural similarity.

Future research should focus on direct validation of PLC's molecular targets using the experimental protocols outlined in this guide. Comparative studies between PLC, PAB, and other microtubule inhibitors will be instrumental in elucidating its precise mechanism of action and potential as a therapeutic agent. Such studies will be critical in advancing our understanding of this promising class of natural compounds.

References

A Comparative Meta-Analysis of Pseudolaric Acids: Efficacy and Mechanisms in Oncology and Mycology

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This guide provides a comparative meta-analysis of recent studies on Pseudolaric acids, primarily focusing on Pseudolaric Acid B (PAB) due to the extensive research available, with references to Pseudolaric Acid C (PLC) where data exists. Pseudolaric acids are diterpenoids isolated from the root bark of Pseudolarix amabilis, a tree native to China.[1] Historically used in traditional Chinese medicine for fungal skin infections, these compounds have demonstrated significant potential as anticancer and antifungal agents in preclinical studies.[2][3] This analysis synthesizes quantitative data on their efficacy, details their molecular mechanisms of action, compares them with current standard-of-care treatments, and provides methodologies for key experimental protocols.

Anticancer Activity of Pseudolaric Acid B

PAB has emerged as a potent cytotoxic agent against a wide array of cancer cell lines. Its primary mechanisms involve the induction of cell cycle arrest at the G2/M phase and the activation of apoptosis through multiple signaling pathways.[4][5]

Mechanism of Action: PAB is identified as a microtubule-destabilizing agent. By interacting with tubulin, it disrupts the formation of mitotic spindles, leading to cell cycle arrest at the G2/M transition and subsequent programmed cell death (apoptosis).

The pro-apoptotic effects of PAB are mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include:

  • Modulation of Bcl-2 Family Proteins: PAB upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio compromises mitochondrial membrane potential.

  • Mitochondrial Disruption: The altered mitochondrial permeability leads to the release of cytochrome c into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3. This cascade results in the cleavage of critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), culminating in apoptosis.

  • Death Receptor Upregulation: In some cancer types, PAB can increase the expression of Death Receptor 5 (DR5), initiating the extrinsic apoptotic pathway via caspase-8 activation.

  • Inhibition of Pro-Survival Pathways: PAB has been shown to suppress several carcinogenic signaling pathways, including STAT3, ERK1/2, PI3K/Akt/mTOR, and GSK-3β/β-catenin, further promoting cancer cell death.

G PAB Pseudolaric Acid B Tubulin Tubulin Polymerization PAB->Tubulin inhibits SurvivalPathways Inhibition of Pro-Survival Pathways (PI3K/Akt, STAT3, ERK) PAB->SurvivalPathways inhibits DR5 Death Receptor 5 (DR5) PAB->DR5 upregulates Bcl2 Bcl-2 Family PAB->Bcl2 modulates (↓Bcl-2, ↑Bax) G2M G2/M Arrest Tubulin->G2M Apoptosis Apoptosis G2M->Apoptosis SurvivalPathways->Apoptosis promotes Casp8 Caspase-8 DR5->Casp8 Mitochondria Mitochondria Bcl2->Mitochondria regulates CytC Cytochrome c Release Mitochondria->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp8->Casp3 Casp9->Casp3 Casp3->Apoptosis

Figure 1: Anticancer Signaling Pathways of Pseudolaric Acid B.

Comparative Efficacy: PAB vs. Standard Chemotherapies

The following table summarizes the in vitro cytotoxicity of PAB against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Pseudolaric Acid B (PAB) in Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Reference
HepG2 Hepatocellular Carcinoma 1.58
SK-Hep-1 Hepatocellular Carcinoma 1.90
Huh-7 Hepatocellular Carcinoma 2.06
HeLa Cervical Cancer Potent cytotoxicity reported
MDA-MB-231 Triple-Negative Breast Cancer 8.3 (at 48h)
HN22 Head and Neck Cancer ~0.7 (at 24h)
U87 Glioblastoma ~10

| DU145 | Prostate Cancer | 0.89 (at 48h) | |

PAB's mechanism of action as a microtubule destabilizer places it in the same class as Vinca alkaloids and other taxanes, though its ability to circumvent P-glycoprotein-mediated multidrug resistance offers a potential advantage.

Table 2: Mechanistic Comparison of PAB with Standard Chemotherapeutic Agents

Agent Primary Mechanism of Action Common Cancer Indications Reference
Pseudolaric Acid B Microtubule destabilization; Apoptosis induction via multiple pathways. (Investigational) HCC, Cervical, Breast, etc.
Sorafenib Multi-kinase inhibitor (inhibits tumor growth and angiogenesis). Hepatocellular Carcinoma (HCC)
Lenvatinib Multi-kinase inhibitor (inhibits VEGF receptors, FGF receptors, etc.). Hepatocellular Carcinoma (HCC)
Cisplatin Forms DNA adducts, leading to apoptosis. Cervical, Ovarian, Lung, etc.

| Paclitaxel | Microtubule stabilization, leading to G2/M arrest and apoptosis. | Cervical, Breast, Ovarian, etc. | |

Antifungal Activity of Pseudolaric Acids

Pseudolaric acids A (PAA) and B (PAB) have demonstrated broad-spectrum antifungal activity, including against drug-resistant strains. Data on this compound (PLC) indicates it has weak antifungal activity against Candida albicans.

Mechanism of Action: The primary antifungal mechanism involves the disruption of fungal cell membrane integrity. Studies on Colletotrichum gloeosporioides showed that PAB causes significant alterations in hyphal morphology, including distortion, swelling, and collapse. Furthermore, PAB exhibits synergistic effects when combined with conventional antifungal agents like fluconazole, particularly against resistant Candida tropicalis strains.

Comparative Efficacy: Pseudolaric Acids vs. Standard Antifungals

Table 3: In Vitro Antifungal Activity of Pseudolaric Acids

Compound Fungal Species Efficacy Metric Value Reference
Pseudolaric Acid B Candida tropicalis (resistant & susceptible) MIC 8-16 µg/mL
Pseudolaric Acid B Colletotrichum gloeosporioides EC50 1.07 µg/mL
Pseudolaric Acid A Candida tropicalis MIC 8-128 µg/mL

| This compound | Candida albicans | Activity | Weak | |

The synergistic activity of PAB and PAA with fluconazole suggests a potential role in overcoming clinical antifungal resistance.

Table 4: Mechanistic Comparison of PAB with Fluconazole

Agent Primary Mechanism of Action Fungal Spectrum Reference
Pseudolaric Acid B Disruption of cell membrane integrity. Broad, including Candida and Colletotrichum species.

| Fluconazole | Inhibits lanosterol 14-α-demethylase, disrupting ergosterol synthesis and cell membrane formation. | Primarily Candida and Cryptococcus species. | |

Detailed Experimental Protocols

This section details common methodologies used to evaluate the bioactivity of Pseudolaric acids.

A. Cytotoxicity and Cell Viability Assay (MTT/CCK-8) This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, HeLa) in 96-well plates at a density of 2 x 10³ to 10 x 10³ cells per well and incubate overnight.

  • Compound Treatment: Expose cells to various concentrations of Pseudolaric acid (e.g., 0.01 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add MTT or CCK-8 solution to each well and incubate for 1-4 hours. Live cells with active dehydrogenases convert the reagent into a colored formazan product.

  • Measurement: Solubilize the formazan crystals with a solvent (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to untreated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

B. Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining) This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of Pseudolaric acid for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

C. Western Blotting for Protein Expression Analysis This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

G start Start: Cancer Cell Lines in_vitro In Vitro Studies start->in_vitro cytotoxicity Cytotoxicity Assay (MTT/CCK-8) in_vitro->cytotoxicity apoptosis Apoptosis Assay (Annexin V) in_vitro->apoptosis western Mechanism Study (Western Blot) in_vitro->western in_vivo In Vivo Studies (Murine Xenograft Model) cytotoxicity->in_vivo Positive Result apoptosis->in_vivo Positive Result western->in_vivo Positive Result tumor_growth Measure Tumor Growth & Body Weight in_vivo->tumor_growth toxicity Histopathology (Toxicity) in_vivo->toxicity end Conclusion: Therapeutic Potential tumor_growth->end toxicity->end

Figure 2: General Experimental Workflow for Anticancer Drug Evaluation.

References

Safety Operating Guide

Proper Disposal of Pseudolaric Acid C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Pseudolaric Acid C, a diterpenoid compound with cytotoxic properties. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This compound is classified as a hazardous substance, harmful if swallowed, and suspected of damaging fertility or the unborn child[1]. Therefore, all waste containing this compound, including pure substance, solutions, contaminated labware, and personal protective equipment (PPE), must be handled as cytotoxic waste.

Standard Disposal Procedure: Incineration

The primary and recommended method for the disposal of cytotoxic waste, including this compound, is high-temperature incineration at a licensed hazardous waste facility[2]. This method ensures the complete destruction of the cytotoxic compounds.

Step-by-Step Protocol for Incineration:

  • Personal Protective Equipment (PPE): Before handling this compound or its waste, all personnel must don appropriate PPE. This includes a long-sleeved, impermeable gown, two pairs of chemotherapy-grade gloves, and a face shield or safety goggles with a mask[3].

  • Waste Segregation: All materials that have come into contact with this compound must be segregated as cytotoxic waste at the point of generation. This includes, but is not limited to:

    • Unused or expired this compound.

    • Solutions containing this compound.

    • Empty vials and containers (do not rinse).

    • Contaminated sharps (needles, scalpels, glass pipettes).

    • Contaminated labware (pipette tips, tubes, flasks).

    • Used PPE (gowns, gloves, masks).

  • Containerization:

    • Sharps: All sharps contaminated with this compound must be placed directly into a designated, puncture-proof, and leak-proof cytotoxic sharps container. These containers are typically red or yellow with a purple lid and marked with the cytotoxic symbol[2][4].

    • Non-Sharps Solid Waste: Contaminated labware, PPE, and other solid materials should be placed in a designated, leak-proof cytotoxic waste container lined with a heavy-duty plastic bag (often yellow or purple).

    • Liquid Waste: Bulk liquid waste containing this compound should be collected in a sealed, shatter-proof container clearly labeled as "Cytotoxic Waste: this compound".

  • Labeling: All waste containers must be clearly labeled with the words "Cytotoxic Waste" and the international cytotoxic symbol.

  • Storage: Store sealed cytotoxic waste containers in a secure, designated area away from general laboratory traffic until collection by a licensed hazardous waste disposal service.

  • Disposal: Arrange for the collection and transport of the cytotoxic waste by a certified hazardous waste management company for high-temperature incineration. Ensure all shipping and manifest documentation is completed in accordance with local and national regulations.

Quantitative Data Summary

For researchers handling this compound, proper storage is crucial to maintain its stability and prevent degradation. The following table summarizes the recommended storage conditions for stock solutions.

ParameterConditionDuration
Storage Temperature -80°C6 months
-20°C1 month

To prevent inactivation from repeated freeze-thaw cycles, it is recommended to aliquot the solution after preparation.

Experimental Protocols: Potential Chemical Inactivation

Disclaimer: The following protocols are based on general chemical principles for the degradation of functional groups present in this compound (esters and alcohols). These are not validated procedures for the inactivation of this specific compound and should be treated as experimental. Any attempt to use chemical inactivation must be thoroughly validated by the user to confirm complete degradation of the cytotoxic compound before final disposal. Incineration remains the recommended and safest disposal method.

Potential Inactivation via Alkaline Hydrolysis (Saponification)

This method targets the ester functional group within the this compound molecule. Basic hydrolysis, or saponification, converts an ester into a carboxylate salt and an alcohol.

Experimental Protocol:

  • In a fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) in a solvent compatible with this compound (e.g., an ethanol/water mixture).

  • Slowly add the this compound waste solution to the NaOH solution while stirring. A significant excess of NaOH should be used.

  • Gently heat the mixture under reflux for several hours to ensure the reaction goes to completion. The exact time and temperature would need to be determined experimentally.

  • After cooling, the resulting solution should be analyzed by a validated analytical method (e.g., HPLC) to confirm the complete absence of this compound.

  • If degradation is complete, the resulting solution may be neutralized with a suitable acid (e.g., hydrochloric acid) and disposed of as hazardous chemical waste, in accordance with local regulations.

Potential Inactivation via Oxidation

This method targets the alcohol functional groups within the this compound molecule. A strong oxidizing agent like potassium permanganate (KMnO4) can oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones.

Experimental Protocol:

  • In a fume hood, dissolve the this compound waste in a suitable solvent (e.g., acetone or a mixture with water).

  • Prepare an alkaline solution of potassium permanganate (e.g., 1% KMnO4 in 1 M NaOH).

  • Slowly add the KMnO4 solution to the this compound solution with vigorous stirring. The purple color of the permanganate will disappear as it is consumed. Continue adding until a faint, persistent pink or purple color remains, indicating an excess of the oxidizing agent.

  • Allow the reaction to proceed for several hours at room temperature or with gentle warming.

  • After the reaction, quench any excess permanganate by adding a small amount of a reducing agent (e.g., sodium bisulfite) until the purple color disappears.

  • The resulting mixture must be analyzed by a validated method (e.g., HPLC) to ensure the complete destruction of this compound.

  • The final mixture, containing manganese dioxide precipitate and other degradation products, must be disposed of as hazardous heavy metal waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Pseudolaric_Acid_C_Disposal start Start: This compound Waste Generated decision Is Incineration Available? start->decision incinerate Primary Path: Dispose as Cytotoxic Waste for Incineration decision->incinerate Yes chemical_inactivation Secondary Path (Experimental): Chemical Inactivation decision->chemical_inactivation No end End of Process incinerate->end validate Validate Complete Degradation (e.g., HPLC) chemical_inactivation->validate validation_check Degradation Complete? validate->validation_check validation_check->incinerate No dispose_chem Dispose as Hazardous Chemical Waste validation_check->dispose_chem Yes dispose_chem->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Pseudolaric Acid C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of Pseudolaric Acid C, a diterpenoid with potential cytotoxic and reproductive hazards. Adherence to these procedures is essential to ensure personnel safety and minimize environmental contamination.

Personal Protective Equipment (PPE)

Given that this compound is suspected of damaging fertility or the unborn child and is harmful if swallowed, it should be handled with the same precautions as other cytotoxic compounds. The following table summarizes the recommended personal protective equipment (PPE) for handling this compound, based on established guidelines for cytotoxic agents.[1][2]

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a breach in the outer glove.[1][3]
Gown Disposable, lint-free, solid-front gown with long sleeves and elastic or knit cuffs.Protects skin and personal clothing from contamination.
Eye and Face Protection Safety goggles with side shields or a full-face shield.Protects against splashes and aerosols.
Respiratory Protection An N95 respirator or higher should be used when handling the powder form outside of a containment device to prevent inhalation.Minimizes the risk of inhaling aerosolized particles of the compound.
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the work area.
Head and Hair Covering Disposable cap or hair cover.Contains hair and prevents it from becoming a source of contamination.

Operational and Disposal Plans

A systematic approach to handling this compound from receipt to disposal is critical to maintaining a safe laboratory environment. The following tables outline the key procedural steps.

StageProcedure
Receiving Inspect incoming packages for any signs of damage or leakage. Wear appropriate PPE when unpacking.
Storage Store in a designated, clearly labeled, and well-ventilated area away from incompatible materials. Keep containers tightly closed. Follow manufacturer's specific storage temperature recommendations.
Preparation (Weighing, Dissolving) All manipulations of powdered this compound should be conducted in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (fume hood) to minimize aerosol generation. Use a plastic-backed absorbent pad to contain any potential spills on the work surface.
Administration (In Vitro/In Vivo) Use Luer-lock fittings and closed systems where possible to prevent leakage and aerosol generation during administration. All personnel involved must be trained in the safe handling of cytotoxic agents.
Transport When moving this compound within the facility, it should be in a sealed, labeled, and leak-proof secondary container.
Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not pour down the drain.
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, puncture-resistant, and clearly labeled "Cytotoxic Waste" container.
Contaminated PPE (e.g., gloves, gowns) Dispose of immediately in a designated "Cytotoxic Waste" container after use.
Spills Clean up spills immediately using a spill kit designed for cytotoxic drugs. All materials used for spill cleanup should be disposed of as cytotoxic waste.
Empty Containers Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points in the safe handling of this compound, from initial receipt to final disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal receiving Receiving storage Storage receiving->storage Inspect Package ppe Don PPE storage->ppe Initiate Experiment weighing Weighing in BSC/Fume Hood ppe->weighing dissolving Dissolving weighing->dissolving administration Administration dissolving->administration incubation Incubation/Observation administration->incubation decontamination Decontaminate Surfaces incubation->decontamination End of Experiment waste_disposal Segregate Cytotoxic Waste decontamination->waste_disposal ppe_removal Doff PPE waste_disposal->ppe_removal hand_washing Wash Hands ppe_removal->hand_washing

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.